Amino-PEG4-bis-PEG3-methyltetrazine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C58H90N14O17 |
|---|---|
Peso molecular |
1255.4 g/mol |
Nombre IUPAC |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-bis[3-[2-[2-[2-[2-[[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-yl]propanamide |
InChI |
InChI=1S/C58H90N14O17/c1-45-65-69-57(70-66-45)49-7-3-47(4-8-49)41-55(76)62-17-25-82-31-37-86-35-29-80-23-15-60-52(73)11-20-88-43-51(64-54(75)13-19-78-27-33-84-39-40-85-34-28-79-22-14-59)44-89-21-12-53(74)61-16-24-81-30-36-87-38-32-83-26-18-63-56(77)42-48-5-9-50(10-6-48)58-71-67-46(2)68-72-58/h3-10,51H,11-44,59H2,1-2H3,(H,60,73)(H,61,74)(H,62,76)(H,63,77)(H,64,75) |
Clave InChI |
HYIIXWYUCXWURT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)CC3=CC=C(C=C3)C4=NN=C(N=N4)C)NC(=O)CCOCCOCCOCCOCCN |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to Amino-PEG4-bis-PEG3-methyltetrazine: A Heterotrifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amino-PEG4-bis-PEG3-methyltetrazine is a sophisticated, heterotrifunctional linker molecule designed for advanced bioconjugation applications, particularly in the development of complex antibody-drug conjugates (ADCs) and other targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application. Its unique structure, featuring a primary amine and two methyltetrazine moieties connected by a hydrophilic polyethylene (B3416737) glycol (PEG) chain, enables the precise attachment of multiple molecular entities to a single biological scaffold. This facilitates the creation of novel therapeutic and diagnostic agents with enhanced functionality and specificity.
Introduction
The field of bioconjugation is continually evolving, demanding more precise and versatile tools to construct complex biomolecular architectures. This compound has emerged as a key enabling technology in this domain. It is a cleavable 7-unit PEG ADC linker that leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][2] This reaction, occurring between the methyltetrazine groups of the linker and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), is renowned for its exceptionally fast kinetics and high specificity in aqueous environments, making it ideal for biological applications.[][4][5]
The heterotrifunctional nature of this linker—possessing one primary amine and two methyltetrazine groups—allows for a modular and sequential conjugation strategy.[][4] The amine can be readily coupled to a biomolecule, such as an antibody, through standard amine-reactive chemistries. Subsequently, the two methyltetrazine groups are available to react with two separate TCO-modified molecules, which could be cytotoxic drugs, imaging agents, or other functional moieties.[6] This capability is particularly advantageous for constructing dual-drug ADCs or multi-functional diagnostic probes.[6]
Chemical Properties and Structure
This compound is characterized by its well-defined chemical structure, which imparts its unique functionality.
Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₅₈H₉₀N₁₄O₁₇ | [4][7] |
| Molecular Weight | 1255.42 g/mol | [4] |
| Appearance | Red oil | [4] |
| Purity | >90% | [4] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [4] |
| Storage | -20°C | [4] |
The hydrophilic PEG spacer enhances the solubility of the linker and the resulting conjugates in aqueous buffers, which is crucial for biological applications.[][4]
Mechanism of Action: The iEDDA Reaction
The core functionality of this compound lies in the inverse-electron-demand Diels-Alder (iEDDA) reaction between its methyltetrazine moieties and a strained alkene, most commonly trans-cyclooctene (TCO).[8]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Amino-PEG4-bis-PEG3-methyltetrazine: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterotrifunctional linker, Amino-PEG4-bis-PEG3-methyltetrazine. It details its chemical structure, physicochemical properties, and its primary application in the construction of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development.
Core Structure and Properties
This compound is a sophisticated linker molecule designed for advanced bioconjugation strategies.[1] Its structure features a terminal primary amine and two methyltetrazine groups, all connected through a flexible polyethylene (B3416737) glycol (PEG) chain.[1][2] This unique architecture allows for a modular and efficient approach to linking different molecular entities. The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.[3]
The key functional components of this linker are:
-
Primary Amine (-NH2): This group provides a reactive handle for conjugation to biomolecules containing accessible carboxylic acids or activated esters (e.g., N-hydroxysuccinimide [NHS] esters), such as those found on antibodies and other proteins.[4]
-
Two Methyltetrazine Moieties: These groups are the key to highly efficient and specific "click chemistry" reactions. They readily participate in inverse electron demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[5][6][7] This reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes.[6][7]
-
PEGylated Spacer (PEG4 and bis-PEG3): The polyethylene glycol chain imparts several advantageous properties to the linker and the resulting bioconjugate. It enhances aqueous solubility, reduces aggregation, minimizes steric hindrance, and can improve the pharmacokinetic profile of the final conjugate.[8][]
A visual representation of the this compound chemical structure is available from various chemical suppliers.[10]
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | References |
| Molecular Formula | C58H90N14O17 | [7][11] |
| Molecular Weight | 1255.42 g/mol | [7] |
| Appearance | Red oil | [7] |
| Purity | >90% (typically analyzed by HPLC) | [7] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [7] |
| Storage Conditions | -20°C, protected from light | [7] |
Applications in Bioconjugation and Drug Delivery
The primary and most powerful application of this compound is in the synthesis of antibody-drug conjugates (ADCs).[5][11] ADCs are a class of targeted therapeutics that deliver a potent cytotoxic agent specifically to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-specific antigen.[8]
The heterotrifunctional nature of this linker allows for a two-step conjugation strategy, providing greater control over the final ADC structure. The workflow typically involves:
-
Antibody Modification: The primary amine of the linker is conjugated to the antibody, often through the formation of a stable amide bond with lysine (B10760008) residues or carboxyl groups on the antibody surface.[4][12]
-
Payload Attachment: The two methyltetrazine groups are then available to react with a TCO-modified cytotoxic drug via the iEDDA click reaction.[13] This allows for the attachment of two drug molecules per linker, potentially increasing the drug-to-antibody ratio (DAR).
This targeted delivery approach aims to increase the therapeutic window of the cytotoxic payload by maximizing its concentration at the tumor site while minimizing exposure to healthy tissues.[8][]
Experimental Protocols
The following are generalized experimental protocols for the use of this compound in the synthesis of an antibody-drug conjugate. These protocols should be optimized for the specific antibody, payload, and desired final product characteristics.
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the attachment of the linker to an antibody via its primary amine, targeting lysine residues through an NHS ester intermediate.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) or a pre-activated NHS ester of the linker
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in the reaction buffer.
-
Linker Activation (if not using a pre-activated ester):
-
Dissolve this compound, NHS, and DCC in a 1:1.2:1.2 molar ratio in anhydrous DMSO or DMF.
-
Stir the reaction at room temperature for 4-6 hours. The resulting solution contains the NHS-activated linker.
-
-
Conjugation to Antibody:
-
Add a 10- to 20-fold molar excess of the NHS-activated linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching: Add the quenching solution to a final concentration of 50 mM and incubate for 15 minutes to stop the reaction.
-
Purification: Remove excess linker and quenching reagent by size-exclusion chromatography using a column pre-equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the concentration of the antibody-linker conjugate using a spectrophotometer at 280 nm. The degree of labeling can be assessed by mass spectrometry.
Protocol 2: iEDDA "Click" Reaction for Payload Conjugation
This protocol describes the attachment of a TCO-modified payload to the methyltetrazine-functionalized antibody.
Materials:
-
Antibody-linker conjugate from Protocol 1
-
TCO-modified cytotoxic payload
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Payload Preparation: Dissolve the TCO-modified payload in a minimal amount of a water-miscible organic solvent like DMSO to create a stock solution (e.g., 10 mM).
-
Reaction Setup:
-
In a microcentrifuge tube, add the antibody-linker conjugate to the reaction buffer.
-
Add the TCO-modified payload to the desired molar excess (e.g., 5-10 fold excess per methyltetrazine group).
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. The reaction is typically very fast.
-
Purification: Purify the final ADC using size-exclusion chromatography or other appropriate methods to remove the unreacted payload and other small molecules.
-
Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as mass spectrometry, HPLC (e.g., hydrophobic interaction chromatography), and size-exclusion chromatography.
Visualizing Workflows and Pathways
Experimental Workflow for ADC Synthesis
The following diagram illustrates the general workflow for synthesizing an antibody-drug conjugate using this compound.
Caption: General workflow for ADC synthesis using this compound.
Signaling Pathway of ADC Action
This diagram illustrates the general mechanism of action for an ADC once it reaches its target cancer cell.
Caption: General signaling pathway of an Antibody-Drug Conjugate (ADC) mechanism of action.
Conclusion
This compound is a versatile and powerful heterotrifunctional linker that enables the construction of complex bioconjugates with a high degree of control and efficiency. Its primary application in the development of antibody-drug conjugates highlights its potential in advancing targeted therapies. The combination of a reactive amine, two stable and highly reactive methyltetrazine groups, and a hydrophilic PEG spacer makes it an invaluable tool for researchers and drug development professionals. This guide provides a foundational understanding of its properties and a practical framework for its application in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 11. This compound - Immunomart [immunomart.com]
- 12. benchchem.com [benchchem.com]
- 13. The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Heterotrifunctional Linkers for Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of biotherapeutics, precision and versatility in molecular engineering are paramount. Heterotrifunctional linkers have emerged as powerful tools, enabling the site-specific conjugation of three distinct molecular entities. This capability is particularly crucial in the development of next-generation antibody-drug conjugates (ADCs), targeted imaging agents, and multifunctional biomaterials. Unlike their bifunctional counterparts, heterotrifunctional linkers provide a platform for creating more complex and tailored bioconjugates, opening new avenues for therapeutic and diagnostic innovation. This guide provides a comprehensive technical overview of heterotrifunctional linkers, covering their core concepts, diverse chemical architectures, and practical applications, with a focus on quantitative data and detailed experimental methodologies.
Core Concepts of Heterotrifunctional Linkers
Heterotrifunctional linkers are chemical entities possessing three distinct reactive moieties, each capable of forming a covalent bond with a specific functional group on a biomolecule or a small molecule. The key principle behind their utility is orthogonality , where each reactive group exhibits high selectivity for its target functional group under specific reaction conditions, without cross-reactivity with the other functional groups on the linker or the biomolecules.
This orthogonal reactivity allows for a sequential and controlled conjugation strategy. Typically, one functional group on the linker is designed to react with a specific site on a primary biomolecule, such as an antibody. The other two functional groups can then be used to attach two different payloads, such as two distinct cytotoxic drugs, a targeting ligand and an imaging agent, or a combination of a therapeutic and a stabilizing moiety.
The core components of a heterotrifunctional linker include:
-
Three orthogonal reactive groups: These are the "business ends" of the linker, responsible for conjugation. Common reactive groups and their targets are detailed in the table below.
-
A spacer arm: This component connects the reactive groups and influences the physicochemical properties of the final conjugate, such as its solubility, stability, and steric hindrance between the conjugated molecules. Polyethylene glycol (PEG) is a common component of spacer arms due to its hydrophilicity and biocompatibility.
Data Presentation: Physicochemical and Reactive Properties of Common Linker Moieties
The selection of a heterotrifunctional linker is dictated by the specific application and the functional groups available on the molecules to be conjugated. The following tables summarize the key properties of commonly used reactive groups and spacer arms.
Table 1: Common Orthogonal Reactive Groups in Heterotrifunctional Linkers
| Reactive Group | Target Functional Group | Resulting Bond | Key Reaction Conditions |
| Maleimide | Thiol (-SH) | Thioether | pH 6.5-7.5 |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH2) | Amide | pH 7.2-8.5 |
| Alkyne (terminal) | Azide (B81097) (-N3) | Triazole (via CuAAC) | Copper(I) catalyst |
| Strained Alkyne (e.g., DBCO, BCN) | Azide (-N3) | Triazole (via SPAAC) | No catalyst required |
| Tetrazine | Strained Alkene/Alkyne (e.g., TCO) | Dihydropyridazine | No catalyst required |
| Aminooxy/Hydrazine | Aldehyde/Ketone | Oxime/Hydrazone | pH 4.5-6.0 |
Table 2: Comparative Properties of Common Spacer Arms
| Spacer Type | Key Properties | Common Applications |
| Polyethylene Glycol (PEG) | Hydrophilic, flexible, biocompatible, reduces aggregation | Improving solubility and pharmacokinetics of ADCs |
| Alkyl Chains | Hydrophobic, rigid or flexible depending on saturation | Fine-tuning spatial separation of conjugated molecules |
| Peptides (e.g., Val-Cit) | Can be designed for enzymatic cleavage | Cleavable linkers in ADCs for intracellular drug release |
Mandatory Visualization: Diagrams of Heterotrifunctional Linker Architectures and Reaction Schemes
The following diagrams, generated using the DOT language, illustrate the conceptual framework of heterotrifunctional linkers and their application in bioconjugation.
Experimental Protocols
The successful application of heterotrifunctional linkers requires meticulous attention to experimental detail. The following protocols provide a generalized framework for the synthesis of a heterotrifunctional linker and its subsequent use in the preparation of a dual-drug antibody-drug conjugate. These protocols are based on methodologies described in the literature and should be adapted and optimized for specific molecules and applications.[1][2]
Protocol 1: Synthesis of a Heterotrifunctional Linker with Maleimide, Alkyne, and Protected Amine Functionalities
This protocol describes the synthesis of a versatile heterotrifunctional linker.
Materials:
-
Starting material with two orthogonal protecting groups and a reactive handle
-
Maleic anhydride (B1165640)
-
Propargylamine
-
Appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Reagents for amide coupling (e.g., HATU, DIPEA)
-
Reagents for deprotection (e.g., Trifluoroacetic acid (TFA))
-
Silica (B1680970) gel for column chromatography
-
Analytical instruments (NMR, Mass Spectrometry)
Methodology:
-
Introduction of the Maleimide Group:
-
Dissolve the starting material in a suitable solvent (e.g., DCM).
-
Add maleic anhydride and stir at room temperature for a specified time (e.g., 4 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, purify the product by silica gel chromatography.
-
-
Introduction of the Alkyne Group:
-
Dissolve the maleimide-containing intermediate in DMF.
-
Add propargylamine, HATU, and DIPEA.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the product by preparative HPLC.
-
-
Deprotection of the Third Functional Group:
-
Treat the purified product with a deprotection agent (e.g., TFA in DCM) to reveal the third reactive moiety (e.g., an amine).
-
Monitor the deprotection by LC-MS.
-
Remove the deprotection agent and solvent under reduced pressure.
-
-
Characterization:
-
Confirm the structure of the final heterotrifunctional linker using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[2]
-
Protocol 2: Preparation of a Dual-Drug Antibody-Drug Conjugate (ADC)
This protocol outlines the sequential conjugation of two different drugs to an antibody using a heterotrifunctional linker.[1][2]
Materials:
-
Monoclonal antibody (mAb) with an engineered cysteine residue
-
Heterotrifunctional linker (from Protocol 1)
-
Drug 1 with an azide modification
-
Drug 2 with a ketone modification
-
Reducing agent (e.g., TCEP)
-
Copper(I) catalyst for CuAAC (e.g., CuSO₄, sodium ascorbate)
-
Aminooxy-containing reagent for oxime ligation
-
Phosphate-buffered saline (PBS), pH 7.4
-
Buffer for oxime ligation (e.g., Sodium acetate (B1210297) buffer, pH 4.6)
-
Size-exclusion chromatography (SEC) columns
-
Analytical instruments (UV-Vis spectrophotometer, LC-MS)
Methodology:
-
Antibody Reduction and Linker Conjugation:
-
Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of TCEP in PBS to generate free thiol groups.
-
Incubate for a defined period (e.g., 2 hours at 37°C).
-
Remove excess TCEP using a desalting column.
-
Immediately react the reduced antibody with a molar excess of the heterotrifunctional linker at room temperature for 1-2 hours.
-
Purify the antibody-linker conjugate by SEC.
-
-
Conjugation of Drug 1 (Click Chemistry):
-
To the purified antibody-linker conjugate, add the azide-modified Drug 1.
-
Add the copper(I) catalyst solution.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the ADC-Drug 1 conjugate by SEC to remove excess drug and catalyst.
-
-
Conjugation of Drug 2 (Oxime Ligation):
-
Buffer exchange the ADC-Drug 1 conjugate into the oxime ligation buffer (pH 4.6).
-
Add the ketone-modified Drug 2.
-
Incubate the reaction at room temperature for 4-16 hours.
-
Purify the final dual-drug ADC by SEC.
-
-
Characterization of the Final ADC:
-
Determine the protein concentration using UV-Vis spectroscopy at 280 nm.
-
Calculate the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or reverse-phase LC-MS.
-
Assess the purity and aggregation of the final ADC by SEC.
-
Confirm the integrity of the conjugate by mass spectrometry.
-
Conclusion
Heterotrifunctional linkers represent a significant advancement in the field of bioconjugation, providing the necessary tools to construct complex, multifunctional biomolecules with a high degree of control and precision. Their ability to orthogonally conjugate three different entities has profound implications for the development of more effective and safer therapeutics, particularly in the realm of antibody-drug conjugates where dual-payload strategies are gaining traction. The continued development of novel heterotrifunctional linker architectures and their corresponding conjugation methodologies will undoubtedly fuel further innovation in targeted therapies, diagnostics, and materials science. This guide serves as a foundational resource for researchers and developers seeking to harness the power of these versatile molecular tools.
References
- 1. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Rapid Bioconjugation: An In-depth Technical Guide to Inverse Electron Demand Diels-Alder (iEDDA) Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The inverse electron demand Diels-Alder (iEDDA) reaction has rapidly emerged as a cornerstone of "click chemistry," offering an unparalleled combination of reaction speed, selectivity, and biocompatibility. Its ability to form covalent bonds in complex biological environments without the need for cytotoxic catalysts has propelled its application in fields ranging from biological imaging to targeted drug delivery and the development of advanced therapeutic modalities. This technical guide provides a comprehensive overview of the fundamental principles of iEDDA chemistry, detailed experimental protocols for its key applications, and a summary of kinetic data to aid in the rational design of iEDDA-based bioconjugation strategies.
Core Principles of iEDDA Click Chemistry
The iEDDA reaction is a type of [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile. This is in contrast to the "normal" Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. The key to the iEDDA reaction's utility in biological systems is the use of specific reactant pairs that are abiotic and highly reactive with each other, yet inert to the vast array of functional groups present in biological milieus.
The most common dienes used in bioorthogonal iEDDA reactions are 1,2,4,5-tetrazines (Tz), which are highly electron-deficient. The dienophiles are typically strained alkenes, such as trans-cyclooctenes (TCO), norbornenes, or cyclopropenes. The strain in these molecules raises the energy of their highest occupied molecular orbital (HOMO), making them more reactive towards the low-lying lowest unoccupied molecular orbital (LUMO) of the tetrazine.[1]
The reaction proceeds through a concerted [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas. This irreversible step drives the reaction to completion, forming a stable dihydropyridazine (B8628806) product.[2] The reaction is exceptionally fast, often proceeding on the order of seconds to minutes at micromolar concentrations in aqueous environments.[3][4]
Key Reactants in Biological iEDDA Chemistry
The versatility of iEDDA chemistry stems from the ability to functionalize both the tetrazine and the dienophile with various moieties, such as fluorescent dyes, affinity tags, or therapeutic agents, without significantly impacting their reactivity.
Tetrazines (Dienes):
-
Symmetrical Tetrazines: 3,6-disubstituted tetrazines are commonly used. The nature of the substituent can influence both the reactivity and stability of the tetrazine. Electron-withdrawing groups generally increase the reaction rate but can decrease the stability of the tetrazine in aqueous solutions.[5]
-
Unsymmetrical Tetrazines: Allow for the introduction of two different functionalities.
-
Common Derivatives: 3,6-di(2-pyridyl)-s-tetrazine and its derivatives are popular due to their excellent balance of reactivity and stability.[3]
Strained Alkenes (Dienophiles):
-
Trans-cyclooctenes (TCOs): The most widely used dienophiles due to their high reactivity. The axial isomer of TCO is generally more reactive than the equatorial isomer.
-
Norbornenes: Offer good reactivity and are synthetically accessible. The exo isomer is typically more reactive than the endo isomer.[6]
-
Cyclopropenes: Highly strained and therefore highly reactive, but can be less stable.
Quantitative Data: Reaction Kinetics
The second-order rate constants (k₂) are a critical parameter for designing iEDDA-based experiments, as they dictate the reaction speed at given reactant concentrations. The following table summarizes representative rate constants for various tetrazine-dienophile pairs.
| Tetrazine Derivative | Dienophile Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | 26,000 | PBS, 37°C[2] |
| Highly reactive pyrimidyl-phenyl-Tz | TCO | >39,000 | DPBS, 37°C[2] |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 2,000 | 9:1 Methanol/Water[2][3][4] |
| Methyl-substituted tetrazine | TCO-PEG₄ | 463 | PBS, 37°C[2] |
| Dipyridyl-tetrazine | Axial TCO-carbamate | 57.7 | Not specified[2] |
| Dimethyl-tetrazine | Axial TCO-carbamate | 0.54 | Not specified[2] |
| 3,6-dipyridin-2-yl-1,2,4,5-tetrazine | 5-norbornene-2-methanol (endo/exo mixture) | ~1-3 | Methanol |
| 1,2,4-vinyl-triazine (electron-withdrawing substituent) | Bicyclononyne (BCN) | Increased rate with more electron deficiency | Not specified[7] |
Experimental Protocols
This section provides generalized protocols for key applications of iEDDA click chemistry. Specific concentrations, incubation times, and purification methods should be optimized for each specific application.
Protocol 1: Labeling of Tetrazine-Functionalized Proteins with a TCO-Fluorophore
Objective: To fluorescently label a protein that has been pre-functionalized with a tetrazine moiety.
Materials:
-
Tetrazine-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-functionalized fluorescent dye (e.g., TCO-Cy5) dissolved in DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) or spin desalting column for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the TCO-fluorophore in DMSO (e.g., 10 mM).
-
Determine the concentration of the tetrazine-functionalized protein using a suitable method (e.g., BCA assay or UV-Vis spectroscopy).
-
-
iEDDA Ligation:
-
To the solution of the tetrazine-functionalized protein, add a 1.5 to 5-fold molar excess of the TCO-fluorophore stock solution. The final DMSO concentration should ideally be kept below 5% to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 30-60 minutes. For less reactive pairs or lower concentrations, the incubation time can be extended. Protect the reaction from light if using a photosensitive fluorophore.
-
-
Purification:
-
Remove the unreacted TCO-fluorophore and byproducts using a spin desalting column (for rapid buffer exchange) or SEC (for higher purity).
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using UV-Vis spectroscopy (by measuring the absorbance of the protein and the fluorophore) and/or mass spectrometry.
-
Protocol 2: Cell Surface Labeling via iEDDA
Objective: To label the surface of live cells that have been metabolically engineered to express a TCO-modified glycan.
Materials:
-
Live cells expressing TCO on their surface
-
Tetrazine-functionalized probe (e.g., Tetrazine-Biotin or Tetrazine-Fluorophore)
-
Cell culture medium or PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
If necessary, detach the cells using a non-enzymatic method.
-
Wash the cells with fresh, serum-free medium or PBS.
-
-
iEDDA Labeling:
-
Resuspend the cells in fresh medium or PBS.
-
Add the tetrazine-functionalized probe to the cell suspension at a final concentration typically in the low micromolar range (e.g., 1-10 µM).
-
Incubate the cells at 37°C for 15-30 minutes.
-
-
Washing:
-
Pellet the cells by centrifugation.
-
Remove the supernatant containing the unreacted probe.
-
Wash the cells 2-3 times with fresh medium or PBS to remove any non-specifically bound probe.
-
-
Analysis:
-
Analyze the labeled cells by flow cytometry to quantify the labeling efficiency or by fluorescence microscopy to visualize the localization of the probe on the cell surface.
-
Protocol 3: Pre-targeted In Vivo Imaging
Objective: To perform in vivo imaging by first administering a TCO-modified targeting agent (e.g., an antibody) followed by a radiolabeled tetrazine.
Materials:
-
Animal model with the target of interest
-
TCO-modified antibody
-
Radiolabeled tetrazine (e.g., ¹⁸F-Tetrazine or ⁶⁴Cu-DOTA-Tetrazine)
-
Sterile saline for injection
-
PET/SPECT imaging system
Procedure:
-
Antibody Administration:
-
Administer the TCO-modified antibody to the animal model via intravenous injection.
-
Allow sufficient time for the antibody to accumulate at the target site and for the unbound antibody to clear from circulation (typically 24-72 hours).
-
-
Radiotracer Administration:
-
Administer the radiolabeled tetrazine via intravenous injection. The fast-clearing, small molecule tetrazine will react rapidly with the TCO-modified antibody at the target site.
-
-
Imaging:
-
At a predetermined time point after the administration of the radiolabeled tetrazine (e.g., 1-4 hours), perform imaging using a PET or SPECT scanner. This approach allows for a high target-to-background signal ratio due to the rapid clearance of the unbound radiotracer.
-
Visualizations of Core Concepts
iEDDA Reaction Mechanism
Caption: The two-step mechanism of the iEDDA reaction.
Experimental Workflow for Antibody-Drug Conjugation
Caption: Workflow for creating an Antibody-Drug Conjugate.
Signaling Pathway for Pre-targeted Cell Imaging
Caption: Logical flow of a pre-targeted cell imaging experiment.
References
- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Pivotal Role of PEG Spacers in Antibody-Drug Conjugates: A Technical Guide
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: Engineering Precision in Cancer Therapy
Antibody-Drug Conjugates (ADCs) represent a significant advancement in targeted cancer therapy, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[1] The efficacy and safety of these complex biotherapeutics are critically dependent on the linker that connects the antibody to the drug.[] An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet efficiently release the payload within the target cancer cell.[3] Among the various components of modern linkers, polyethylene (B3416737) glycol (PEG) spacers have emerged as a cornerstone technology for optimizing ADC performance.[4]
PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that offers numerous advantages when incorporated into ADC linker design.[5][6] Its primary role is to modulate the physicochemical and pharmacokinetic properties of the ADC, ultimately enhancing its therapeutic index.[][7] This guide provides an in-depth examination of the multifaceted role of PEG spacers, supported by quantitative data, experimental methodologies, and logical frameworks to inform rational ADC design.
Core Structure of a PEGylated Antibody-Drug Conjugate
The fundamental architecture of an ADC is modular, consisting of the antibody, the linker, and the payload. The PEG spacer is an integral part of the linker system, situated between the antibody conjugation site and the cytotoxic drug.
Caption: General structure of an Antibody-Drug Conjugate with a PEGylated linker.
Physicochemical and Pharmacokinetic Impact of PEG Spacers
The incorporation of PEG spacers profoundly influences the behavior of an ADC in a biological system. The hydrophilic and flexible nature of the PEG chain imparts several beneficial properties.[8]
1. Enhanced Solubility and Stability: Many potent cytotoxic payloads are inherently hydrophobic, which can lead to ADC aggregation, reduced stability, and rapid clearance from circulation.[7] PEG spacers act as a hydrophilic shield, counteracting the hydrophobicity of the payload.[5] This enhanced solubility prevents aggregation, allows for higher drug-to-antibody ratios (DARs), and improves the overall manufacturability and stability of the ADC.[9][10]
2. Improved Pharmacokinetics (PK): PEGylation is a well-established strategy for extending the circulation half-life of therapeutic proteins.[11][12] The PEG chain forms a hydration shell around the ADC, increasing its hydrodynamic radius.[5] This "stealth effect" reduces renal clearance and shields the ADC from uptake by the reticuloendothelial system, resulting in a longer plasma half-life and increased drug exposure at the tumor site (Area Under the Curve, AUC).[8][9] Studies have shown that increasing PEG chain length can dramatically improve PK profiles.[13]
3. Reduced Immunogenicity: By masking the payload and potentially immunogenic epitopes on the linker, PEG spacers can lower the risk of an immune response against the ADC.[5] This is crucial for maintaining therapeutic efficacy over multiple treatment cycles.
4. Modulation of Off-Target Toxicity: The steric hindrance provided by the PEG chain can help prevent non-specific binding and uptake of the ADC by healthy tissues, thereby reducing off-target toxicity.[14] This is particularly important for ADCs with highly potent payloads.
Quantitative Impact of PEG Spacer Length on ADC Properties
The length of the PEG spacer is a critical design parameter that must be optimized to balance competing factors. Longer PEG chains generally improve PK but may sometimes hinder in vitro potency or payload release kinetics.[4]
| PEG Spacer Length | Key Physicochemical & Pharmacokinetic Effects | Representative Findings |
| Short (e.g., PEG2 - PEG4) | - May retain higher in vitro potency.[4] - Can lead to faster clearance and shorter half-life.[4] | ADCs with short PEG spacers may be suitable for payloads that do not require prolonged exposure but can suffer from reduced in vivo efficacy due to rapid clearance.[4] |
| Intermediate (e.g., PEG8 - PEG12) | - Often provides a significant improvement in half-life and in vivo efficacy.[4] - Represents a balanced approach for many ADC designs.[4] | An ADC with a PEG8 spacer was found to enhance solubility for bioconjugation.[10] Another study showed a PEG12 spacer significantly reduced hepatic uptake and clearance, increasing efficacy and tolerability.[10] |
| Long (e.g., PEG24, 4kDa, 10kDa) | - Can lead to the most significant prolongation of plasma half-life.[4][13] - May cause a more substantial reduction in in vitro cytotoxicity.[13] | An ADC featuring a methyl-PEG24 moiety demonstrated maximum hydrophilicity, stability, and tumor suppression, along with a prolonged half-life.[7] A 10kDa PEG insertion resulted in an 11.2-fold half-life extension.[13] |
| Branched/Pendant PEG | - Enables higher DARs by effectively shielding multiple hydrophobic payloads.[8][9] - Can lead to slower clearance rates compared to linear PEG of equivalent mass.[15] | Amide-coupled ADCs with two pendant 12-unit PEG chains showed slower clearance rates than those with a linear 24-unit PEG.[15] |
Logical Framework: How PEG Spacers Enhance ADC Performance
The mechanism by which PEG spacers improve the therapeutic index of an ADC can be visualized as a series of cause-and-effect relationships. The inherent properties of PEG initiate a cascade of biophysical and pharmacokinetic changes that culminate in better efficacy and safety.
Caption: Logical relationships of how PEG properties improve ADC therapeutic index.
Key Experimental Protocols for Evaluating PEGylated ADCs
Rigorous preclinical evaluation is essential to characterize the impact of PEG spacers on ADC performance.[16] This involves a multi-step workflow from initial characterization to in vivo safety and efficacy studies.[1]
Experimental Workflow for ADC Evaluation
Caption: Standard experimental workflow for the evaluation of PEGylated ADCs.
Protocol 1: Physicochemical Characterization
Objective: To determine the quality attributes of the synthesized ADC, including drug-to-antibody ratio (DAR), aggregation, and purity.
-
Determination of Drug-to-Antibody Ratio (DAR):
-
Hydrophobic Interaction Chromatography (HIC): HIC is a standard method for analyzing cysteine-conjugated ADCs. It separates ADC species based on the hydrophobicity conferred by the attached drug-linkers, allowing for the quantification of naked antibody and species with different DAR values (DAR0, DAR2, DAR4, etc.). The average DAR is calculated from the weighted peak areas.[3][17]
-
Reversed-Phase Liquid Chromatography (RP-LC-MS): This technique, often coupled with mass spectrometry, is used to determine the average DAR by analyzing the light and heavy chains of the ADC after reduction. It provides precise mass information for different drug-loaded species.[3][18]
-
UV/Vis Spectroscopy: A simpler method that calculates the average DAR based on the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the payload) and their respective extinction coefficients.[17][]
-
-
Analysis of Aggregation and Purity:
-
Size Exclusion Chromatography (SEC): SEC is used to separate molecules based on size. It is the primary method for quantifying high molecular weight species (aggregates) and fragments in an ADC preparation, ensuring the integrity of the conjugate.[20]
-
Protocol 2: In Vitro Evaluation
Objective: To assess the biological activity and stability of the ADC in a controlled cellular environment.
-
Plasma Stability Assay:
-
Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 72, 168 hours).
-
At each time point, analyze the samples using an appropriate method (e.g., ELISA, LC-MS) to quantify the amount of intact ADC and detect any premature release of the payload.[20]
-
This assay is critical for evaluating the stability of the linker, including the PEG spacer, in a physiological matrix.
-
-
Cell-Based Cytotoxicity Assay:
-
Plate target antigen-positive and antigen-negative cancer cell lines in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Incubate for a defined period (e.g., 72-120 hours).
-
Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).
-
Calculate the IC50 (half-maximal inhibitory concentration) to determine the potency of the ADC.[21]
-
Protocol 3: In Vivo Evaluation
Objective: To determine the pharmacokinetic profile, safety, and anti-tumor efficacy of the ADC in an animal model.[1]
-
Pharmacokinetic (PK) Study:
-
Administer a single intravenous dose of the ADC to a cohort of rodents (e.g., mice or rats).[22]
-
Collect blood samples at multiple time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, up to several weeks).
-
Process blood to obtain plasma.
-
Quantify the concentration of total antibody and/or conjugated ADC in the plasma samples using a validated ligand-binding assay (LBA) such as ELISA.[23]
-
Use the concentration-time data to calculate key PK parameters like clearance, volume of distribution, and terminal half-life (t½).[1]
-
-
Tumor Xenograft Efficacy Study:
-
Implant human cancer cells (that express the target antigen) subcutaneously into immunocompromised mice.[24]
-
Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses).
-
Administer treatment intravenously according to the dosing schedule.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
The primary endpoint is typically tumor growth inhibition or regression. Animal survival can be a secondary endpoint.[24]
-
-
Safety and Tolerability Assessment:
Conclusion
PEG spacers are not merely inert linkers but are functional components that are indispensable for engineering successful ADCs. By judiciously selecting the length, structure, and placement of PEG moieties, drug developers can fine-tune the physicochemical properties, optimize the pharmacokinetic profile, and ultimately widen the therapeutic window of these potent anti-cancer agents.[10][15] The systematic application of the characterization and evaluation protocols detailed in this guide is essential for the rational design and clinical translation of the next generation of highly effective and safe antibody-drug conjugates.
References
- 1. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. benchchem.com [benchchem.com]
- 5. labinsights.nl [labinsights.nl]
- 6. mdpi.com [mdpi.com]
- 7. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adcreview.com [adcreview.com]
- 9. adcreview.com [adcreview.com]
- 10. books.rsc.org [books.rsc.org]
- 11. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PEGylation - Wikipedia [en.wikipedia.org]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vectorlabs.com [vectorlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 18. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. blog.crownbio.com [blog.crownbio.com]
- 24. wuxibiology.com [wuxibiology.com]
- 25. In vivo safety testing of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. adcreview.com [adcreview.com]
An In-Depth Technical Guide to the Mechanism of Action of Amino-PEG4-bis-PEG3-methyltetrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism of action of Amino-PEG4-bis-PEG3-methyltetrazine, a heterotrifunctional linker pivotal in the field of bioconjugation and antibody-drug conjugate (ADC) development.[1][2][3]
Core Mechanism: Inverse-Electron-Demand Diels-Alder Cycloaddition
The primary mechanism of action for this compound revolves around the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction.[1][4] This "click chemistry" reaction occurs between the electron-poor methyltetrazine moieties of the linker and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative, which acts as the electron-rich dienophile.[4][5]
This reaction is characterized by its exceptional speed, selectivity, and biocompatibility.[4][6] It proceeds rapidly under mild, aqueous conditions (typically pH 6-9 and room temperature) without the need for cytotoxic copper catalysts or other accessory reagents.[4][5] The high chemoselectivity ensures that the tetrazine and TCO groups react exclusively with each other, avoiding interference from other functional groups present in complex biological systems.[4][5] The reaction is irreversible and forms a stable dihydropyridazine (B8628806) linkage, releasing nitrogen gas as the only byproduct.[5]
The structure of this compound features two methyltetrazine groups, allowing for the potential conjugation of two TCO-modified molecules. The terminal primary amine provides a third functional handle for conjugation to biomolecules, such as antibodies or other proteins, through standard amine-reactive chemistries (e.g., reaction with NHS esters).[4][7]
The integrated polyethylene (B3416737) glycol (PEG) spacers (PEG4 and PEG3) are hydrophilic and serve to enhance the aqueous solubility of the linker and the resulting conjugate.[4] They also provide flexibility and reduce steric hindrance, which can improve the efficiency of the conjugation reaction.[8]
Visualizing the Mechanism and Workflow
To better illustrate the underlying processes, the following diagrams outline the reaction mechanism and a typical experimental workflow.
References
- 1. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. broadpharm.com [broadpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound - Creative Biolabs [creative-biolabs.com]
- 8. Amino-PEG4-bis-PEG3-TCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
An In-depth Technical Guide to Bioorthogonal Chemistry for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Bioorthogonal chemistry has emerged as a powerful tool for the precise labeling and study of proteins in their native environments. This guide provides a comprehensive overview of the core principles, key reactions, and practical applications of this technology, with a focus on its utility for researchers, scientists, and professionals in drug development. Bioorthogonal reactions involve pairs of functional groups that react selectively and efficiently with one another under physiological conditions, without interfering with or being influenced by the complex biochemical processes within living systems.[1][2][3] This unique characteristic allows for the specific attachment of probes for imaging, tracking, and functional analysis of proteins in live cells and even whole organisms.[4][5]
Core Principles of Bioorthogonal Chemistry
The fundamental concept of bioorthogonal chemistry lies in the use of chemical reactions that are orthogonal to the native biochemistry of a living system.[1][3] This is achieved by employing mutually reactive functional groups that are abiotic and therefore do not participate in endogenous metabolic or signaling pathways. The successful implementation of a bioorthogonal labeling strategy typically involves two key steps:
-
Incorporation of a Bioorthogonal Handle: A non-native functional group, or "handle," is introduced into the protein of interest. This can be accomplished through various methods, including the use of non-canonical amino acids (ncAAs) integrated via genetic code expansion, metabolic labeling, or enzymatic modification.[1][6][7] The azide (B81097) group is a commonly used handle due to its small size and metabolic stability.[8]
-
Bioorthogonal Reaction: A probe molecule carrying the complementary reactive group is introduced. This probe can be a fluorophore, a drug molecule, or a purification tag. The probe then selectively reacts with the bioorthogonal handle on the target protein, forming a stable covalent bond.[9]
Key Bioorthogonal Reactions for Protein Labeling
Several bioorthogonal reactions have been developed and refined for protein labeling applications. The choice of reaction depends on factors such as the desired reaction kinetics, the cellular environment, and the nature of the probe to be attached. The three most prominent and widely used reactions are the Staudinger ligation, strain-promoted alkyne-azide cycloaddition (SPAAC), and inverse-electron-demand Diels-Alder (iEDDA) reaction.[10][11]
Staudinger Ligation
The Staudinger ligation was one of the first bioorthogonal reactions to be developed and involves the reaction of an azide with a triarylphosphine.[12][13] The classic Staudinger reaction reduces the azide to an amine. However, for bioorthogonal applications, the phosphine (B1218219) reagent is engineered with an electrophilic trap that intercepts the aza-ylide intermediate to form a stable amide bond.[13][14] While a foundational technique, the Staudinger ligation generally exhibits slower kinetics compared to more modern click chemistry reactions.[6][15]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Strain-promoted alkyne-azide cycloaddition (SPAAC) is a highly popular "click chemistry" reaction that occurs between a cyclooctyne (B158145) and an azide.[16][17][] The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging.[17][] The reaction kinetics can be tuned by modifying the structure of the cyclooctyne.[8]
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The inverse-electron-demand Diels-Alder (iEDDA) reaction is currently the fastest known bioorthogonal reaction, with second-order rate constants that can be several orders of magnitude higher than SPAAC.[19][20][21] This reaction occurs between an electron-deficient diene, typically a tetrazine, and a strained, electron-rich dienophile, such as a trans-cyclooctene (B1233481) (TCO).[19][20] The exceptional speed of the iEDDA reaction makes it particularly suitable for in vivo applications where low concentrations of reactants are often encountered.[4][20]
Quantitative Comparison of Bioorthogonal Reactions
The selection of an appropriate bioorthogonal reaction is often guided by its kinetic properties. The following table summarizes the second-order rate constants for the key reactions discussed.
| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Staudinger Ligation | Azide, Phosphine | ~0.001 - 0.01[4][22] | High biocompatibility, well-established. | Slow kinetics, potential for phosphine oxidation.[15] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide, Cyclooctyne | ~0.1 - 1.0 | Copper-free, good kinetics, widely used. | Slower than iEDDA. |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine, trans-Cyclooctene | ~1 - 10,000+[21][23] | Extremely fast kinetics, ideal for in vivo studies. | Tetrazine and TCO can have stability issues.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of bioorthogonal labeling experiments. Below are generalized protocols for the three key reactions.
General Protocol for Site-Specific Protein Labeling using Genetic Code Expansion
This protocol outlines the general steps for incorporating a non-canonical amino acid (ncAA) with a bioorthogonal handle into a protein of interest (POI) in mammalian cells, followed by labeling with a fluorescent probe.
Materials:
-
Mammalian cell line of choice
-
Expression plasmid for the POI with an in-frame amber stop codon (TAG) at the desired labeling site
-
Expression plasmid for the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the ncAA
-
Non-canonical amino acid (e.g., an azide- or alkyne-containing amino acid)
-
Cell culture medium and supplements
-
Transfection reagent
-
Fluorescent probe with the complementary bioorthogonal reactive group (e.g., cyclooctyne-dye for an azide-handle)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture and Transfection:
-
Plate mammalian cells on coverslips in a multi-well plate and grow to the desired confluency.
-
Co-transfect the cells with the POI expression plasmid and the orthogonal synthetase/tRNA plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
ncAA Incorporation:
-
Following transfection, supplement the cell culture medium with the ncAA at an optimized concentration (typically in the range of 0.1-1 mM).
-
Incubate the cells for 24-48 hours to allow for expression of the POI and incorporation of the ncAA.
-
-
Bioorthogonal Labeling:
-
Wash the cells twice with warm PBS.
-
Incubate the cells with the fluorescent probe in cell culture medium at a final concentration typically ranging from 1-20 µM. The optimal concentration and incubation time should be determined empirically.
-
Incubate for 30 minutes to 2 hours at 37°C.
-
-
Cell Fixation and Imaging:
-
Wash the cells three times with warm PBS to remove excess probe.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium with DAPI.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol for Staudinger Ligation
Materials:
-
Protein with an incorporated azide handle
-
Phosphine-probe conjugate (e.g., phosphine-biotin)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-containing protein in the reaction buffer to a final concentration of 10-100 µM.
-
Add the phosphine-probe conjugate to the protein solution at a 1.5 to 10-fold molar excess.
-
Incubate the reaction mixture at room temperature or 37°C for 2-12 hours.
-
Monitor the reaction progress using techniques such as mass spectrometry or SDS-PAGE (if the probe causes a significant mass shift).
-
Purify the labeled protein using size-exclusion chromatography or affinity chromatography to remove excess reagent.
Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Materials:
-
Protein with an incorporated azide handle
-
Cyclooctyne-probe conjugate (e.g., DBCO-fluorophore)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-containing protein in the reaction buffer to a final concentration of 10-100 µM.
-
Add the cyclooctyne-probe conjugate to the protein solution at a 1.5 to 5-fold molar excess.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.
-
Monitor the reaction progress by mass spectrometry or fluorescence imaging (if using a fluorescent probe).
-
Purify the labeled protein to remove unreacted probe.
Protocol for Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
Materials:
-
Protein with an incorporated trans-cyclooctene (TCO) handle
-
Tetrazine-probe conjugate (e.g., tetrazine-fluorophore)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the TCO-containing protein in the reaction buffer to a final concentration of 1-10 µM.
-
Add the tetrazine-probe conjugate to the protein solution at a 1.1 to 2-fold molar excess.
-
The reaction is typically very fast and can be complete within minutes at room temperature.
-
Monitor the reaction progress. Due to the rapid kinetics, monitoring may be performed in real-time if the probe has a detectable signal.
-
Purification may not be necessary for all applications due to the high efficiency and low required excess of the probe. If needed, standard protein purification methods can be used.
Visualizing Bioorthogonal Chemistry Workflows and Mechanisms
Diagrams are essential for understanding the complex workflows and chemical transformations in bioorthogonal chemistry.
Applications in Drug Development and Research
The ability to selectively modify proteins in their native context has profound implications for drug development and biomedical research.
-
Target Identification and Validation: Bioorthogonal chemistry can be used to label and identify the protein targets of a drug candidate. For example, a small molecule inhibitor can be functionalized with a bioorthogonal handle, allowing for its covalent attachment to its target protein in a cellular lysate or even in live cells. Subsequent proteomic analysis can then identify the labeled protein.
-
Antibody-Drug Conjugates (ADCs): Bioorthogonal reactions provide a precise method for conjugating cytotoxic drugs to antibodies, creating highly specific ADCs. This site-specific conjugation ensures a uniform drug-to-antibody ratio, leading to improved therapeutic efficacy and reduced toxicity.
-
In Vivo Imaging: The fast kinetics and high specificity of reactions like iEDDA have enabled real-time imaging of biological processes in living animals.[4][5] This is invaluable for studying disease progression, drug distribution, and target engagement in a whole-organism context.
-
Understanding Protein Function: By attaching probes that can be used to track protein localization, interactions, and post-translational modifications, bioorthogonal chemistry provides a powerful means to elucidate the complex roles of proteins in cellular signaling and disease.
Conclusion
Bioorthogonal chemistry has revolutionized our ability to study and manipulate proteins in living systems. The continuous development of new reactions with faster kinetics and improved biocompatibility is expanding the toolkit available to researchers. For those in drug development and biomedical research, these tools offer unprecedented opportunities to investigate disease mechanisms, identify new therapeutic targets, and design more effective and specific drugs. As the field continues to evolve, the applications of bioorthogonal chemistry are poised to make even greater contributions to our understanding of biology and the practice of medicine.
References
- 1. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]
- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Staudingerライゲーション反応 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 16. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 17. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 20. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 21. Reactive polymer enables efficient in vivo bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bio‐orthogonal Fluorescent Labelling of Biopolymers through Inverse‐Electron‐Demand Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Amino-PEG4-bis-PEG3-methyltetrazine: Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the heterotrifunctional linker, Amino-PEG4-bis-PEG3-methyltetrazine, focusing on its molecular characteristics and its pivotal role in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. These values are critical for stoichiometric calculations in experimental protocols and for the characterization of resulting conjugates.
| Property | Value |
| Molecular Weight | 1255.42 g/mol [1][2] |
| Chemical Formula | C₅₈H₉₀N₁₄O₁₇[1][3] |
Role in Bioconjugation: A Heterotrifunctional Linker
This compound is a specialized chemical tool designed for covalently linking different molecular entities. It is classified as a heterotrifunctional linker, meaning it possesses three distinct reactive groups: a primary amine and two methyltetrazine moieties.[1][4] The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility of the linker and the resulting conjugate in aqueous environments.[1]
The primary amine allows for straightforward conjugation to molecules containing activated carboxyl groups (e.g., NHS esters). The two methyltetrazine groups are key for "click chemistry," specifically the inverse electron demand Diels-Alder (iEDDA) reaction.[1][2][3] This reaction is known for its extremely fast kinetics and high specificity, enabling the efficient and stable ligation of the linker to molecules functionalized with a strained alkene, such as trans-cyclooctene (B1233481) (TCO).[1] This bioorthogonal reaction is highly chemoselective, meaning it does not interfere with other functional groups typically found in biological systems.[1]
This unique combination of reactive groups makes the linker a valuable component in the construction of complex biomolecules, most notably in the field of ADCs.[2][3]
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates a representative workflow for the synthesis of an Antibody-Drug Conjugate using this compound as a central linker to attach two drug molecules to a single antibody.
Caption: Workflow for ADC synthesis using a heterotrifunctional linker.
Detailed Experimental Protocol: A General Guideline
The following provides a generalized protocol for the synthesis of an ADC as depicted in the workflow. Specific concentrations, reaction times, and purification methods will need to be optimized for the specific antibody and drug molecules.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS).
-
This compound linker.
-
TCO-modified cytotoxic drug.
-
N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxyl activation (if starting from the linker's amine). Alternatively, an amine-reactive antibody can be used.
-
Reaction buffers (e.g., PBS, pH 7.4).
-
Quenching reagents (e.g., Tris or hydroxylamine).
-
Purification system (e.g., size-exclusion chromatography).
Methodology:
-
Antibody-Linker Conjugation:
-
If the antibody has available carboxyl groups, activate them using EDC and NHS chemistry.
-
Dissolve the this compound linker in a compatible organic solvent (e.g., DMSO) and add it to the activated antibody solution.
-
Allow the reaction to proceed for a specified time (e.g., 2 hours) at room temperature.
-
Quench the reaction by adding an excess of a primary amine-containing buffer (e.g., Tris).
-
Purify the antibody-linker conjugate using size-exclusion chromatography to remove excess linker and quenching reagents.
-
-
Drug-Linker Conjugation (Click Chemistry):
-
Dissolve the TCO-modified drug in a suitable solvent.
-
Add the TCO-drug to the purified antibody-linker conjugate. The methyltetrazine moieties on the linker will specifically react with the TCO groups on the drug.
-
This iEDDA reaction is typically very fast and can be performed at room temperature in aqueous buffers.
-
Allow the reaction to proceed for 1-2 hours.
-
-
Purification of the Final ADC:
-
Purify the final ADC product to remove any unreacted drug and other small molecules. Size-exclusion chromatography is a commonly used method.
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.
-
This technical guide provides foundational information on this compound. Researchers should consult specific product data sheets and relevant literature for detailed protocols and optimization strategies for their particular application.
References
The Architecture of a Magic Bullet: A Technical Guide to Antibody-Drug Conjugate Construction
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small molecules.[1][2] This powerful combination allows for the selective delivery of toxic payloads directly to tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[1][2] The successful construction of an ADC is a sophisticated endeavor, requiring the careful selection and integration of three core components: a monoclonal antibody, a chemical linker, and a cytotoxic payload.[3][4] This in-depth technical guide provides a comprehensive overview of the fundamental principles, key methodologies, and critical quality control measures involved in the construction of these promising biopharmaceuticals.
Core Components of an Antibody-Drug Conjugate
The efficacy and safety of an ADC are intrinsically linked to the properties of its constituent parts. Each component must be meticulously chosen and optimized to ensure the final conjugate exhibits the desired stability, specificity, and potency.[5]
The Monoclonal Antibody: The Targeting Vehicle
The monoclonal antibody serves as the targeting backbone of the ADC, responsible for recognizing and binding to specific tumor-associated antigens overexpressed on the surface of cancer cells.[1][2]
Selection Criteria for the Monoclonal Antibody:
| Criteria | Description | Rationale |
| Target Antigen Specificity | High binding affinity and specificity to a tumor-associated antigen with minimal expression on healthy tissues. | Reduces off-target toxicity and ensures selective delivery of the payload to cancer cells.[6] |
| Internalization Efficiency | The antibody, upon binding to its target antigen, should be rapidly and efficiently internalized by the cancer cell, typically through receptor-mediated endocytosis.[2][7] | Internalization is crucial for delivering the payload to its intracellular site of action.[7] |
| Immunogenicity | Low immunogenicity to prevent the development of anti-drug antibodies (ADAs) which can lead to rapid clearance and reduced efficacy. | Humanized or fully human antibodies are generally preferred to minimize immune responses. |
| Pharmacokinetics | Favorable pharmacokinetic properties, including a long half-life in circulation. | Allows for sustained exposure of the tumor to the ADC, maximizing the opportunity for target engagement and internalization.[8] |
| Fc Receptor Binding | The Fc region of the antibody can be engineered to modulate interactions with immune effector cells, potentially contributing to the ADC's overall anti-tumor activity through mechanisms like antibody-dependent cell-mediated cytotoxicity (ADCC).[][10] | This can provide an additional mechanism of action beyond the cytotoxic payload.[] |
The Linker: The Crucial Bridge
The linker is a critical component that connects the cytotoxic payload to the antibody.[1] Its design is a delicate balance between maintaining stability in systemic circulation and enabling efficient payload release at the target site.[1][11] Linker technology has evolved significantly, moving from early, less stable designs to more sophisticated systems that offer greater control over the ADC's properties.[11]
Types of Linkers:
There are two primary categories of linkers used in ADC construction: cleavable and non-cleavable linkers.[12]
| Linker Type | Mechanism of Payload Release | Examples | Advantages | Disadvantages |
| Cleavable | Designed to be stable in the bloodstream but are cleaved by specific conditions within the tumor microenvironment or inside the cancer cell.[1][13] | Acid-labile (e.g., Hydrazones): Cleaved in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[1] Protease-sensitive (e.g., Valine-Citrulline): Cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[14] Glutathione-sensitive (e.g., Disulfides): Cleaved in the reducing intracellular environment. | Enables the "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[] Facilitates release of an unmodified payload. | Can be susceptible to premature cleavage in circulation, leading to off-target toxicity.[11] |
| Non-cleavable | The payload is released only after the complete lysosomal degradation of the antibody component.[12] | Thioether linkers | Offers greater stability in circulation, reducing the risk of premature payload release and associated off-target toxicity.[8][12] | The released payload is typically an amino acid-linker-drug complex, which may have altered cell permeability and activity. The bystander effect is generally limited.[] |
The choice between a cleavable and non-cleavable linker depends on the specific characteristics of the target, the payload, and the desired mechanism of action.[8]
The Cytotoxic Payload: The "Warhead"
The payload, or "warhead," is the pharmacologically active component of the ADC responsible for inducing cancer cell death.[12] These are highly potent cytotoxic agents that are often too toxic to be administered systemically as standalone drugs.[1]
Classes of Cytotoxic Payloads:
| Payload Class | Mechanism of Action | Examples |
| Microtubule Inhibitors | Disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[][16] | Auristatins (e.g., MMAE, MMAF), Maytansinoids (e.g., DM1, DM4)[16] |
| DNA-Damaging Agents | Interact with DNA through alkylation, intercalation, or strand cleavage, leading to inhibition of DNA replication and transcription, and ultimately cell death.[12][16] | Calicheamicins, Duocarmycins, Pyrrolobenzodiazepines (PBDs)[16] |
| Topoisomerase I Inhibitors | Inhibit the enzyme topoisomerase I, which is essential for DNA replication and repair, leading to DNA strand breaks and apoptosis. | Exatecan derivatives (e.g., DXd) |
The selection of a payload is a critical decision in ADC design, with considerations including its potency, mechanism of action, and physicochemical properties.[17]
The Construction Process: From Components to Conjugate
The manufacturing of an ADC is a multi-step process that involves the separate production of the monoclonal antibody and the drug-linker intermediate, followed by their conjugation and subsequent purification.[18][19]
Conjugation Strategies
The method of attaching the drug-linker to the antibody is a key determinant of the ADC's homogeneity, stability, and overall performance.[8]
Common Conjugation Chemistries:
-
Lysine (B10760008) Conjugation: This traditional method utilizes the primary amines of lysine residues on the antibody surface. While straightforward, it often results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites, which can impact pharmacokinetics and efficacy.[][21]
-
Cysteine Conjugation: This approach involves the reduction of interchain disulfide bonds in the antibody to generate reactive thiol groups for conjugation. This method offers more control over the conjugation sites and typically results in a more homogeneous product compared to lysine conjugation.[21]
-
Site-Specific Conjugation: To overcome the heterogeneity of traditional methods, various site-specific conjugation technologies have been developed.[] These methods involve engineering specific sites into the antibody, such as introducing unnatural amino acids or specific enzyme recognition sequences, to allow for precise control over the location and number of conjugated payloads.[][22] This leads to a more uniform ADC product with a defined DAR, improved stability, and a better therapeutic index.[23][24]
The following diagram illustrates the general workflow of ADC manufacturing.
References
- 1. chempep.com [chempep.com]
- 2. Antibody Drug Conjugate - Its Components and Manufacturing | [alexbrownss.amebaownd.com]
- 3. Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction to Antibody-Drug Conjugates – Creative Biolabs Blog [creative-biolabs.com]
- 5. Antibody-Drug Conjugate Overview: a State-of-the-art Manufacturing Process and Control Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 11. veranova.com [veranova.com]
- 12. The ABCs of ADCs: An Introduction to Antibody-drug Conjugates | iQ Biosciences [iqbiosciences.com]
- 13. Linker technology for ADC generation - ProteoGenix [proteogenix.science]
- 14. benchchem.com [benchchem.com]
- 16. What Are ADC Payloads? | Biopharma PEG [biochempeg.com]
- 17. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Manufacture and Quality Control of Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 19. ADC Process Development and Manufacturing (Part I): Core Components, Intermediates, and Conjugation Strategies - Creative Biogene [creative-biogene.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 23. purepeg.com [purepeg.com]
- 24. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, mechanism of action, and overall therapeutic index. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, with profound implications for efficacy and safety. This guide provides a comprehensive technical overview of these two major linker classes, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to inform rational ADC development.
Core Concepts: Mechanisms of Action
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanisms.
Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the target cancer cell.[1] This controlled release is triggered by specific physiological conditions that are more prevalent in tumor tissues, such as the presence of certain enzymes, lower pH, or a higher reducing potential.[2][3]
There are three main types of cleavable linkers:
-
Enzyme-Sensitive Linkers: These are the most common type of cleavable linker and typically incorporate a dipeptide sequence, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), that is recognized and cleaved by lysosomal proteases like cathepsin B.[1][4][5] Cathepsins are often overexpressed in tumor cells.[6]
-
pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[2][3][7]
-
Redox-Sensitive Linkers: These linkers contain a disulfide bond that is cleaved in the presence of high concentrations of reducing agents like glutathione, which is found at significantly higher levels inside cells compared to the bloodstream.[2][3]
Non-Cleavable Linkers: In contrast, non-cleavable linkers form a stable covalent bond between the antibody and the payload.[8] The release of the payload from these ADCs is not dependent on a specific trigger but rather on the complete proteolytic degradation of the antibody backbone within the lysosome.[7][8] This process releases the payload with the linker and a residual amino acid from the antibody still attached.[8]
Data Presentation: Quantitative Comparison of Linker Properties
The selection of a linker is a data-driven process. The following tables summarize key quantitative parameters for representative cleavable and non-cleavable linkers.
| Linker Type | Example Linker | ADC Example | Plasma Half-life (t½) | Release Mechanism | Key Characteristics | References |
| Cleavable | Valine-Citrulline (vc) | Brentuximab vedotin (Adcetris) | ~9.6 days (cynomolgus monkey) | Cathepsin B cleavage | Enables bystander killing; susceptible to premature cleavage in some species. | [2][9] |
| Hydrazone | Gemtuzumab ozogamicin (B1678132) (Mylotarg) | ~2-3 days | Acid hydrolysis | pH-dependent release; can be less stable in circulation. | [9][10] | |
| Silyl Ether | (Experimental) | >7 days | Acid hydrolysis | Improved stability over traditional acid-labile linkers. | [10] | |
| Triglycyl Peptide (CX) | (Experimental) | ~9.9 days (comparable to SMCC-DM1) | Protease cleavage | High stability in mouse plasma. | [10] | |
| Non-Cleavable | SMCC | Trastuzumab emtansine (Kadcyla) | ~10.4 days (comparable to CX-DM1) | Antibody degradation | High plasma stability; limited bystander effect. | [10] |
| Linker Type | Key Advantage | Key Disadvantage | Bystander Effect | References |
| Cleavable | Potential for bystander killing of antigen-negative tumor cells. | Risk of premature payload release leading to off-target toxicity. | Yes (for membrane-permeable payloads) | [11][12][13] |
| Non-Cleavable | Higher plasma stability and wider therapeutic window. | Limited efficacy against heterogeneous tumors due to lack of bystander effect. | Generally no (released payload is charged and less permeable). | [11][12][13] |
Signaling Pathways and Experimental Workflows
ADC Internalization and Trafficking
The journey of an ADC from the bloodstream to the lysosome is a multi-step process involving distinct cellular pathways. Understanding these pathways is crucial for optimizing ADC design.
ADCs are typically internalized via receptor-mediated endocytosis, which can occur through clathrin-mediated or caveolae-mediated pathways.[3][14][15] The neonatal Fc receptor (FcRn) can play a role in recycling internalized antibodies back to the cell surface, potentially reducing the amount of ADC that reaches the lysosome.[16][17]
Mechanisms of Payload Release
The distinct mechanisms of payload release for cleavable and non-cleavable linkers are visualized below.
Experimental Workflow for Linker Evaluation
A systematic approach is required to evaluate the performance of different linkers. The following diagram illustrates a typical experimental workflow.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate assessment of ADC linker properties.
Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Preparation: Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma from relevant species (human, mouse, rat, cynomolgus monkey) at 37°C. Include a buffer control to assess inherent stability.
-
Time Points: Collect aliquots at various time points over a period of several days (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Processing:
-
Intact ADC Analysis: Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A/G magnetic beads).
-
Free Payload Analysis: Precipitate plasma proteins with an organic solvent (e.g., acetonitrile) and collect the supernatant.
-
-
Analysis:
-
Intact ADC: Analyze the captured ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates payload deconjugation.
-
Free Payload: Quantify the concentration of released payload in the supernatant by LC-MS/MS.
-
-
Data Interpretation: A stable ADC will exhibit minimal change in DAR and low levels of free payload over time. Calculate the half-life of the linker in plasma.
Lysosomal Stability and Payload Release Assay
Objective: To evaluate the efficiency of payload release from the ADC in a simulated lysosomal environment.
Methodology:
-
Preparation: Incubate the ADC with isolated lysosomes (e.g., from rat liver) or lysosomal extracts at 37°C in an appropriate acidic buffer (pH 4.5-5.0).
-
Time Points: Collect samples at various time points over several hours to monitor the kinetics of payload release.
-
Sample Processing: Stop the enzymatic reaction (e.g., by adding a quenching solution or by heat inactivation). Precipitate proteins to separate the released payload from the ADC and lysosomal proteins.
-
Analysis: Quantify the amount of released payload in the supernatant using LC-MS/MS.
-
Data Interpretation: An effective cleavable linker will show rapid and complete payload release. For non-cleavable linkers, this assay confirms the release of the payload-linker-amino acid adduct upon antibody degradation.
Cellular Internalization Assay
Objective: To quantify the rate and extent of ADC internalization into target cells.
Methodology (Flow Cytometry-Based):
-
Cell Preparation: Culture target cells expressing the antigen of interest.
-
Labeling: Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces only in the acidic environment of endosomes and lysosomes.
-
Incubation: Incubate the labeled ADC with the target cells at 37°C for various time points. Include a control at 4°C to measure surface binding without internalization.
-
Analysis: Analyze the cells by flow cytometry. The increase in fluorescence intensity over time at 37°C corresponds to the amount of internalized ADC.
-
Data Interpretation: Calculate the internalization rate and the maximum amount of internalized ADC.
Cytotoxicity and Bystander Effect Assay
Objective: To determine the potency of the ADC against target cells and to assess its ability to kill neighboring antigen-negative cells (bystander effect).
Methodology:
-
Monoculture Cytotoxicity:
-
Seed antigen-positive cells in a 96-well plate.
-
Treat the cells with serial dilutions of the ADC for a defined period (e.g., 72-96 hours).
-
Assess cell viability using a colorimetric assay (e.g., MTT or CellTiter-Glo).
-
Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
-
Co-culture Bystander Effect Assay:
-
Create a co-culture of antigen-positive and antigen-negative cells. The antigen-negative cells should be labeled with a fluorescent marker (e.g., GFP) for identification.
-
Treat the co-culture with the ADC.
-
After the incubation period, use flow cytometry or high-content imaging to specifically measure the viability of the fluorescently labeled antigen-negative cells.
-
Data Interpretation: A significant decrease in the viability of the antigen-negative cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.
-
Conclusion
The choice between cleavable and non-cleavable linkers is a critical, context-dependent decision in the design of novel ADCs. Cleavable linkers offer the potential for enhanced potency through the bystander effect, which is particularly advantageous for treating heterogeneous tumors. However, this comes with the risk of premature payload release and associated off-target toxicities. Non-cleavable linkers generally exhibit superior plasma stability, leading to a wider therapeutic window, but their efficacy can be limited in tumors with varied antigen expression. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental evaluation, will enable researchers to make informed decisions in linker selection and ultimately contribute to the development of safer and more effective antibody-drug conjugates.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. iphasebiosci.com [iphasebiosci.com]
- 8. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 14. adcreview.com [adcreview.com]
- 15. researchgate.net [researchgate.net]
- 16. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to Amino-PEG4-bis-PEG3-methyltetrazine for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Amino-PEG4-bis-PEG3-methyltetrazine, a heterotrifunctional linker designed for advanced applications in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). This document details the linker's physicochemical properties, its mechanism of action in forming ADCs, detailed experimental protocols for its use, and a list of potential suppliers.
Core Concepts: A Trifunctional Linker for Precision Bioconjugation
This compound is a specialized chemical tool that enables the precise connection of three molecular components. It features a primary amine group and two methyltetrazine moieties, each separated by polyethylene (B3416737) glycol (PEG) spacers.[1][2]
-
Primary Amine (-NH2): This group provides a reactive handle for conjugation to proteins, such as antibodies, typically through reaction with activated esters (like NHS esters) on the antibody's surface-exposed lysine (B10760008) residues or carboxyl groups.
-
Dual Methyltetrazine Groups: These groups are key to the linker's functionality in "click chemistry." Specifically, they participate in inverse-electron-demand Diels-Alder (IEDDA) reactions with molecules containing a trans-cyclooctene (B1233481) (TCO) group.[3][4] This reaction is known for its extremely fast kinetics and high specificity, allowing for the efficient attachment of up to two payload molecules (e.g., cytotoxic drugs) to the linker under biocompatible conditions.[5][6]
-
PEG Spacers: The polyethylene glycol chains enhance the solubility of the linker and the resulting conjugate in aqueous buffers, which is crucial for biological applications.[5] They also provide spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.
Physicochemical Properties and Supplier Information
A specific CAS (Chemical Abstracts Service) number for this compound is not consistently available, which is common for highly specialized research chemicals.[6][7] However, its key properties have been identified.
| Property | Value | Source(s) |
| Molecular Formula | C58H90N14O17 | [8] |
| Molecular Weight | Approximately 1255.42 g/mol | [6][7] |
| Appearance | Red oil | [5][6] |
| Purity | >90-95% (typically assessed by HPLC) | [2][6] |
| Solubility | Soluble in DMSO, DMF, DCM, THF | [6] |
| Storage Conditions | -20°C, protected from light | [6] |
Potential Suppliers:
Mechanism of Action in Antibody-Drug Conjugate (ADC) Formation
The primary application of this compound is in the construction of ADCs, which are designed to deliver a potent cytotoxic payload directly to cancer cells. The overall process involves a two-step conjugation strategy.
First, the primary amine of the linker is conjugated to a monoclonal antibody (mAb) that recognizes a tumor-specific antigen, such as HER2.[9][10] This creates an antibody-linker intermediate.
Second, the two methyltetrazine groups on the antibody-linker construct are reacted with a TCO-modified cytotoxic drug.[3] This "click chemistry" step is highly efficient and allows for the attachment of two drug molecules per linker, potentially increasing the drug-to-antibody ratio (DAR) and, consequently, the therapeutic efficacy of the ADC.[11]
Once the ADC is administered, it circulates in the bloodstream until it encounters a cancer cell expressing the target antigen. The ADC then binds to the antigen and is internalized by the cell, typically through receptor-mediated endocytosis.[7][12] Inside the cell, the ADC is trafficked to the lysosome, where the linker can be cleaved (depending on its design) and the cytotoxic payload is released, leading to cell death.[7][10]
Signaling Pathway: ADC Targeting the HER2 Pathway
The Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established target for ADCs in the treatment of certain cancers, notably breast cancer.[7][13] The following diagram illustrates the general mechanism of action for a HER2-targeting ADC.
Caption: General mechanism of a HER2-targeting ADC leading to cancer cell death.
Experimental Protocols
The following are generalized protocols for the synthesis of an ADC using this compound. These should be considered as a starting point and may require optimization for specific antibodies and payloads.
Part 1: Conjugation of the Linker to the Antibody
This protocol describes the conjugation of the linker's primary amine to the carboxyl groups of an antibody using EDC/NHS chemistry.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., MES buffer, pH 6.0)
-
Quenching buffer (e.g., Tris buffer, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in the reaction buffer.
-
Activation of Antibody Carboxyl Groups: Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the antibody solution. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Linker Conjugation:
-
Dissolve this compound in DMSO to a stock concentration of 10-20 mM.
-
Add a 10- to 20-fold molar excess of the linker solution to the activated antibody.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction.
-
Purification: Purify the antibody-linker conjugate using a size-exclusion chromatography column to remove excess linker and other reagents.
Part 2: "Click" Conjugation of the TCO-Payload
This protocol describes the inverse-electron-demand Diels-Alder reaction between the methyltetrazine groups on the antibody-linker conjugate and a TCO-modified payload.
Materials:
-
Purified antibody-linker conjugate from Part 1
-
TCO-modified cytotoxic payload
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Payload Preparation: Dissolve the TCO-modified payload in DMSO to a stock concentration of 10-20 mM.
-
Click Reaction:
-
Add a 5- to 10-fold molar excess of the TCO-payload solution per methyltetrazine group to the antibody-linker conjugate.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light. The reaction progress can be monitored by LC-MS.
-
-
Purification: Purify the final ADC using a size-exclusion chromatography column to remove the unreacted payload and any aggregates.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation. Techniques such as hydrophobic interaction chromatography (HIC) and mass spectrometry are commonly used for this purpose.[14]
Experimental Workflow Diagram
The following diagram illustrates the two-step workflow for ADC synthesis using this compound.
Caption: Two-step workflow for ADC synthesis using the trifunctional linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. Tetrazine | BroadPharm [broadpharm.com]
- 4. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 5. Mal-PEG4-bis-PEG3-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Immunomart [immunomart.com]
- 9. benchchem.com [benchchem.com]
- 10. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DBCO-PEG4-bis-PEG3-methyltetrazine | BroadPharm [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]
- 14. m.youtube.com [m.youtube.com]
Key features of inverse electron demand Diels-Alder reactions
An In-depth Technical Guide to Inverse Electron Demand Diels-Alder (IEDDA) Reactions: Core Principles, Experimental Protocols, and Applications
The inverse electron demand Diels-Alder (IEDDA) reaction has become a cornerstone of modern chemical biology, drug development, and materials science. Its remarkable combination of exceptionally fast reaction kinetics, high specificity, and biocompatibility has established it as a premier bioorthogonal "click" chemistry tool. This technical guide provides a comprehensive exploration of the core principles governing the IEDDA reaction, detailed experimental protocols, and key quantitative data to empower researchers, scientists, and drug development professionals in leveraging this powerful chemical transformation.
Core Principles of the IEDDA Reaction
The IEDDA reaction is a type of pericyclic, [4+2] cycloaddition that forms a six-membered ring.[1][2] Unlike the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile, the IEDDA reaction proceeds between an electron-deficient diene and an electron-rich dienophile.[1][3][4] This reversal of electronic demand is the defining feature of the reaction and the source of its unique reactivity.
Molecular Orbital Theory and Mechanism
The energetics and rate of the IEDDA reaction are governed by frontier molecular orbital (FMO) theory. The key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient diene.[1][3][5] The exceptionally fast kinetics of many IEDDA systems are a direct result of a small energy gap between these two orbitals, which facilitates a rapid, concerted cycloaddition.[6][7]
The most widely utilized IEDDA reaction in bioorthogonal chemistry is the "tetrazine ligation," which involves a 1,2,4,5-tetrazine (B1199680) (the diene) and a strained alkene or alkyne, such as a trans-cyclooctene (B1233481) (TCO), as the dienophile.[7][8] The mechanism proceeds in two key steps:
-
[4+2] Cycloaddition: A concerted cycloaddition between the tetrazine and the dienophile forms a highly unstable, strained bicyclic intermediate.[6][9]
-
Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of nitrogen gas (N₂) to form a stable dihydropyridazine (B8628806) product (or a pyridazine (B1198779) if an alkyne dienophile is used).[6][8][10] The release of N₂ serves as a powerful thermodynamic driving force for the reaction.[11]
Key Reaction Components: Dienes and Dienophiles
The success and rate of an IEDDA reaction are critically dependent on the choice of the diene and dienophile.
Common Dienes: The dienes are characterized by their electron-deficient nature, which is typically achieved by incorporating electron-withdrawing groups or electronegative heteroatoms.[1]
-
1,2,4,5-Tetrazines: These are the most widely used dienes for bioorthogonal IEDDA reactions.[10][11] Their reactivity can be finely tuned by modifying the substituents at the 3 and 6 positions. Electron-withdrawing substituents lower the diene's LUMO energy, accelerating the reaction.[6]
-
Other Azadienes: Other heterocyclic systems like 1,2,3-triazines and pyridazines can also participate in IEDDA reactions, expanding the scope for synthesizing diverse heterocyclic products.[11][12]
Common Dienophiles: The dienophiles are electron-rich, a characteristic enhanced by electron-donating groups or, more significantly, by ring strain.[1][6] Strained systems have a higher HOMO energy, which reduces the HOMO-LUMO energy gap and dramatically increases the reaction rate.[6][7]
-
Trans-cyclooctenes (TCO): TCOs are the most reactive dienophiles for IEDDA reactions due to their significant ring strain.[7][13] They are often the dienophile of choice for applications requiring extremely fast kinetics.
-
Norbornenes: While less reactive than TCOs, norbornenes are still effective dienophiles and have been used in various bioconjugation applications.[7]
-
Bicyclononynes (BCN): These strained cycloalkynes are also highly reactive partners in IEDDA ligations.[14]
-
Cyclopropenes: The high degree of ring strain in cyclopropenes makes them very reactive dienophiles.[6][15]
Quantitative Data: Reaction Kinetics
The hallmark of the IEDDA reaction is its exceptionally rapid kinetics, with second-order rate constants (k₂) spanning several orders of magnitude. This allows reactions to proceed quickly even at the low concentrations typical in biological systems.[16]
Table 1: Second-Order Rate Constants (k₂) for Representative IEDDA Reactions
| Diene | Dienophile | Solvent | k₂ (M⁻¹s⁻¹) | Reference(s) |
|---|---|---|---|---|
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 9:1 Methanol/Water | 2000 ± 400 | [13][14] |
| 3,6-di-(2-pyridyl)-s-tetrazine | Norbornene | Methanol | 0.28 | [14] |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 118 | [14] |
| 4-(6-methyl-s-tetrazin-3-yl)aminophenylalanine-GFP | strained-TCO | in E. coli | 330 | [14] |
| Tetrazine-modified Dye | Norbornene-dU | H₂O/DMSO (99:1) | 1.05 | [17] |
| Arylethynyltrifluoroborate (HBF₃) | 3,6-di-(2-pyridyl)-s-tetrazine | Aqueous (with AlCl₃) | ~1.8 |[18] |
Table 2: Comparison of IEDDA with Other Common Click Chemistry Reactions
| Click Reaction | Typical Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Catalyst Required |
|---|---|---|
| IEDDA (TCO-based) | 10³ - 10⁶ | No |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 10⁻¹ - 1 | No |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10¹ - 10³ | Yes (Cu(I)) |
| Staudinger Ligation | 10⁻³ | No |
Data sourced from[14].
Applications in Drug Development and Research
The unique features of the IEDDA reaction have made it an indispensable tool for researchers, particularly in the fields of biology and medicine.[19][20]
Bioorthogonal Labeling and Imaging
IEDDA chemistry allows for the specific labeling of biomolecules—such as proteins, glycans, and nucleic acids—in their native environment, including inside living cells and organisms.[15][21] By pre-incorporating a strained dienophile into a target biomolecule, a tetrazine-linked probe (e.g., a fluorophore) can be introduced to selectively "click" onto the target for visualization.[15][21] This catalyst-free approach is highly biocompatible and does not perturb cellular processes.[15]
Targeted Drug Delivery and Antibody-Drug Conjugates (ADCs)
IEDDA reactions are used to construct sophisticated drug delivery systems.[21] For example, a potent cytotoxic drug can be linked to a tetrazine, which is then conjugated to a TCO-modified antibody that specifically targets cancer cells. This method allows for the precise delivery of the therapeutic payload to the tumor site, minimizing systemic toxicity.[21]
Pretargeted Therapy and Imaging
Pretargeting is a multi-step strategy that decouples the targeting and delivery steps. First, a modified antibody (e.g., functionalized with a TCO) is administered and allowed to accumulate at the target site (e.g., a tumor) while clearing from circulation. Subsequently, a much smaller, fast-clearing tetrazine carrying a payload (e.g., a short-lived radionuclide for PET imaging or therapy) is administered.[7][22] The rapid IEDDA reaction "clicks" the payload onto the antibody at the target site, achieving high target-to-background signal ratios.[7]
"Click-to-Release" Prodrug Activation
Beyond simple conjugation, the IEDDA reaction can be engineered to trigger the release of a molecule. In this "click-to-release" strategy, a drug is linked to a dienophile (like TCO) via a self-immolative linker.[7][21] The molecule is inert until it reacts with a tetrazine "trigger." The IEDDA reaction initiates a cascade that cleaves the linker and releases the active drug precisely at the desired location.[23]
Experimental Protocols
The following section provides representative methodologies for key experiments utilizing IEDDA chemistry.
General Workflow for IEDDA Bioconjugation
A typical IEDDA bioconjugation experiment follows a straightforward workflow involving preparation of the reactants, the ligation reaction, and subsequent purification and analysis.
Protocol: Labeling a Protein with a Tetrazine-Fluorophore via TCO Ligation
This protocol describes a common procedure for labeling a protein that has been functionalized with a TCO group.
Materials:
-
TCO-functionalized protein (e.g., TCO-Antibody) in PBS (pH 7.4)
-
Tetrazine-fluorophore conjugate (e.g., Tz-PEG4-FITC) dissolved in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spin desalting columns (for purification)
-
Spectrophotometer and SDS-PAGE equipment (for analysis)
Procedure:
-
Protein Preparation: Prepare a solution of the TCO-functionalized protein at a concentration of 1-5 mg/mL in PBS.
-
Reagent Preparation: Prepare a 10 mM stock solution of the tetrazine-fluorophore in DMSO.
-
Ligation Reaction:
-
To the protein solution, add the tetrazine-fluorophore stock solution to achieve a 5 to 10-fold molar excess of the tetrazine relative to the protein. The final concentration of DMSO in the reaction mixture should be kept below 5% (v/v) to avoid protein denaturation.
-
Gently mix the solution by pipetting or brief vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes. For less reactive pairs or very dilute conditions, the reaction time may be extended or performed at 37°C.
-
-
Purification:
-
Remove the unreacted tetrazine-fluorophore and other small molecules using a spin desalting column equilibrated with PBS, according to the manufacturer's instructions.
-
-
Analysis:
-
Confirm successful conjugation by analyzing the purified protein conjugate.
-
UV-Vis Spectroscopy: Measure the absorbance at the protein's maximum (~280 nm) and the fluorophore's maximum (e.g., ~495 nm for FITC) to determine the degree of labeling.
-
SDS-PAGE: Run the conjugated protein on an SDS-PAGE gel. Successful labeling can be visualized by fluorescence imaging of the gel before staining.
-
Protocol: Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine
This is a representative protocol for synthesizing a commonly used, highly reactive tetrazine.[9]
Materials:
-
Anhydrous hydrazine (B178648)
-
Sodium nitrite (B80452) (NaNO₂)
-
Glacial acetic acid
-
Ethanol
-
Dichloromethane
-
Round-bottom flask, condenser, ice bath
Procedure:
-
Dihydrotetrazine Formation:
-
Oxidation to Tetrazine:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂).
-
Follow with the dropwise addition of glacial acetic acid. The reaction mixture should turn a characteristic vibrant pink/red, indicating the formation of the tetrazine.[9]
-
-
Purification:
-
Extract the crude product from the aqueous mixture using an organic solvent such as dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by column chromatography on silica (B1680970) gel to yield the final product as a brightly colored solid.[9]
-
Conclusion
The inverse electron demand Diels-Alder reaction, particularly the tetrazine ligation, represents a pinnacle of bioorthogonal chemistry. Its unparalleled kinetics, catalyst-free nature, and high selectivity have made it an enabling technology across diverse scientific disciplines. For researchers in drug development, the IEDDA reaction provides a robust and versatile platform for creating targeted therapeutics, advanced imaging agents, and sophisticated prodrug systems. As new diene and dienophile pairs continue to be developed, the applications and impact of this remarkable reaction are set to expand even further.
References
- 1. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 7. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering [frontiersin.org]
- 16. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. The Efficiency of Metabolic Labeling of DNA by Diels–Alder Reactions with Inverse Electron Demand: Correlation with the Size of Modified 2′-Deoxyuridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Inverse electron demand Diels-Alder reactions in chemical biology. | Semantic Scholar [semanticscholar.org]
- 20. scispace.com [scispace.com]
- 21. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 22. Inverse electron demand Diels–Alder click chemistry for pretargeted PET imaging and radioimmunotherapy | Springer Nature Experiments [experiments.springernature.com]
- 23. pubs.acs.org [pubs.acs.org]
The Cornerstone of Bioconjugation: A Technical Guide to the Function of Primary Amines in Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of bioconjugation, the covalent linking of molecules to proteins, peptides, and nucleic acids is fundamental to advancements in therapeutics, diagnostics, and basic research. At the heart of many of these strategies lies the primary amine (-NH₂). This functional group, abundantly present on the N-terminus of proteins and the side chains of lysine (B10760008) residues, serves as a reliable and versatile anchor point for the attachment of linkers.[1][2] This technical guide provides an in-depth exploration of the function of primary amines in bioconjugation linkers, detailing the underlying chemistry, quantitative parameters, experimental considerations, and critical applications in drug development.
The Chemical Basis: Nucleophilicity of Primary Amines
The utility of primary amines in bioconjugation stems from their inherent nucleophilicity.[3] The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, initiating the formation of stable covalent bonds.[2] This reactivity is most pronounced at a slightly alkaline pH (typically 7.2-9), where the amine group is deprotonated and thus more nucleophilic.[4][5] This pH-dependent reactivity allows for a degree of control over the conjugation process.
Key Bioconjugation Reactions Targeting Primary Amines
The versatility of the primary amine allows it to participate in several robust and well-characterized conjugation reactions. The choice of reaction chemistry is dictated by the desired bond stability, the nature of the molecule to be conjugated, and the overall properties of the final bioconjugate.
Acylation via N-Hydroxysuccinimide (NHS) Esters
This is arguably the most common strategy for targeting primary amines.[2] NHS esters react with primary amines through nucleophilic acyl substitution to form a highly stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[3][5]
-
Mechanism: The nucleophilic primary amine attacks the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate which then collapses, expelling the NHS leaving group to form a stable amide linkage.[6]
-
Advantages: The reaction is efficient, proceeds under mild aqueous conditions, and the resulting amide bond is exceptionally stable under physiological conditions.[7][8]
-
Considerations: NHS esters are susceptible to hydrolysis, a competing reaction that increases with pH.[1] Therefore, reactions must be carefully timed and buffered.
Figure 1. Reaction of a primary amine with an NHS ester linker.
Reductive Amination
This method involves the reaction of a primary amine with an aldehyde or ketone to form an initial Schiff base (imine), which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃).[9][10]
-
Mechanism: The reaction is a two-step process. First, the amine condenses with the carbonyl group to form an imine. Second, a selective reducing agent, which does not reduce the initial aldehyde or ketone, reduces the imine to a stable amine.[11]
-
Advantages: This strategy creates a C-N bond that is not an amide, offering different stability and structural properties. It is particularly useful for conjugating molecules through carbohydrate moieties that can be oxidized to generate aldehydes.[9]
-
Considerations: The reaction can be less efficient than NHS ester chemistry and requires careful control of pH and the concentration of the reducing agent.[10][12]
Figure 2. Workflow for bioconjugation via reductive amination.
Other Amine-Reactive Chemistries
-
Isothiocyanates: These react with primary amines to form stable thiourea (B124793) linkages. While very stable, the reaction kinetics are generally slower than with NHS esters.[5]
-
Imidoesters: These react with primary amines to form amidine bonds. This reaction proceeds rapidly at alkaline pH (8-10).[5] The resulting amidine is protonated and positively charged at physiological pH, which can be a desirable or undesirable feature depending on the application.[5]
Quantitative Data for Amine-Reactive Conjugations
The efficiency and outcome of a bioconjugation reaction are governed by several quantitative parameters. The following tables summarize key data for the widely used NHS-ester chemistry.
Table 1: Stability of NHS Esters (Hydrolysis Half-Life)
| pH | Temperature (°C) | Half-life of Hydrolysis | Reference(s) |
| 7.0 | 0 | 4-5 hours | [1][5] |
| 8.0 | 25 | ~30 minutes | [13] |
| 8.6 | 4 | 10 minutes | [1][5] |
| 9.0 | 25 | <10 minutes | [13] |
This table highlights the critical importance of pH and temperature control. As pH increases, the rate of hydrolysis significantly outpaces the rate of conjugation, reducing yield.
Table 2: Key Reaction Parameters for NHS Ester Conjugation
| Parameter | Recommended Range | Notes | Reference(s) |
| pH | 7.2 - 8.5 | Optimal reactivity is typically between pH 8.3-8.5. Below this range, the amine is protonated and less nucleophilic. Above this range, hydrolysis dominates. | [4][5][14] |
| Buffer | Amine-free (e.g., PBS, Bicarbonate, Borate) | Buffers containing primary amines (e.g., Tris) will compete with the target biomolecule for the NHS ester, quenching the reaction. | [5][15] |
| Molar Excess of NHS Ester | 5x - 20x | The optimal excess depends on the protein concentration and desired degree of labeling. Empirical testing is often required. | [15][16] |
| Reaction Time | 1 - 4 hours | Typically performed at room temperature. Can be extended overnight at 4°C to slow both conjugation and hydrolysis. | [4][15] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | NHS esters are moisture-sensitive and should be dissolved in a dry, water-miscible organic solvent immediately before addition to the aqueous reaction buffer. | [4][15] |
Table 3: Stability of Common Bioconjugation Linkages
| Linkage | Formed From | Relative Stability | Notes | Reference(s) |
| Amide | Amine + NHS Ester | Very High | Exceptionally stable under physiological conditions due to resonance delocalization. Half-life can be hundreds of years at neutral pH. | [7][17] |
| Secondary Amine | Amine + Aldehyde (Reductive Amination) | High | A stable C-N single bond. Not susceptible to hydrolysis like an amide. | [9][11] |
| Thiourea | Amine + Isothiocyanate | Very High | Highly stable linkage. | [5] |
| Amidine | Amine + Imidoester | High (pH dependent) | Stable, but carries a positive charge at physiological pH. | [5] |
Experimental Protocol: General Procedure for Protein Labeling with an NHS Ester
This protocol provides a general framework. Optimization is crucial for each specific protein and linker-payload combination.
1. Materials
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4).
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3.[4]
-
NHS ester of the desired molecule (e.g., a fluorescent dye).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.[4]
-
Desalting column (e.g., Sephadex G-25) for purification.[15]
2. Procedure
-
Buffer Exchange: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange via dialysis or a desalting column into the conjugation buffer (e.g., PBS, pH 7.4).
-
Adjust pH: Add the Reaction Buffer to the protein solution to raise the pH to 8.3-8.5.[14]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a minimal volume of anhydrous DMSO or DMF to create a 10-20 mM stock solution.[15]
-
Initiate Conjugation: Add the desired molar excess of the NHS ester solution to the stirring protein solution. The final concentration of organic solvent should ideally not exceed 10%.[4]
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature, protected from light if the label is photosensitive.[4]
-
Quench Reaction (Optional): Add Quenching Solution to a final concentration of 50-100 mM to react with and consume any excess NHS ester. Incubate for 30 minutes.
-
Purification: Separate the labeled protein from unreacted label and byproducts using a desalting column equilibrated with the desired final storage buffer.[15]
-
Characterization: Determine the protein concentration and the Degree of Labeling (DOL), which is the average number of label molecules conjugated per protein molecule.
Figure 3. Standard experimental workflow for protein labeling.
Application in Drug Development: Antibody-Drug Conjugates (ADCs)
Primary amine chemistry, particularly lysine conjugation, is a cornerstone of Antibody-Drug Conjugate (ADC) development.[18][19] ADCs are a powerful class of therapeutics that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[20]
-
Role of Lysine: Antibodies (IgGs) have numerous surface-accessible lysine residues (over 80 in total, with more than 20 being potential conjugation sites).[18] These primary amines serve as convenient handles for attaching drug-linker complexes using amine-reactive chemistry, most commonly via NHS esters.[18][19]
-
Mechanism of Action: The ADC binds to a specific antigen on the tumor cell surface.[] The ADC-antigen complex is then internalized, typically via endocytosis.[22] Inside the cell, the linker is cleaved (or the antibody is degraded in the case of non-cleavable linkers), releasing the cytotoxic payload, which then induces cell death.[][23]
Figure 4. Simplified signaling pathway for an ADC.
While effective, traditional lysine conjugation can lead to heterogeneous products with a varied drug-to-antibody ratio (DAR) and different conjugation sites, which can impact efficacy and pharmacokinetics.[] This has driven the development of site-specific conjugation technologies, though lysine-based methods remain a rapid and valuable tool for early-stage ADC development.[][25]
Conclusion
The primary amine is a central functional group in the bioconjugation toolkit. Its high nucleophilicity and abundance on biomolecules make it an ideal target for creating stable, well-defined bioconjugates. Through robust chemistries like NHS ester acylation and reductive amination, researchers can effectively attach a vast array of linkers and payloads, enabling the development of sophisticated diagnostics, research tools, and next-generation therapeutics like ADCs. A thorough understanding of the reaction kinetics, stability, and experimental parameters associated with primary amine chemistry is essential for any scientist working in the field of bioconjugation.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]
- 10. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Sequence-Specific DNA-Protein Conjugates via a Reductive Amination Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. lumiprobe.com [lumiprobe.com]
- 15. glenresearch.com [glenresearch.com]
- 16. interchim.fr [interchim.fr]
- 17. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 19. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
- 20. Antibody drug conjugates (ADCs): Delivering the next wave of medicines [astrazeneca.com]
- 22. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
- 23. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 25. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Hydrophilicity of PEG Chains in Bifunctional Molecules: A Technical Guide for Drug Development
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides an in-depth technical overview of the role of polyethylene (B3416737) glycol (PEG) chain hydrophilicity in the development of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). It covers the impact of PEGylation on physicochemical properties, pharmacokinetics, and provides detailed experimental protocols for hydrophilicity assessment.
Abstract
Bifunctional molecules represent a paradigm shift in therapeutics, but their high molecular weight and often lipophilic nature present significant challenges in drug development, including poor solubility and unfavorable pharmacokinetic profiles. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a clinically validated and widely adopted strategy to mitigate these issues. The inherent hydrophilicity of the PEG polymer enhances the aqueous solubility of conjugated molecules, prolongs circulation half-life, and can shield the molecule from enzymatic degradation and immunogenic recognition. This technical guide details the core principles of PEG hydrophilicity, its quantitative impact on the properties of bifunctional molecules, and key applications. Furthermore, it provides detailed experimental protocols for critical assays used to determine hydrophilicity and visual workflows for both molecular mechanisms and development processes.
Introduction to PEGylation in Bifunctional Molecules
Bifunctional molecules, such as PROTACs and ADCs, are complex constructs designed to bring two distinct entities into close proximity to elicit a biological effect.
-
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[1][2] By hijacking the cell's own ubiquitin-proteasome system (UPS), PROTACs induce the degradation of specific disease-causing proteins.[2][3]
-
Antibody-Drug Conjugates (ADCs) combine the targeting specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload, again connected by a linker.[4]
A primary obstacle in the development of these molecules is their large size and lipophilicity, which often leads to poor aqueous solubility, limited bioavailability, and rapid clearance from circulation.[5] PEGylation, the process of attaching PEG chains, is a premier strategy to improve these drug-like properties. The ether oxygens in the repeating ethylene (B1197577) glycol units of PEG form hydrogen bonds with water, creating a hydration shell that enhances the overall hydrophilicity of the conjugate.[6] This guide explores the critical role of PEG's hydrophilicity in optimizing bifunctional drug candidates.
Physicochemical Impact of PEG Hydrophilicity
The addition of a PEG linker fundamentally alters the physicochemical properties of a bifunctional molecule. This modification is crucial for transforming a promising chemical entity into a viable drug candidate.
2.1 Enhancement of Aqueous Solubility
Poor water solubility is a major hurdle for many large and complex bifunctional molecules. PEG linkers directly address this by introducing a highly hydrophilic component to the molecular structure.[7] The extent of solubility enhancement is directly related to the length of the PEG chain.
| Linker Type | Illustrative Solubility of a Hypothetical PROTAC (µg/mL) | Rationale |
| Alkyl C8 | 5 | Highly lipophilic, low aqueous solubility. |
| PEG4 | 25 | Introduction of hydrophilic ether groups improves solubility over alkyl chain. |
| PEG8 | 60 | Longer PEG chain increases the hydrophilic character of the molecule. |
| PEG12 | 180 | Substantial increase in hydrophilicity leads to significantly improved solubility.[5] |
| Note: Data is illustrative to demonstrate the well-established trend of increased solubility with longer PEG chains. Absolute values are highly dependent on the parent molecule.[5] |
2.2 Modulation of Lipophilicity (LogP/LogD)
Lipophilicity, often measured as the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME).[8] While a certain degree of lipophilicity is required for membrane permeability, excessively high LogP values can lead to poor solubility, non-specific binding, and rapid metabolism. PEGylation systematically reduces the LogP/LogD of a molecule, shifting its profile towards higher hydrophilicity.
| PEG Chain Length (in a hypothetical bifunctional molecule) | Illustrative LogD at pH 7.4 | Impact |
| 0 (No PEG) | 4.5 | High lipophilicity, potential for poor solubility and off-target binding. |
| PEG4 | 3.2 | Increased hydrophilicity, improved balance for solubility and permeability. |
| PEG8 | 2.1 | Significantly reduced lipophilicity, favoring better pharmacokinetic properties. |
| PEG12 | 1.0 | Highly hydrophilic character, optimized for aqueous solubility. |
| Note: This table provides illustrative values. The reduction in LogD is a consistent effect of PEGylation, though the magnitude depends on the starting molecule. |
2.3 Influence on Pharmacokinetics and Biodistribution
The hydrophilicity and increased hydrodynamic volume imparted by PEG chains have a profound effect on the in vivo behavior of bifunctional molecules.
-
Extended Half-Life: The large hydrodynamic radius of PEGylated molecules reduces their rate of renal clearance through glomerular filtration.[9][]
-
Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the molecule, reducing the likelihood of an immune response.[9][11]
-
Decreased Proteolytic Degradation: The hydration shell created by the PEG chain provides steric hindrance, protecting peptide or protein components from enzymatic degradation.[6]
| Molecule | PEG Conjugate (MW) | Elimination Half-Life (t½) | Fold Increase |
| Recombinant Human TIMP-1 | None | 1.1 hours | - |
| PEGylated rhTIMP-1 | 20 kDa | 28 hours | ~25x[9][11] |
| Generic Peptide | None | ~18 minutes (for 6 kDa PEG) | - |
| PEGylated Peptide | 50 kDa | ~16.5 hours | ~55x[] |
The increased size, or hydrodynamic radius, is a key factor in extending circulation time.
| PEG Molecular Weight (kDa) | Average Hydrodynamic Radius (nm) |
| 12 | 5.42 ± 0.28 |
| 20 (Linear) | 7.36 ± 0.20 |
| 30 | 8.62 ± 0.27 |
| 40 (Linear) | 9.58 ± 0.35 |
| 60 | 10.37 ± 0.12 |
| (Data adapted from DLS measurements of linear PEGs).[12] |
Applications and Mechanistic Visualization
The benefits of PEG hydrophilicity are leveraged across multiple classes of bifunctional therapeutics. Visualizing the mechanisms and development workflows is essential for rational drug design.
3.1 PROTACs: Optimizing Degraders
In PROTACs, the linker is not merely a spacer but a critical determinant of efficacy. A hydrophilic PEG linker improves the poor solubility of the often "greasy" PROTAC molecule, enhancing cell permeability and enabling the formation of a stable ternary complex between the target protein and the E3 ligase.[7][13]
3.2 General Workflow for Bifunctional Molecule Development
The development of a PEGylated bifunctional molecule is a multi-step process that requires careful optimization of each component. The workflow involves iterative design, synthesis, and comprehensive in vitro and in vivo evaluation to identify candidates with optimal therapeutic properties.
Experimental Protocols for Hydrophilicity Assessment
Accurate and reproducible measurement of hydrophilicity is fundamental to characterizing PEGylated molecules. Standardized protocols are crucial for comparing candidates and making informed decisions during lead optimization.
4.1 Determination of Distribution Coefficient (LogD) by Shake-Flask Method
The shake-flask method is the "gold standard" for determining LogP and LogD values.[14] It directly measures the partitioning of a compound between an aqueous and an immiscible organic phase.
Objective: To determine the LogD of a PEGylated bifunctional molecule at a physiological pH of 7.4.
Materials:
-
Test compound (PEGylated molecule)
-
1-Octanol (B28484) (HPLC grade), pre-saturated with buffer
-
Phosphate Buffered Saline (PBS), pH 7.4, pre-saturated with 1-octanol
-
Glass vials with PTFE-lined caps
-
Vortex mixer or orbital shaker
-
Centrifuge
-
HPLC or LC-MS system for quantification
Protocol:
-
Preparation of Phases: Vigorously mix equal volumes of 1-octanol and PBS (pH 7.4) in a separatory funnel for 1 hour. Allow the layers to separate completely overnight. The top layer is octanol (B41247) saturated with buffer, and the bottom layer is buffer saturated with octanol.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). The final concentration of the test compound should be within the linear range of the analytical method, and the volume of DMSO should be minimal (<1% of total volume) to avoid affecting the partitioning.
-
Partitioning:
-
Add a defined volume of the pre-saturated PBS (pH 7.4) and a defined volume of pre-saturated 1-octanol to a glass vial. The volume ratio can be adjusted (e.g., 1:1) depending on the expected lipophilicity.[15]
-
Spike the vial with the test compound stock solution.
-
-
Equilibration: Securely cap the vial and shake vigorously using a vortex or orbital shaker for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.[16]
-
Phase Separation: Centrifuge the vial (e.g., at 2000 x g for 10-15 minutes) to achieve complete separation of the aqueous and organic layers.
-
Quantification:
-
Carefully withdraw an aliquot from the aqueous (bottom) layer and an aliquot from the octanol (top) layer.
-
Dilute the aliquots as necessary and analyze the concentration of the compound in each phase ([C]octanol and [C]aqueous) using a validated HPLC or LC-MS method.[8]
-
-
Calculation: Calculate the LogD value using the following formula:
-
D = [C]octanol / [C]aqueous
-
LogD = log10(D)
-
4.2 Measurement of Surface Hydrophilicity by Contact Angle Goniometry
Contact angle measurement is a powerful technique to quantify the wettability of a surface, providing a direct measure of its hydrophilicity. This is particularly useful for evaluating PEGylated surfaces or materials.
Objective: To measure the advancing and receding water contact angles on a solid surface functionalized with PEG chains.
Materials:
-
Contact angle goniometer with a high-resolution camera and software
-
Automated liquid dispenser (syringe pump)
-
High-purity water (probe liquid)
-
PEGylated substrate/surface
-
Environmental chamber (to control humidity)
Protocol:
-
Sample Preparation: Ensure the substrate surface is clean, dry, and free of contaminants. Place the sample on the horizontal stage of the goniometer.
-
Instrument Setup:
-
Position the camera to have a clear, level view of the sample surface.
-
Fill the dispenser with high-purity water, ensuring no air bubbles are present in the syringe or needle.
-
Position the needle tip just above the sample surface.
-
-
Measure Advancing Angle (θA):
-
Slowly dispense a water droplet onto the surface to a base diameter of 5-7 mm.[17]
-
Continue to slowly add water to the droplet using the automated pump, causing the three-phase (solid-liquid-air) contact line to advance outwards.[18]
-
Record a video during this process. The software will measure the contact angle as the droplet front advances. The stable angle achieved during advancement is the advancing contact angle.[19]
-
-
Measure Receding Angle (θR):
-
After measuring θA, reverse the pump to slowly withdraw water from the droplet.
-
The contact line will begin to recede inwards.
-
Record a video during this process. The stable angle measured as the droplet front recedes is the receding contact angle.[20]
-
-
Data Analysis:
-
The software calculates the contact angles by fitting the droplet shape to the Young-Laplace equation.
-
A hydrophilic surface is characterized by a low contact angle (typically < 90°).
-
The difference between the advancing and receding angles (θA - θR) is the contact angle hysteresis, which provides information about surface roughness and chemical heterogeneity.
-
Repeat the measurement at 3-5 different locations on the sample to ensure statistical reliability.[17]
-
Conclusion
The hydrophilicity imparted by PEG chains is a cornerstone of modern bifunctional drug development. By systematically enhancing aqueous solubility, modulating lipophilicity, and improving pharmacokinetic profiles, PEGylation provides an essential tool for advancing complex molecules from discovery to the clinic. A thorough understanding of the relationship between PEG chain length and its effect on these properties, combined with robust experimental characterization using standardized protocols, is critical for the rational design and optimization of the next generation of targeted therapeutics. This guide provides the foundational knowledge, quantitative context, and practical methodologies required for researchers and developers in this exciting field.
References
- 1. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. PEG in Antibody Drug Conjugates (ADCs) - Biochempeg [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. frontiersin.org [frontiersin.org]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. Shake Flask LogD | Domainex [domainex.co.uk]
- 9. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 12. Influence of Molecular Size on the Retention of Polymeric Nanocarrier Diagnostic Agents in Breast Ducts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 14. LogP / LogD shake-flask method [protocols.io]
- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. dropletlab.com [dropletlab.com]
- 18. biolinscientific.com [biolinscientific.com]
- 19. users.aalto.fi [users.aalto.fi]
- 20. emerald.com [emerald.com]
Methodological & Application
Application Notes and Protocols for Antibody Conjugation with Amino-PEG4-bis-PEG3-methyltetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient conjugation of molecules to antibodies is a cornerstone of modern therapeutic and diagnostic development. Antibody-Drug Conjugates (ADCs), in particular, leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to target cells, such as cancer cells, thereby minimizing off-target toxicity.[1] The choice of linker connecting the antibody to the payload is critical for the stability, solubility, and overall efficacy of the conjugate.[2]
This document provides a detailed protocol for the conjugation of antibodies with Amino-PEG4-bis-PEG3-methyltetrazine, a heterotrifunctional linker designed for advanced bioconjugation applications. This linker features a primary amine for initial antibody conjugation and two methyltetrazine moieties for subsequent bioorthogonal "click" chemistry reactions.[3] The integrated polyethylene (B3416737) glycol (PEG) chain enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can prolong its circulation half-life.[4][5]
The methyltetrazine groups enable a highly efficient and specific inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (B1233481) (TCO) modified molecule.[6] This bioorthogonal reaction is exceptionally fast and proceeds under mild, biocompatible conditions, making it ideal for creating well-defined and homogenous antibody conjugates.[6]
Materials and Methods
Materials Required
-
Antibody: Purified monoclonal antibody (e.g., IgG) at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0).
-
Linker: this compound
-
Activation Reagent: N-Hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: 100 mM Sodium Bicarbonate or Sodium Borate (B1201080) buffer, pH 8.0-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or a desalting column.
-
Characterization Equipment: UV-Vis Spectrophotometer, SDS-PAGE, and Mass Spectrometry (optional).
Experimental Protocol: Two-Step Antibody Conjugation
This protocol outlines a two-step process: 1) Activation of the this compound linker and conjugation to the antibody, and 2) Bioorthogonal ligation with a TCO-modified molecule of interest.
Step 1: Antibody-Linker Conjugation
-
Antibody Preparation:
-
If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), it must be purified.[7]
-
Perform a buffer exchange into an amine-free buffer like PBS (pH 7.2-8.0) using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Activation of this compound (Amine-to-NHS ester conversion):
-
This step should be performed immediately before conjugation to the antibody as NHS esters are moisture-sensitive and prone to hydrolysis.[8]
-
Dissolve this compound, NHS, and DCC (or EDC) in anhydrous DMF or DMSO at a molar ratio of 1:1.2:1.2.
-
Allow the activation reaction to proceed for 1-2 hours at room temperature.
-
-
Conjugation to Antibody:
-
Adjust the pH of the antibody solution to 8.0-8.5 by adding a calculated volume of 1 M sodium bicarbonate or borate buffer.
-
Slowly add the activated linker (NHS-ester) solution to the antibody solution with gentle stirring. A typical starting molar excess of linker to antibody is 10:1 to 20:1. The optimal ratio should be determined empirically for each antibody.[8]
-
Ensure the final concentration of organic solvent (DMF or DMSO) in the reaction mixture does not exceed 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester linker.[7]
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Antibody-Linker Conjugate:
-
Remove excess, unreacted linker and byproducts using a desalting column or size-exclusion chromatography (SEC).
-
Elute with the desired storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the purified antibody-linker conjugate.
-
Step 2: Bioorthogonal Ligation with a TCO-Modified Molecule
-
Prepare the TCO-Modified Molecule:
-
Dissolve the trans-cyclooctene (TCO)-functionalized molecule of interest (e.g., a cytotoxic drug, fluorescent dye, or imaging agent) in a compatible solvent.
-
-
Ligation Reaction:
-
Mix the purified antibody-methyltetrazine conjugate with the TCO-modified molecule in a suitable reaction buffer (e.g., PBS, pH 6.0-7.5).[9]
-
A slight molar excess (1.5 to 3-fold) of the TCO-modified molecule is recommended.
-
The reaction is typically rapid and can be incubated for 1 hour at room temperature.[9] The disappearance of the characteristic red color of the tetrazine can be used to monitor the reaction progress visually or spectrophotometrically (absorbance between 510-550 nm).[9]
-
-
Final Purification:
-
Purify the final antibody conjugate to remove any unreacted TCO-modified molecule and byproducts using SEC or dialysis.
-
Characterization of the Antibody Conjugate
-
Drug-to-Antibody Ratio (DAR): Determine the average number of linker molecules conjugated per antibody using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and at the specific wavelength for the conjugated molecule (if it has a chromophore).
-
Purity and Integrity: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and to assess for aggregation or fragmentation. Mass spectrometry can provide a more precise characterization of the conjugate and DAR distribution.
-
Binding Affinity: Perform an ELISA or surface plasmon resonance (SPR) analysis to ensure that the conjugation process has not compromised the antigen-binding affinity of the antibody.
Data Presentation
Table 1: Recommended Reaction Parameters for Antibody-Linker Conjugation
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Buffer | 100 mM Sodium Bicarbonate or Borate, pH 8.0-8.5 | Amine-free buffers are essential to prevent competition with the linker.[10] |
| Linker:Antibody Molar Ratio | 5:1 to 20:1 | The optimal ratio should be determined empirically for each specific antibody.[8] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures may require longer incubation times. |
| Reaction Time | 1 - 4 hours | Can be extended to overnight at 4°C. |
| Quenching Agent | 50-100 mM Tris or Glycine | Stops the reaction by consuming excess reactive linker.[7] |
Table 2: Troubleshooting Common Conjugation Issues
| Issue | Potential Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Inactive NHS-ester due to hydrolysis. | Prepare the activated linker solution immediately before use. |
| Insufficient molar excess of the linker. | Increase the molar ratio of the linker to the antibody. | |
| Presence of amine-containing buffers. | Ensure the antibody is in an amine-free buffer like PBS.[10] | |
| Protein Precipitation | High concentration of organic solvent. | Keep the volume of the organic solvent below 10% of the total reaction volume. |
| Aggregation upon modification. | Optimize reaction conditions (e.g., lower temperature, shorter reaction time). | |
| Loss of Antibody Activity | Modification of critical lysine (B10760008) residues in the antigen-binding site. | Consider site-specific conjugation methods if random lysine conjugation is problematic. |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the antibody conjugation process.
Caption: Experimental workflow for antibody conjugation with this compound.
Signaling Pathway: Antibody-Drug Conjugate Mechanism of Action
This diagram illustrates the general mechanism of action for an antibody-drug conjugate targeting a cancer cell, such as a HER2-positive breast cancer cell.[9][11]
Caption: General mechanism of action for an antibody-drug conjugate (ADC).[12]
Logical Relationship: Bioorthogonal Ligation
This diagram illustrates the specific bioorthogonal "click" chemistry reaction between the methyltetrazine-modified antibody and a TCO-functionalized molecule.
Caption: Bioorthogonal ligation via iEDDA reaction.
References
- 1. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. furthlab.xyz [furthlab.xyz]
- 8. broadpharm.com [broadpharm.com]
- 9. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
Application Notes: Streamlined ADC Synthesis with Amino-PEG4-bis-PEG3-methyltetrazine
These application notes provide a detailed framework for the synthesis of Antibody-Drug Conjugates (ADCs) utilizing the bifunctional linker, Amino-PEG4-bis-PEG3-methyltetrazine. This advanced linker facilitates a two-step conjugation strategy, enabling precise control over drug placement and stoichiometry through bioorthogonal chemistry.
The protocol first involves the modification of a monoclonal antibody (mAb) by attaching the linker to surface-exposed lysine (B10760008) residues. The amine-reactive end of the linker is typically activated to form a stable amide bond with the ε-amine of lysine. The second stage involves the highly efficient and specific inverse-electron-demand Diels-Alder cycloaddition (IEDDA) between the linker's methyltetrazine moiety and a trans-cyclooctene (B1233481) (TCO)-modified cytotoxic drug payload. The hydrophilic polyethylene (B3416737) glycol (PEG) chains incorporated within the linker structure are designed to enhance the solubility and pharmacokinetic properties of the final ADC.
This methodology offers a robust platform for ADC development, providing a reproducible means to generate homogenous ADCs with a controlled drug-to-antibody ratio (DAR).
Experimental Protocols
Protocol 1: Antibody Modification with this compound
This protocol details the conjugation of the linker to the antibody via lysine acylation.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into an amine-free buffer like PBS (pH 7.4).
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Linker Activation (Amine-reactive NHS ester formation - optional but recommended):
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
In a separate tube, prepare a 100 mM stock solution of EDC and a 100 mM stock solution of Sulfo-NHS in an appropriate buffer. Note: This step is for activating carboxyl groups on the antibody to react with the linker's amine. A more direct approach is to use a commercially available NHS-ester version of the linker if available.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the linker-NHS ester solution to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to quench any unreacted linker.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by buffer exchange using a desalting column equilibrated with PBS, pH 7.4.
-
Collect the purified linker-modified antibody (mAb-Tetrazine).
-
-
Characterization:
-
Determine the concentration of the mAb-Tetrazine conjugate using a spectrophotometer at 280 nm.
-
Characterize the average number of linkers per antibody (linker-to-antibody ratio or LAR) using methods such as UV-Vis spectroscopy (if the linker has a chromophore), HIC (Hydrophobic Interaction Chromatography), or mass spectrometry.
-
Protocol 2: ADC Formation via Tetrazine-TCO Ligation
This protocol describes the final step of conjugating the TCO-modified drug to the tetrazine-modified antibody.
Materials:
-
Purified mAb-Tetrazine conjugate
-
TCO-modified cytotoxic drug
-
Anhydrous DMSO
-
Reaction Buffer: PBS, pH 7.4
-
Desalting columns
Procedure:
-
Drug Preparation:
-
Prepare a 10 mM stock solution of the TCO-modified drug in anhydrous DMSO.
-
-
Ligation Reaction:
-
Add a 1.5- to 3-fold molar excess of the TCO-drug to the mAb-Tetrazine solution. The excess ensures the efficient reaction of all available tetrazine sites.
-
Incubate the reaction for 1-4 hours at room temperature or 37°C. The reaction is typically rapid.
-
-
Purification:
-
Purify the resulting ADC from excess drug and reaction byproducts using a desalting column or size-exclusion chromatography (SEC).
-
The final ADC should be in a formulation buffer suitable for storage (e.g., PBS with 5% trehalose).
-
-
Final ADC Characterization:
-
Determine the final protein concentration (A280).
-
Determine the average Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy (measuring absorbance of both protein and drug) or HIC-HPLC.
-
Analyze the ADC for purity and aggregation using SEC-HPLC.
-
Confirm the identity and integrity of the ADC using mass spectrometry.
-
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during ADC synthesis using this methodology. Values are representative and may vary based on the specific antibody, drug, and reaction conditions.
| Parameter | Typical Value | Method of Analysis |
| Linker-to-Antibody Ratio (LAR) | 2 - 8 | HIC, Mass Spectrometry |
| Ligation Efficiency | > 95% | HIC, RP-HPLC |
| Final Drug-to-Antibody Ratio (DAR) | 1.8 - 7.5 | HIC, UV-Vis Spectroscopy |
| Reaction Time (Ligation) | 1 - 4 hours | RP-HPLC |
| ADC Purity | > 98% | SEC-HPLC |
| ADC Aggregate Level | < 2% | SEC-HPLC |
| Yield (Post-Purification) | 70 - 90% | A280 Measurement |
Visualized Workflows and Pathways
Caption: Workflow for ADC synthesis using a two-step conjugation strategy.
Step-by-Step Guide for TCO Ligation with Methyltetrazine Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing the bioorthogonal reaction between trans-cyclooctene (B1233481) (TCO) and methyltetrazine for the precise and efficient conjugation of biomolecules. This powerful "click chemistry" ligation, based on the inverse-electron-demand Diels-Alder (iEDDA) reaction, offers exceptionally fast kinetics and high specificity, making it an invaluable tool in drug development, particularly for the synthesis of antibody-drug conjugates (ADCs), as well as in various research applications.[1][2]
Introduction to TCO-Methyltetrazine Ligation
The TCO-methyltetrazine ligation is a bioorthogonal reaction, meaning it proceeds efficiently within a biological environment without interfering with native biochemical processes.[3] The reaction involves the cycloaddition of a TCO moiety with a methyltetrazine group, forming a stable dihydropyridazine (B8628806) linkage and releasing nitrogen gas as the sole byproduct.[4] This reaction is characterized by its extremely rapid kinetics, even at low concentrations, and does not require a catalyst, which can be cytotoxic.[4][5] These features make it ideal for conjugating sensitive biomolecules under mild, physiological conditions.[4]
Quantitative Data Summary
The selection of specific linkers and reaction conditions can be guided by quantitative data on reaction kinetics and stability. The following tables summarize key performance indicators for TCO-methyltetrazine ligation.
Table 1: Comparative Reaction Kinetics of Bioorthogonal Reactions
| Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Biocompatibility | Catalyst Required |
| Tetrazine-TCO Ligation | Up to 10⁶ [4][6] | Excellent | No |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10 - 10⁴ | Limited in vivo due to copper cytotoxicity | Yes (Copper) |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~1 | Excellent | No |
Table 2: Reaction Parameters for TCO-Methyltetrazine Ligation
| Parameter | Recommended Condition | Notes |
| pH Range | 6.0 - 9.0[4] | The reaction is robust across a range of physiological pH values. For NHS ester labeling of amines, a pH of 7.2-8.0 is common.[7] |
| Temperature | Room Temperature (20-25°C) or 4°C[4][5] | The reaction is typically complete within 10-60 minutes at room temperature.[5] Incubation at 4°C may require longer reaction times (30-120 minutes).[5] |
| Stoichiometry | 1.1 to 2-fold molar excess of one reagent | A slight molar excess of the methyltetrazine-linker is often used to ensure complete reaction of the TCO-modified biomolecule.[3] |
| Solvent | Aqueous buffers (e.g., PBS)[4] | Methyltetrazine and TCO linkers are often first dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[8] |
Experimental Protocols
This section provides detailed methodologies for the two key stages of TCO-methyltetrazine ligation: functionalization of the biomolecule and the subsequent bioorthogonal conjugation. The following protocols are generalized for protein modification, such as antibody labeling for ADC development.
Protocol 1: Functionalization of a Protein with a TCO or Methyltetrazine Linker
This protocol describes the modification of a protein with a TCO or methyltetrazine group using an N-hydroxysuccinimide (NHS) ester linker, which reacts with primary amines (e.g., lysine (B10760008) residues) on the protein surface.
Materials:
-
Protein of interest (e.g., antibody)
-
TCO-NHS ester or Methyltetrazine-NHS ester
-
Reaction Buffer: Amine-free buffer, pH 7.2 - 8.0 (e.g., Phosphate-Buffered Saline, PBS)
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL.[3]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS or Methyltetrazine-NHS ester in anhydrous DMSO or DMF.[3]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.[7] The optimal molar excess may need to be determined empirically for each specific protein.
-
Incubation: Incubate the reaction for 60 minutes at room temperature or for 2 hours on ice with gentle mixing.[5][7]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.[3]
-
Purification: Remove excess, unreacted linker by using a desalting column or through dialysis against an appropriate buffer (e.g., PBS).[4]
Protocol 2: TCO-Methyltetrazine Ligation (Click Reaction)
This protocol describes the bioorthogonal reaction between the TCO-functionalized protein and a methyltetrazine-labeled molecule (or vice versa).
Materials:
-
TCO-modified protein (from Protocol 1)
-
Methyltetrazine-labeled molecule (e.g., drug-linker construct)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation: Prepare the TCO-modified protein in the Reaction Buffer. Dissolve the methyltetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.
-
Ligation Reaction: Mix the TCO-modified protein and the methyltetrazine-labeled molecule in the Reaction Buffer. A 1:1 molar ratio is a good starting point, though a slight excess of one component can be used.[4]
-
Incubation: Incubate the reaction mixture for 10-60 minutes at room temperature.[5] The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using methods such as size-exclusion chromatography.
Visualization of Key Processes
Reaction Mechanism
The TCO-methyltetrazine ligation proceeds via an inverse-electron-demand Diels-Alder cycloaddition.
Caption: Mechanism of TCO-Methyltetrazine Ligation.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates a typical workflow for the site-specific generation of an ADC using TCO-methyltetrazine ligation.[1]
Caption: Workflow for Site-Specific ADC Generation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Labeling Efficiency | Inactive NHS ester due to moisture. | Use fresh, anhydrous DMSO/DMF. Allow the NHS ester vial to warm to room temperature before opening to prevent condensation.[5] |
| Presence of primary amines (e.g., Tris, glycine) in the protein buffer. | Buffer exchange the protein into an amine-free buffer like PBS.[7] | |
| Insufficient molar excess of the labeling reagent. | Increase the molar excess of the TCO- or Methyltetrazine-NHS ester. | |
| Protein Aggregation or Precipitation | High degree of labeling leading to changes in protein properties. | Reduce the molar excess of the labeling reagent or decrease the reaction time. |
| Unfavorable buffer conditions. | Optimize buffer composition, pH, and ionic strength. Consider adding stabilizing excipients. | |
| Low Yield of Final Conjugate | Incomplete initial labeling of the protein. | Confirm the degree of labeling of the functionalized protein before proceeding with the ligation reaction. |
| Suboptimal ligation reaction conditions. | Optimize stoichiometry, concentration, and incubation time for the click reaction. |
By following these detailed protocols and considering the provided quantitative data and troubleshooting advice, researchers, scientists, and drug development professionals can effectively implement TCO-methyltetrazine ligation for a wide range of applications, leading to the successful development of novel bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. interchim.fr [interchim.fr]
- 4. broadpharm.com [broadpharm.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
Application Notes and Protocols for Dual-Drug ADC Development using Amino-PEG4-bis-PEG3-methyltetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. By combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule payload, ADCs enable the selective delivery of chemotherapy to tumor cells, thereby enhancing efficacy and reducing systemic toxicity. The development of dual-drug ADCs, which carry two distinct payloads with different mechanisms of action, represents a promising strategy to overcome tumor heterogeneity and acquired drug resistance.[1][2][3]
This document provides detailed application notes and protocols for the development of dual-drug ADCs using the heterotrifunctional linker, Amino-PEG4-bis-PEG3-methyltetrazine . This linker features a primary amine for conjugation to an antibody and two methyltetrazine groups for the sequential or simultaneous attachment of two different trans-cyclooctene (B1233481) (TCO)-modified payloads via inverse electron demand Diels-Alder (iEDDA) click chemistry.[][5] The polyethylene (B3416737) glycol (PEG) chains enhance the linker's hydrophilicity, which can improve the solubility, stability, and pharmacokinetic properties of the resulting ADC.[6][7][8]
Linker Properties and Reaction Scheme
The this compound linker is a versatile tool for constructing dual-drug ADCs. Its key features include:
-
Heterotrifunctionality : An amine group for antibody conjugation and two methyltetrazine moieties for payload attachment.[5]
-
PEGylation : The PEG4 and PEG3 spacers increase the hydrophilicity of the linker, which can mitigate aggregation and improve the pharmacokinetic profile of the ADC.[6][8]
-
Bioorthogonal Chemistry : The methyltetrazine groups react specifically and rapidly with TCO-modified molecules in a catalyst-free "click" reaction, allowing for efficient conjugation under mild, biocompatible conditions.[3][9]
The overall strategy for synthesizing a dual-drug ADC using this linker is depicted below.
Caption: General workflow for the synthesis of a dual-drug ADC.
Experimental Protocols
Protocol 1: Activation of this compound Linker
This protocol describes the activation of the primary amine on the linker for subsequent conjugation to the antibody. A common method is to convert the amine to an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or similar NHS ester activating reagent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dry nitrogen or argon gas
Procedure:
-
Dissolve this compound in anhydrous DMF under an inert atmosphere (e.g., dry nitrogen or argon).
-
Add 1.5 equivalents of DSC and 2-3 equivalents of TEA or DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the activated linker (NHS-Ester-PEG4-bis-PEG3-methyltetrazine) can be used immediately or stored under anhydrous conditions at -20°C.
Protocol 2: Antibody-Linker Conjugation
This protocol details the conjugation of the activated linker to the monoclonal antibody via primary amines on lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4-8.0)
-
Activated this compound linker (from Protocol 1)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for buffer exchange and purification
Procedure:
-
Perform a buffer exchange for the mAb into a conjugation buffer (e.g., PBS, pH 7.4-8.0). The antibody concentration should typically be between 5-10 mg/mL.
-
Dissolve the activated linker in a small amount of anhydrous DMSO.
-
Add the activated linker solution to the antibody solution at a molar ratio of 5-20 fold excess of linker to antibody. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
Purify the antibody-linker conjugate by SEC to remove excess linker and byproducts.
-
Characterize the conjugate to determine the linker-to-antibody ratio (LAR) using UV-Vis spectroscopy or mass spectrometry.
Protocol 3: TCO-Payload Synthesis
This protocol provides a general guideline for the synthesis of TCO-modified cytotoxic payloads. The specific chemistry will depend on the functional groups available on the payload. This example assumes the payload has a primary amine that can be coupled to a TCO-PEG-NHS ester.
Materials:
-
Cytotoxic payload with a reactive handle (e.g., amine)
-
TCO-PEG-NHS ester
-
Anhydrous DMF or DMSO
-
DIPEA or other suitable base
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) for purification
Procedure:
-
Dissolve the cytotoxic payload in anhydrous DMF or DMSO.
-
Add 1.1 equivalents of TCO-PEG-NHS ester and 2-3 equivalents of DIPEA.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion, purify the TCO-payload conjugate by RP-HPLC.
-
Lyophilize the purified product and store it under anhydrous conditions at -20°C.
Protocol 4: Dual-Drug ADC Synthesis via iEDDA Click Chemistry
This protocol describes the final step of conjugating the two different TCO-payloads to the antibody-linker conjugate.
Materials:
-
Antibody-linker conjugate (from Protocol 2)
-
TCO-Payload 1 (from Protocol 3)
-
TCO-Payload 2 (from Protocol 3)
-
PBS or other suitable reaction buffer, pH 7.4
-
SEC and Hydrophobic Interaction Chromatography (HIC) for purification and analysis
Procedure:
-
Dissolve the TCO-payloads in a minimal amount of a biocompatible organic solvent like DMSO.
-
Add the TCO-payloads to the antibody-linker conjugate in a sequential or simultaneous manner. For sequential addition, add a 1.5-3 fold molar excess of TCO-Payload 1 and incubate for 1 hour at room temperature. Then, add a 1.5-3 fold molar excess of TCO-Payload 2 and incubate for another 1-2 hours. For simultaneous addition, add both TCO-payloads at the desired molar ratio and incubate for 1-2 hours.
-
Monitor the reaction by observing the disappearance of the characteristic pink/red color of the tetrazine.
-
Purify the final dual-drug ADC using SEC to remove unreacted payloads and byproducts. Further purification to separate different drug-to-antibody ratio (DAR) species can be achieved using HIC.[8]
-
Characterize the final dual-drug ADC for total DAR and the ratio of the two payloads using techniques such as HIC, LC-MS, and UV-Vis spectroscopy.
Characterization and Data Analysis
Thorough characterization of the dual-drug ADC is critical to ensure its quality, consistency, and performance.
Table 1: Key Characterization Parameters for Dual-Drug ADCs
| Parameter | Method(s) | Purpose |
| Linker-to-Antibody Ratio (LAR) | UV-Vis Spectroscopy, Mass Spectrometry (MS) | To quantify the average number of linkers conjugated to each antibody. |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Liquid Chromatography-Mass Spectrometry (LC-MS), UV-Vis Spectroscopy | To determine the average number of total drug molecules per antibody and the distribution of different DAR species. For dual-drug ADCs, this includes the ratio of the two payloads. |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To assess the presence of high molecular weight aggregates and low molecular weight impurities. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, MTS) | To evaluate the potency and target-specific killing of the ADC on cancer cell lines. |
| Antigen Binding Affinity | Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |
Table 2: Representative HIC Data for a Dual-Drug ADC
| Peak | Retention Time (min) | Species | Relative Abundance (%) |
| 1 | 8.5 | Unconjugated Antibody | 5 |
| 2 | 10.2 | DAR 1 (Payload 1) | 15 |
| 3 | 11.8 | DAR 1 (Payload 2) | 10 |
| 4 | 13.5 | DAR 2 (1x Payload 1, 1x Payload 2) | 40 |
| 5 | 15.1 | DAR 2 (2x Payload 1) | 15 |
| 6 | 16.8 | DAR 2 (2x Payload 2) | 10 |
| 7 | 18.5 | Higher Order Conjugates | 5 |
| Average Total DAR | ~1.8 | ||
| Payload 1:Payload 2 Ratio | ~1.2:1 |
Note: This is example data and actual results will vary depending on the specific antibody, payloads, and reaction conditions.
Mechanism of Action and Signaling Pathways
A key advantage of dual-drug ADCs is the ability to target multiple, potentially synergistic, cellular pathways to enhance anti-tumor activity and overcome resistance. For instance, combining a microtubule inhibitor (e.g., an auristatin derivative like MMAE) with a DNA-damaging agent (e.g., a pyrrolobenzodiazepine (PBD) dimer) can induce cell cycle arrest at different phases and promote apoptosis through distinct mechanisms.
Caption: Mechanism of action for a dual-drug ADC.
Conclusion
The use of the this compound linker provides a robust and flexible platform for the development of next-generation dual-drug ADCs. The protocols and data presented herein offer a comprehensive guide for researchers in the design, synthesis, and characterization of these promising therapeutic agents. Careful optimization of each step, from linker activation to final ADC purification, is essential to produce homogeneous and effective dual-drug conjugates with the potential to significantly improve cancer treatment outcomes.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. crossbridgebio.com [crossbridgebio.com]
- 5. adcreview.com [adcreview.com]
- 6. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 9. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
Amine-Reactive Chemistry for Protein Modification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent modification of proteins is a fundamental tool in biochemical research, diagnostics, and the development of therapeutics such as antibody-drug conjugates (ADCs). Amine-reactive chemistry is one of the most widely used methods for protein modification due to the abundance of primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus) on the surface of most proteins.[1][2] This document provides a detailed overview of the most common amine-reactive chemistries, experimental protocols for protein labeling, and quantitative data to guide the selection of appropriate reagents and reaction conditions.
The two most prevalent classes of amine-reactive reagents are N-hydroxysuccinimide (NHS) esters and isothiocyanates. NHS esters react with primary amines to form stable amide bonds, while isothiocyanates form thiourea (B124793) linkages.[2][3] The choice between these reagents depends on factors such as the desired stability of the conjugate, the pH sensitivity of the protein, and the specific application.
Chemistry of Amine-Reactive Labeling
Amine-reactive reagents are electrophilic compounds that readily react with the nucleophilic primary amino groups on proteins.[3] The reaction is highly pH-dependent, with optimal rates typically observed in slightly alkaline conditions (pH 7.2-9.0) where the amino groups are deprotonated and therefore more nucleophilic.[3][4]
N-Hydroxysuccinimide (NHS) Esters
NHS esters are the most common amine-reactive reagents due to their high reactivity and the formation of stable amide bonds.[2] The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.[]
A critical consideration when working with NHS esters is their susceptibility to hydrolysis, which competes with the aminolysis reaction. The rate of hydrolysis increases significantly with pH.[6][7] Therefore, it is crucial to perform labeling reactions at an optimal pH that balances efficient conjugation with minimal hydrolysis.
Isothiocyanates
Isothiocyanates react with primary amines to form a thiourea linkage.[3] This chemistry is also favored at alkaline pH.[2] While widely used, the resulting thiourea bond is generally considered to be less stable over time compared to the amide bond formed by NHS esters.[3]
Quantitative Data for Amine-Reactive Reagents
The selection of an appropriate amine-reactive reagent and the optimization of reaction conditions are critical for achieving the desired degree of labeling (DOL) while maintaining protein function. The following tables summarize key quantitative data to aid in this process.
Table 1: Comparison of Common Amine-Reactive Functional Groups
| Functional Group | Target Residue(s) | Resulting Bond | Bond Stability | Optimal pH Range | Key Considerations |
| N-Hydroxysuccinimide (NHS) Ester | Lysine, N-terminus | Amide | High | 7.2 - 8.5 | Prone to hydrolysis at high pH.[6][7] |
| Isothiocyanate | Lysine, N-terminus | Thiourea | Moderate | 9.0 - 9.5 | The resulting bond is less stable than an amide bond.[3] |
Table 2: Hydrolysis Half-life of NHS Esters at Various pH Values
The stability of NHS esters in aqueous solutions is highly dependent on the pH. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.[6][7][8]
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [7] |
| 8.0 | 25 | 1 hour | [8] |
| 8.5 | 25 | ~30 minutes | [6] |
| 8.6 | 4 | 10 minutes | [7] |
| 9.0 | 25 | < 10 minutes | [8] |
Table 3: Recommended Molar Ratios for Antibody Labeling with NHS Esters
The optimal molar ratio of dye to protein is empirical and should be determined for each specific protein and application. More dilute protein solutions generally require a higher molar excess of the NHS ester to achieve the same degree of labeling.[9] For many antibodies, a final DOL of 2-10 is often optimal.[1]
| Protein Concentration | Starting Molar Excess (Dye:Protein) | Notes | Reference(s) |
| > 5 mg/mL | 5-10 fold | Higher protein concentrations lead to more efficient labeling. | [9] |
| 1 - 5 mg/mL | 10-20 fold | A common concentration range for antibody labeling. | [9] |
| < 1 mg/mL | 20-50 fold | Higher excess is needed to compensate for lower reaction kinetics. | [9] |
Experimental Protocols
The following are detailed protocols for labeling proteins with NHS esters and isothiocyanates.
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general guideline for labeling approximately 1 mg of a typical IgG antibody. Optimization may be required for different proteins and dyes.
Materials:
-
Protein of interest (e.g., IgG antibody)
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5.[9] Note: Avoid buffers containing primary amines such as Tris or glycine.[2]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Purification column (e.g., size-exclusion chromatography column)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.[1][10]
-
If the protein solution contains interfering substances like Tris, glycine, or ammonium (B1175870) salts, perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.
-
-
Dye Preparation:
-
Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2]
-
Vortex briefly to ensure complete dissolution.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.[2][9]
-
While gently stirring the protein solution, slowly add the calculated amount of the dye solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[2]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye and other small molecules using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[1]
-
-
Determination of the Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum of the dye (Amax).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
The DOL is the molar ratio of the dye to the protein.
Formula for DOL Calculation:
Where:
-
CF (Correction Factor) = A₂₈₀ of the free dye / Aₘₐₓ of the free dye
-
ε_protein = molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)[2]
-
ε_dye = molar extinction coefficient of the dye at its Aₘₐₓ
-
Protocol 2: Antibody Labeling with Fluorescein Isothiocyanate (FITC)
This protocol describes the labeling of an antibody with FITC, a commonly used isothiocyanate derivative.
Materials:
-
Purified antibody (1-2 mg/mL)
-
FITC (prepare a fresh 5 mg/mL solution in anhydrous DMSO)[6]
-
Reaction Buffer: 0.2 M Sodium carbonate-bicarbonate buffer, pH 9.0[6]
-
Phosphate buffered saline (PBS)
-
Sephadex G-25 column
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the Reaction Buffer. If the antibody is in a buffer containing amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.
-
-
Labeling Reaction:
-
Add the freshly prepared FITC solution to the antibody solution. A typical starting point is to use 50-100 µg of FITC for every 1 mg of antibody.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Separate the FITC-conjugated antibody from unreacted FITC by gel filtration on a Sephadex G-25 column equilibrated with PBS.[6] The labeled antibody will elute in the first colored peak.
-
-
Characterization:
-
Determine the DOL as described in Protocol 1. The absorbance maximum for FITC is ~495 nm.[6]
-
Visualizations
Signaling Pathway: Keap1-Nrf2 Pathway Modulation by Isothiocyanates
Isothiocyanates, such as sulforaphane (B1684495), are known to activate the Keap1-Nrf2 antioxidant response pathway.[11][12] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like isothiocyanates can covalently modify specific cysteine residues on Keap1.[13][14] This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.
References
- 1. ulab360.com [ulab360.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. biotium.com [biotium.com]
- 12. Keap1-Nrf2 Signaling: A Target for Cancer Prevention by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modification of Keap1 Cysteine Residues by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modification of keap1 cysteine residues by sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Click Chemistry for Live Cell Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful and versatile tool for labeling biomolecules in their native environment, including within living cells.[1][2][3][4] This bioorthogonal chemical ligation strategy allows for the specific attachment of probes, such as fluorescent dyes or affinity tags, to target biomolecules without interfering with cellular processes.[4][] The two most prominent click chemistry reactions used for live-cell labeling are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[6]
CuAAC offers rapid reaction kinetics but requires a copper catalyst, which can be toxic to cells.[7][8] However, the development of copper-chelating ligands like THPTA has significantly improved cell viability during CuAAC labeling.[7][9][10] SPAAC, also known as copper-free click chemistry, circumvents the issue of copper toxicity by using strained cyclooctynes that react spontaneously with azides.[6][11][12] This makes SPAAC particularly well-suited for in vivo imaging and long-term studies.[11]
These application notes provide detailed protocols for labeling live cells using both CuAAC and SPAAC, including metabolic labeling strategies to introduce the necessary azide (B81097) or alkyne functionalities into target biomolecules.
Signaling Pathways and Experimental Workflows
Caption: General workflow for live cell labeling using click chemistry.
Quantitative Data Summary
The efficiency and biocompatibility of click chemistry reactions are crucial for successful live-cell labeling. The following tables summarize key quantitative data from published protocols.
Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Parameters for Live Cell Labeling
| Parameter | Concentration/Value | Cell Type | Notes | Reference |
| Reagents | ||||
| CuSO₄ | 50 µM | CHO, HeLa | Higher concentrations can increase labeling but also toxicity. | [9] |
| THPTA (Ligand) | 250 µM (5:1 ratio to Cu) | CHO, HeLa | Protects cells from copper-induced oxidative damage.[7][9][10][13] | [9] |
| Sodium Ascorbate (B8700270) | 2.5 mM | Mammalian cells | Freshly prepared solution is recommended.[7][9] | [9] |
| Alkyne-Probe | 25 µM | CHO, HeLa | Concentration can be optimized based on probe and target abundance. | [9] |
| Aminoguanidine (B1677879) | 1 mM | Mammalian cells | Intercepts reactive byproducts.[9] | [9] |
| Reaction Conditions | ||||
| Temperature | 4°C | Mammalian cells | Minimizes internalization of cell-surface targets during labeling.[9] | [9] |
| Incubation Time | 1 - 5 minutes | Mammalian cells | Short incubation times are sufficient for efficient labeling.[9] | [9] |
| Cell Viability | >95% | Jurkat, CHO, HeLa | Assessed 24 hours post-labeling. | [9] |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Parameters for Live Cell Labeling
| Parameter | Concentration/Value | Cell Type | Notes | Reference |
| Reagents | ||||
| Cyclooctyne-Probe | 10 - 100 µM | Jurkat, HeLa | Concentration and choice of cyclooctyne (B158145) affect reaction kinetics.[14] | [14] |
| Reaction Conditions | ||||
| Temperature | 4°C or 37°C | Jurkat, HeLa | 4°C for exclusive cell-surface labeling, 37°C allows for internalization studies.[14] | [14] |
| Incubation Time | 1 minute - 1 hour | Jurkat, HeLa | Dependent on temperature and probe concentration. | [14] |
| Cell Viability | No apparent toxicity reported | Jurkat, HeLa | A major advantage of SPAAC is its high biocompatibility.[14] | [14] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular Glycans with an Azide-Modified Sugar
This protocol describes the metabolic incorporation of an azide-functionalized monosaccharide, N-azidoacetylmannosamine (Ac₄ManNAz), into cell surface sialoglycans.
Materials:
-
Mammalian cells of choice (e.g., HeLa, CHO, Jurkat)
-
Complete cell culture medium
-
Ac₄ManNAz (N-azidoacetylmannosamine, tetraacetylated)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency in their standard growth medium.
-
Prepare a stock solution of Ac₄ManNAz in sterile DMSO.
-
Add Ac₄ManNAz to the cell culture medium to a final concentration of 10-50 µM.[9]
-
Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azido-sugar into cellular glycans.[9]
-
After incubation, gently wash the cells twice with PBS to remove unincorporated Ac₄ManNAz.
-
The cells are now ready for the click chemistry labeling reaction.
Caption: Workflow for metabolic labeling of live cells.
Protocol 2: Live Cell Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for labeling azide-modified cells with an alkyne-functionalized fluorescent probe.
Materials:
-
Azide-labeled live cells (from Protocol 1)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Sodium Ascorbate
-
Aminoguanidine hydrochloride
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-Alexa Fluor 488)
-
Ice
Procedure:
-
Prepare Click Reaction Cocktail (on ice):
-
In a microcentrifuge tube, prepare the following mixture in DPBS at 4°C. The final concentrations in the cell suspension should be as indicated.
-
Premix CuSO₄ and THPTA in a 1:5 molar ratio.[9] For a final concentration of 50 µM CuSO₄, use 250 µM THPTA.[9]
-
Add the alkyne-dye to a final concentration of 25 µM.[9]
-
Add aminoguanidine to a final concentration of 1 mM.[9]
-
Just before adding to the cells, add freshly prepared sodium ascorbate to a final concentration of 2.5 mM.[9]
-
Incubate the reaction mixture on ice for 10 minutes.[9]
-
-
Labeling Reaction:
-
Aspirate the culture medium from the azide-labeled cells and wash twice with cold DPBS.
-
Add the pre-mixed click reaction cocktail to the cells.
-
Incubate on ice for 1-5 minutes.[9]
-
-
Washing and Imaging:
-
Aspirate the reaction cocktail and wash the cells twice with cold DPBS.
-
Add fresh culture medium to the cells.
-
The cells can be immediately imaged by fluorescence microscopy or processed for flow cytometry. For long-term studies, return the cells to a 37°C incubator.
-
Caption: Experimental workflow for CuAAC labeling of live cells.
Protocol 3: Live Cell Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for labeling azide-modified cells with a cyclooctyne-functionalized fluorescent probe.
Materials:
-
Azide-labeled live cells (from Protocol 1)
-
Complete cell culture medium
-
Cyclooctyne-functionalized fluorescent dye (e.g., DIBO-Alexa Fluor 488)
Procedure:
-
Labeling Reaction:
-
Aspirate the wash buffer from the azide-labeled cells and add fresh, pre-warmed (37°C) complete culture medium.
-
Add the cyclooctyne-probe to the medium to a final concentration of 10-100 µM.[14] The optimal concentration should be determined empirically.
-
Incubate the cells at 37°C in a cell culture incubator for 30-60 minutes.[14] For exclusive cell-surface labeling, the incubation can be performed at 4°C for 1 hour with 100 µM probe.[14]
-
-
Washing and Imaging:
-
Aspirate the labeling medium and wash the cells three times with complete culture medium.[14]
-
The cells are now ready for live-cell imaging or other downstream analyses.
-
Caption: Experimental workflow for SPAAC labeling of live cells.
Concluding Remarks
Click chemistry provides a robust and specific method for labeling biomolecules in living cells. The choice between CuAAC and SPAAC depends on the specific application and the sensitivity of the cells to copper. By following these detailed protocols, researchers can successfully implement click chemistry for a wide range of live-cell labeling experiments, enabling the study of dynamic cellular processes with high precision.
References
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labinsights.nl [labinsights.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Labeling live cells by copper-catalyzed alkyne--azide click chemistry. | Sigma-Aldrich [sigmaaldrich.com]
- 14. pnas.org [pnas.org]
Application Notes and Protocols: Synthesis and Application of Fluorescent Probes Using Methyltetrazine Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes, most notably trans-cyclooctene (B1233481) (TCO), has emerged as a powerful tool in bioconjugation and chemical biology.[1][2] This bioorthogonal reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, allowing for the precise labeling of biomolecules in complex biological environments, including living cells and organisms.[1][2][3] Methyltetrazine linkers, in particular, offer a good balance of reactivity and stability, making them ideal for the construction of fluorescent probes for a wide range of applications, from in vitro assays to in vivo imaging.[4]
A significant advantage of using methyltetrazine-functionalized fluorophores is the phenomenon of "fluorogenic turn-on." In many cases, the tetrazine moiety quenches the fluorescence of the attached dye. Upon reaction with a TCO-modified target, the quenching is relieved, leading to a significant increase in fluorescence intensity.[5] This results in a high signal-to-noise ratio, often eliminating the need for wash steps in imaging experiments.[6][7]
These application notes provide detailed protocols for the synthesis of methyltetrazine-activated fluorescent probes and their application in the labeling and imaging of various biomolecules, including proteins, nucleic acids, and lipids.
Quantitative Data Summary
The following tables summarize key quantitative data for various methyltetrazine-fluorophore conjugates, providing a reference for probe selection based on desired photophysical properties.
Table 1: Fluorescence Turn-On Ratios of Methyltetrazine-Fluorophore Probes
| Fluorophore | Dienophile | Fold Turn-On | Reference |
| BODIPY | TCO | 340 - 1600 | [5] |
| Coumarin (HELIOS 400Me) | TCO | ~4,000 | [1] |
| Coumarin (HELIOS 388Me) | TCO | ~11,000 | [1] |
| Coumarin derivatives | TCO | 40 - 5,000 | [8] |
| Rhodamine | TCO | up to 76 | [6] |
| Oregon Green | TCO | ~400 | [9] |
Table 2: Quantum Yields of Fluorophores After Reaction of Methyltetrazine Probes with TCO
| Fluorophore | Quantum Yield (Φ) | Reference |
| BODIPY-dihydropyridazine | ~0.9 - 1.0 | [5][10][] |
| Coumarin-dihydropyridazine (HELIOS probes) | 0.55 - 0.93 | [1] |
| Cy3-dihydropyridazine | ~0.24 | [12] |
| Cy5-dihydropyridazine | ~0.20 - 0.30 | [3][12] |
Table 3: Reaction Kinetics of Methyltetrazine with TCO
| Reaction | Second-Order Rate Constant (k₂) | Reference |
| Methyltetrazine + TCO | > 800 M⁻¹s⁻¹ | [13] |
| Diphenyltetrazine + TCO | ~2000 M⁻¹s⁻¹ | [14] |
Experimental Protocols
Protocol 1: Synthesis of a Methyltetrazine-PEG-NHS Ester
This protocol describes a general method for the synthesis of a methyltetrazine-PEG-NHS ester, a key reagent for labeling primary amine-containing biomolecules.
Materials:
-
PEG linker with a carboxylic acid and an NHS ester (e.g., NHS-PEG4-acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of PEG linker: Dissolve the NHS-PEG-acid linker (1 eq) and NHS (1.2 eq) in anhydrous DCM. Add DCC (1.2 eq) and stir the reaction at room temperature for 2 hours.
-
Coupling reaction: In a separate flask, dissolve methyltetrazine-amine (1.5 eq) in anhydrous DMF and add TEA (2 eq).
-
Add the activated PEG linker solution dropwise to the methyltetrazine-amine solution.
-
Stir the reaction mixture at room temperature overnight.
-
Purification: Monitor the reaction by thin-layer chromatography (TLC). Once complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of DCM/methanol to yield the methyltetrazine-PEG-NHS ester.[15]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR and mass spectrometry.
Protocol 2: Labeling of Antibodies with Methyltetrazine-PEG-NHS Ester
This protocol details the labeling of antibodies with a methyltetrazine-PEG-NHS ester for subsequent bioorthogonal conjugation.
Materials:
-
Antibody solution (in amine-free buffer, e.g., PBS pH 7.4-8.5)
-
Methyltetrazine-PEG-NHS ester
-
Anhydrous DMSO
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
Spin desalting columns
Procedure:
-
Antibody preparation: Adjust the antibody concentration to 1-5 mg/mL in PBS. Add 1/10th volume of 1 M NaHCO₃ to raise the pH to ~8.3.
-
NHS ester solution preparation: Immediately before use, dissolve the methyltetrazine-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling reaction: Add a 5-20 fold molar excess of the dissolved methyltetrazine-PEG-NHS ester to the antibody solution. The optimal ratio should be determined empirically for each antibody.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.
-
Purification: Remove unreacted methyltetrazine-PEG-NHS ester using a spin desalting column equilibrated with PBS (pH 7.4).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the tetrazine at its characteristic absorbance maximum (around 520-540 nm).
Protocol 3: Enzymatic Incorporation of Methyltetrazine-Modified dUTP into DNA
This protocol describes the enzymatic incorporation of a methyltetrazine-modified deoxyuridine triphosphate (dUTP) into a DNA strand using PCR, followed by fluorescent labeling.
Materials:
-
Methyltetrazine-functionalized dUTP
-
DNA template
-
Primers
-
DNA polymerase (e.g., Vent (exo-))
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
PCR buffer
-
TCO-functionalized fluorescent dye (e.g., TCO-Cy5)
-
DNA purification kit
Procedure:
-
PCR amplification: Set up a standard PCR reaction, substituting a portion of the dTTP with the methyltetrazine-functionalized dUTP. The optimal ratio of modified to unmodified dUTP should be determined empirically.
-
Perform the PCR according to the DNA polymerase manufacturer's instructions.
-
Purification of modified DNA: Purify the PCR product using a standard DNA purification kit to remove unincorporated nucleotides and primers.[16][17]
-
Fluorescent labeling: To the purified methyltetrazine-containing DNA, add a 10-50 fold molar excess of the TCO-functionalized fluorescent dye.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purification of labeled DNA: Purify the fluorescently labeled DNA from excess dye using a DNA purification kit or ethanol (B145695) precipitation.
-
The labeled DNA can now be used in applications such as fluorescence in situ hybridization (FISH) or microarray analysis.
Protocol 4: Labeling and Imaging of Cellular Lipids
This protocol outlines a method for the metabolic labeling of cellular lipids with a TCO-modified precursor, followed by fluorescent labeling with a methyltetrazine probe.
Materials:
-
TCO-modified lipid precursor (e.g., TCO-choline, TCO-fatty acid)
-
Cell culture medium
-
Cells of interest
-
Methyltetrazine-functionalized fluorescent probe (e.g., methyltetrazine-BODIPY)
-
PBS
-
Formaldehyde (B43269) solution (for fixing)
-
Fluorescence microscope
Procedure:
-
Metabolic labeling: Culture cells in medium supplemented with the TCO-modified lipid precursor for a desired period (e.g., 4-24 hours) to allow for metabolic incorporation.
-
Cell washing: Gently wash the cells three times with warm PBS to remove unincorporated precursor.
-
(Optional) Cell fixation: Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS.
-
Fluorescent labeling: Incubate the cells with a solution of the methyltetrazine-functionalized fluorescent probe in PBS or cell culture medium (typically 1-10 µM) for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with PBS to remove excess probe.
-
Imaging: Mount the cells in a suitable imaging medium and visualize using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.[2][18]
Visualizations
Caption: General workflow for fluorescent labeling using methyltetrazine probes.
Caption: Workflow for sequential dual-color live-cell imaging.
Caption: Pre-targeting strategy for in vivo imaging.
References
- 1. Ultrafluorogenic Coumarin-Tetrazine Probes for Real-Time Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrazine methyl NHS Oligo Modifications from Gene Link [genelink.com]
- 5. Superbright Bioorthogonal Turn-on Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Convenient In-Situ Synthesis of Alkenyl Tetrazines for Highly Fluorogenic Bioorthogonal Live-Cell Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Systematic Study of Coumarin–Tetrazine Light‐Up Probes for Bioorthogonal Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - IN [thermofisher.com]
- 12. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. broadpharm.com [broadpharm.com]
- 16. [PDF] Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation in Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and comparison of common bioconjugation techniques used in the development of targeted therapies such as Antibody-Drug Conjugates (ADCs). This document includes experimental protocols for key methods, quantitative comparisons of their performance, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Bioconjugation for Targeted Therapies
Bioconjugation is the chemical process of linking two or more molecules, at least one of which is a biomolecule, to create a new construct with combined functionalities. In the context of targeted therapies, bioconjugation is pivotal for attaching potent therapeutic agents (e.g., cytotoxic drugs, radionuclides) to targeting moieties like monoclonal antibodies (mAbs). This approach enhances the therapeutic index by maximizing the drug's efficacy at the site of disease while minimizing off-target toxicity.[1][2] The choice of bioconjugation chemistry is critical as it influences the stability, homogeneity, and overall performance of the resulting therapeutic.[3]
Key Bioconjugation Techniques
Several chemical and enzymatic methods are employed for bioconjugation. The selection of a specific technique depends on the nature of the biomolecule, the payload, and the desired characteristics of the final conjugate. This section details some of the most widely used methods: maleimide-thiol chemistry, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)/N-hydroxysuccinimide (NHS) coupling, click chemistry, and sortase-mediated ligation.
Comparison of Bioconjugation Techniques
The following table summarizes key quantitative parameters for the discussed bioconjugation methods, offering a comparative overview to aid in the selection of the most appropriate technique for a given application.
| Feature | Maleimide-Thiol Chemistry | EDC/NHS Coupling | Click Chemistry (SPAAC) | Sortase-Mediated Ligation |
| Target Residues | Cysteine | Lysine (B10760008), Aspartate, Glutamate (B1630785) | Engineered non-natural amino acids, azides, alkynes | C-terminal LPXTG motif, N-terminal glycines |
| Reaction pH | 6.5 - 7.5[4] | 4.5 - 7.5 (two steps)[5] | 4 - 11[4] | ~7.5 - 8.5 |
| Reaction Time | Minutes to a few hours[4] | 1 - 4 hours[6] | < 1 hour[4] | Hours to overnight[7][8] |
| Typical Efficiency/Yield | Generally high, but can be variable[4] | Variable, depends on protein and conditions | Very high, often quantitative[4] | ~50% in 6h, up to 90% in 24h[7][8] |
| Drug-to-Antibody Ratio (DAR) | Heterogeneous (0-8)[9] | Heterogeneous | Homogeneous (precisely controlled)[10] | Homogeneous (precisely controlled) |
| Linkage Stability in Serum | Susceptible to retro-Michael reaction and hydrolysis, leading to payload migration[11][12] | Stable amide bond[4] | Highly stable triazole ring[4] | Stable peptide bond |
| Site-Specificity | Semi-specific (targets native or engineered cysteines) | Non-specific (targets multiple lysines or carboxyl groups)[10] | Highly site-specific[10] | Highly site-specific[13] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the practical application of the discussed bioconjugation techniques.
Protocol 1: Maleimide-Thiol Conjugation of an Antibody
This protocol describes the conjugation of a maleimide-activated payload to a monoclonal antibody via reaction with thiol groups on cysteine residues.
Materials:
-
Antibody (mAb) solution (1-10 mg/mL in PBS, pH 7.2-7.5, degassed)[14]
-
Maleimide-activated payload (10 mM stock in anhydrous DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)
-
Sephadex G-25 desalting column
-
Reaction Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.2-7.5, degassed
-
Storage Buffer: PBS with 5-10 mg/mL BSA and 0.01-0.03% sodium azide (B81097) (optional)[15]
Procedure:
-
Antibody Preparation:
-
If the antibody does not have free thiols, disulfide bonds can be partially reduced. Add a 10-100 fold molar excess of TCEP to the antibody solution.
-
Incubate for 30-60 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[16]
-
Remove excess TCEP using a desalting column equilibrated with degassed Reaction Buffer.
-
-
Conjugation Reaction:
-
Purification:
-
Purify the antibody-drug conjugate from unreacted payload and other small molecules using a Sephadex G-25 desalting column equilibrated with Storage Buffer.
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.[9]
-
Assess the purity and aggregation of the conjugate by Size Exclusion Chromatography (SEC).
-
Protocol 2: EDC/NHS Coupling of a Payload to an Antibody
This protocol outlines a two-step process for conjugating an amine-containing payload to the carboxyl groups (aspartate or glutamate residues) of an antibody.
Materials:
-
Antibody (Protein #1) solution (1 mg/mL in Activation Buffer)[6]
-
Amine-containing payload (Protein #2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[5]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[5]
-
Quenching Solution: 1 M Hydroxylamine (B1172632), pH 8.5
-
Desalting column
Procedure:
-
Activation of Antibody Carboxyl Groups:
-
To 1 mL of the antibody solution, add 0.4 mg of EDC (final concentration ~2 mM) and 0.6 mg of NHS (or 1.1 mg of Sulfo-NHS, final concentration ~5 mM).[5]
-
React for 15 minutes at room temperature.[5]
-
(Optional) Quench the EDC reaction by adding 1.4 µL of 2-mercaptoethanol (B42355) (final concentration 20 mM).[5]
-
Remove excess reagents and by-products by passing the solution through a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation to the Payload:
-
Add the amine-containing payload to the activated antibody solution at an equimolar ratio.
-
Allow the reaction to proceed for 2 hours at room temperature.[6]
-
-
Quenching and Purification:
-
Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.[6]
-
Purify the conjugate using a desalting column equilibrated with a suitable storage buffer.
-
Signaling Pathways in Targeted Therapy
Targeted therapies are designed to interfere with specific molecules involved in the growth, progression, and spread of cancer. Understanding the signaling pathways that these therapies target is crucial for drug development. Below are diagrams of two commonly targeted pathways in cancer therapy: HER2 and EGFR signaling.
HER2 Signaling Pathway
Human Epidermal Growth factor Receptor 2 (HER2) is a receptor tyrosine kinase that, when overexpressed, can lead to aggressive tumor growth.[17] HER2-targeted therapies, such as trastuzumab-based ADCs, aim to block this signaling.
Caption: HER2 signaling pathway and the inhibitory action of Trastuzumab.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation and survival.[18][19] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.
Caption: EGFR signaling pathway and the inhibitory action of Cetuximab.
Experimental Workflows
The following diagrams illustrate the general workflows for creating antibody-drug conjugates using both random and site-specific bioconjugation strategies.
Random vs. Site-Specific Conjugation Workflow
This diagram contrasts the workflows for random conjugation (e.g., via lysine residues) and site-specific conjugation (e.g., via engineered cysteines or enzymatic methods). Site-specific methods generally yield more homogeneous products.[20]
Caption: Comparison of random and site-specific ADC production workflows.
Chemo-enzymatic Conjugation Workflow
This diagram illustrates a two-step chemo-enzymatic approach that combines the specificity of an enzyme with the efficiency of click chemistry to produce homogeneous ADCs.[13][21]
Caption: Workflow for chemo-enzymatic antibody-drug conjugate synthesis.
References
- 1. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - Bisht - Current Protein & Peptide Science [ter-arkhiv.ru]
- 3. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 9. agilent.com [agilent.com]
- 10. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Toward Homogenous Antibody Drug Conjugates Using Enzyme-Based Conjugation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 15. biotium.com [biotium.com]
- 16. benchchem.com [benchchem.com]
- 17. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. A Versatile Chemo-Enzymatic Conjugation Approach Yields Homogeneous and Highly Potent Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Labeling of Cysteine Residues on Antibodies with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can increase the serum half-life, improve stability, and reduce the immunogenicity of therapeutic proteins.[1][2] Site-specific PEGylation, particularly at cysteine residues, offers the advantage of producing homogeneous conjugates with a defined drug-to-antibody ratio (DAR), which is crucial for ensuring product consistency and a predictable clinical outcome.[3][4] This document provides detailed application notes and protocols for the site-specific labeling of cysteine residues on antibodies with PEG linkers using maleimide (B117702) chemistry.
Principle of Cysteine-Directed PEGylation
The most prevalent method for cysteine-specific PEGylation involves the reaction of a free thiol group (sulfhydryl group, -SH) from a cysteine residue with a maleimide-functionalized PEG linker.[5][6] This reaction, a Michael addition, forms a stable thioether bond.[6] Since native antibodies typically have their cysteine residues involved in disulfide bonds, site-specific labeling requires either the introduction of a free cysteine through genetic engineering or the selective reduction of existing disulfide bonds.[5][7]
Strategies for Cysteine-Specific PEGylation
There are two primary strategies to achieve site-specific cysteine PEGylation of antibodies:
-
Engineered Cysteines (e.g., THIOMAB™ technology): This approach involves site-directed mutagenesis to introduce unpaired cysteine residues at specific, solvent-accessible locations on the antibody.[3][8] This method allows for precise control over the conjugation site and stoichiometry, leading to a highly homogeneous product.[8]
-
Selective Reduction of Native Disulfide Bonds: Antibodies possess inter-chain disulfide bonds, particularly in the hinge region, that are more susceptible to reduction than the intra-chain disulfide bonds responsible for maintaining the protein's tertiary structure.[4][9] Mild reducing agents can selectively cleave these hinge-region disulfides, exposing free thiols for conjugation.[4][10]
Experimental Data Summary
The following tables summarize quantitative data from various studies on the PEGylation of antibodies at cysteine residues.
Table 1: Cysteine-Specific Antibody PEGylation Efficiency
| Antibody Type/Mutant | Reductant | PEG-Maleimide Size (kDa) | Conjugation Efficiency (%) | Drug-to-Antibody Ratio (DAR) | Reference |
| C6v1/C6v2 Cysteine Mutant | Phosphine-based | N/A (Drug-linker) | >95% specific conjugation | ~2 (90% DAR2 species) | [11] |
| Human Fab | TCEP | 40 | 88 | N/A | [12] |
| Murine Fab | TCEP | 40 | 94 | N/A | [12] |
| Double Cysteine Mutants | DTT | N/A | High | >3.4 | [3] |
Table 2: Comparison of Reducing Agents for PEGylation
| Reducing Agent | Selectivity | Conditions | Advantages | Disadvantages |
| TCEP (Tris(2-carboxyethyl)phosphine) | High for accessible disulfides | Mild, neutral pH | Non-thiol based, avoids disulfide exchange | Can be less efficient than stronger reductants |
| DTT (Dithiothreitol) | Lower, can reduce more stable disulfides | Requires careful control of concentration and time | More potent reduction | Higher risk of over-reduction and protein unfolding |
| Phosphine-based reductants | High for specific "unpaired" cysteines | Mild, one-step process | High selectivity and yield | May require specific antibody engineering |
Experimental Workflows and Signaling Pathways
Workflow for Site-Specific Antibody PEGylation
The following diagram illustrates the general workflow for labeling an antibody with a PEG linker via engineered or native cysteine residues.
Caption: General workflow for antibody PEGylation.
Maleimide-Thiol Conjugation Chemistry
The diagram below illustrates the chemical reaction between a cysteine thiol group and a maleimide-functionalized PEG linker.
Caption: Maleimide-thiol conjugation reaction.
Detailed Experimental Protocols
Protocol 1: Selective Reduction of Antibody Hinge-Region Disulfides and PEGylation
This protocol is adapted for antibodies without engineered cysteines.
Materials:
-
Antibody (e.g., IgG) at 5-10 mg/mL
-
PEGylation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed
-
Reducing Agent Stock: 10 mM TCEP (Tris(2-carboxyethyl)phosphine) in degassed water
-
PEG-Maleimide Reagent
-
Quenching Solution: 100 mM N-ethylmaleimide (NEM) or L-cysteine in PBS
-
Purification System: Size-Exclusion Chromatography (SEC) or dialysis cassettes
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into degassed PEGylation Buffer to a final concentration of 5-10 mg/mL.
-
-
Selective Reduction:
-
Add the TCEP stock solution to the antibody solution to achieve a final molar excess of 1.5 to 2.5-fold over the antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
-
PEGylation:
-
Dissolve the PEG-Maleimide reagent in PEGylation Buffer immediately before use.
-
Add the PEG-Maleimide solution to the reduced antibody solution. A 10- to 20-fold molar excess of PEG-Maleimide over the free thiols is generally recommended.[13]
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.[13]
-
-
Quenching:
-
To stop the reaction, add the quenching solution to a final concentration of 2-fold molar excess over the initial PEG-Maleimide.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG-Maleimide and quenching reagent by SEC or dialysis.
-
Elute/dialyze against a suitable storage buffer (e.g., PBS).
-
Protocol 2: PEGylation of an Engineered Cysteine-Containing Antibody (e.g., THIOMAB™)
This protocol is for antibodies with engineered, unpaired cysteine residues.
Materials:
-
Cysteine-engineered antibody at 5-10 mg/mL
-
PEGylation Buffer: PBS, pH 7.0-7.4, degassed
-
Optional Reducing Agent: 10 mM DTT (for removal of any capping)
-
Re-oxidation Agent (if DTT is used): Dehydroascorbic acid (dHAA)
-
PEG-Maleimide Reagent
-
Quenching Solution: 100 mM N-ethylmaleimide (NEM) or L-cysteine in PBS
-
Purification System: SEC or dialysis cassettes
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into degassed PEGylation Buffer.
-
-
Uncapping of Engineered Cysteine (if necessary):
-
If the engineered cysteine is capped, partial reduction may be needed. Add DTT to the antibody solution. The optimal concentration should be determined empirically.[3]
-
Incubate at room temperature for 30-60 minutes.
-
If reduction was performed, re-oxidize native disulfides by adding dHAA and incubating for 1-2 hours.[3]
-
-
PEGylation:
-
Quenching:
-
Add a 2-fold molar excess of quenching solution over the initial PEG-Maleimide and incubate for 15-30 minutes.
-
-
Purification:
-
Purify the PEGylated antibody using SEC or dialysis to remove excess reagents.
-
Characterization of PEGylated Antibodies
A thorough characterization of the final product is essential to ensure homogeneity, stability, and retained biological activity.
Table 3: Analytical Techniques for Characterization
| Technique | Purpose | Expected Outcome |
| SDS-PAGE (non-reducing and reducing) | Assess conjugation efficiency and purity | Shift in molecular weight corresponding to the number of attached PEG chains.[3] |
| Size-Exclusion Chromatography (SEC) | Determine aggregation and purity | A single, sharp peak for the monomeric PEGylated antibody. |
| Mass Spectrometry (e.g., LC-MS) | Confirm molecular weight and DAR | Provides accurate mass of the conjugate, confirming the number of PEG moieties.[14] |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Quantify PEGylated antibody and assess antigen binding | Can be used for quantification of PEGylated compounds.[15][16] Confirms that antigen binding affinity is retained. |
| Western Blot (with anti-PEG antibody) | Confirm PEGylation | Detects the presence of PEG on the antibody.[3] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low PEGylation Efficiency | Incomplete reduction of disulfides | Optimize reductant concentration, incubation time, and temperature. |
| Hydrolysis of maleimide group | Prepare PEG-Maleimide solution immediately before use. | |
| Aggregation | Over-reduction leading to unfolding | Decrease reductant concentration or incubation time. |
| Intermolecular disulfide bond formation | Perform reaction in a degassed buffer to minimize oxidation. | |
| Heterogeneous Product | Non-selective reduction | Use a milder, more selective reducing agent like TCEP. Optimize reduction conditions. |
| Instability of maleimide-thiol linkage | Consider alternative, more stable conjugation chemistries if retro-Michael reaction is an issue.[17][18] |
Conclusion
Site-specific labeling of cysteine residues on antibodies with PEG linkers is a powerful technique for developing next-generation biotherapeutics with improved properties. By carefully selecting the PEGylation strategy, optimizing reaction conditions, and thoroughly characterizing the final product, researchers can generate homogeneous and potent antibody conjugates for a wide range of applications.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idosi.org [idosi.org]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Site-Specifically Labeled Immunoconjugates for Molecular Imaging—Part 1: Cysteine Residues and Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antibody Labeling and Immobilization Sites | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Selective disulfide reduction for labeling and enhancement of Fab antibody fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective reduction of proteins for site-specific antibody-drug conjugation - American Chemical Society [acs.digitellinc.com]
- 12. academic.oup.com [academic.oup.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sensitive quantification of PEGylated compounds by second-generation anti-poly(ethylene glycol) monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting | Semantic Scholar [semanticscholar.org]
- 18. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Bioconjugation: A Detailed Guide to Inverse Electron-Demand Diels-Alder Reactions in Aqueous Buffers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The inverse electron-demand Diels-Alder (iEDDA) reaction has emerged as a powerful tool in chemical biology and drug development, offering a unique combination of rapid kinetics, high specificity, and biocompatibility.[1][2] This bioorthogonal "click chemistry" reaction proceeds efficiently in complex aqueous environments, such as physiological buffers and even within living cells, without the need for cytotoxic catalysts.[3][4] The most prominent iEDDA reaction involves the [4+2] cycloaddition of an electron-deficient tetrazine with a strained, electron-rich dienophile, typically a trans-cyclooctene (B1233481) (TCO).[3][5] This ligation is exceptionally fast and results in the formation of a stable covalent bond, making it ideal for a wide range of applications including protein labeling, live-cell imaging, and the construction of antibody-drug conjugates.[6][7] This document provides detailed protocols and quantitative data to guide researchers in the successful implementation of iEDDA reactions in aqueous buffers.
Core Principles
The remarkable speed of the iEDDA reaction is governed by the Frontier Molecular Orbital (FMO) theory, which dictates that a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene leads to a faster reaction.[5] Electron-withdrawing groups on the tetrazine lower its LUMO, while the ring strain of dienophiles like TCO raises their HOMO, thus accelerating the reaction.[8] The reaction is highly selective, as tetrazines and strained alkenes are abiotic and do not react with naturally occurring functional groups in biological systems.[3] Protic solvents, particularly water, have been shown to further accelerate the reaction rate.[8]
Data Presentation: Quantitative Reaction Parameters
The choice of tetrazine and dienophile significantly impacts the reaction kinetics. The following tables summarize key quantitative data for common iEDDA reaction partners in aqueous buffers.
Table 1: Second-Order Rate Constants (k₂) of Tetrazine-Dienophile Pairs in Aqueous Buffer
| Tetrazine Derivative | Dienophile | Buffer Condition | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | PBS, pH 7.4 | 37 | 26,000 |
| 3-methyl-6-phenyl-s-tetrazine | TCO | PBS, pH 7.4 | 37 | 820 |
| 3-(p-benzylamino)-6-methyl-s-tetrazine | TCO | PBS, pH 7.4 | 37 | 5,300 |
| 3-phenyl-s-tetrazine | TCO | PBS, pH 7.4 | 37 | 22,000 |
| 3,6-diphenyl-s-tetrazine | TCO | PBS, pH 7.4 | 37 | 4,900 |
| 3,6-di-(2-pyridyl)-s-tetrazine | Norbornene | Aqueous Buffer | Not Specified | 1.9 |
| 3-methyl-6-phenyl-s-tetrazine | Norbornene | Not Specified | Not Specified | ~0.2 |
Data compiled from multiple sources. TCO: trans-cyclooctene; PBS: Phosphate-Buffered Saline.
Table 2: Influence of pH on iEDDA Reaction Rate
| Tetrazine | Dienophile | Buffer | pH | Relative Reaction Rate |
| Dipyridyl-tetrazine | Arylethynyltrifluoroborate | Acetate (B1210297) Buffer | 4.0 | Faster |
| Dipyridyl-tetrazine | Arylethynyltrifluoroborate | Acetate Buffer | 4.7 | Slower |
| Dipyridyl-tetrazine | Arylethynyltrifluoroborate | Neutral Buffer | 7.0-7.4 | No Reaction (without trigger) |
Note: The reaction with arylethynyltrifluoroborate dienophiles can be triggered by the addition of AlCl₃·6H₂O in acidic conditions. A slight acceleration of reaction rates at lower pH is also observed for other tetrazines due to protonation of pyridine (B92270) rings, which increases the electron deficiency of the diene.
Visualizations
iEDDA Reaction Mechanism
Caption: Mechanism of the inverse electron-demand Diels-Alder (iEDDA) reaction.
Experimental Workflow for Bioconjugation
Caption: General experimental workflow for iEDDA-mediated bioconjugation.
Experimental Protocols
Protocol 1: General Protein Labeling in Aqueous Buffer
This protocol describes the labeling of a protein functionalized with a dienophile (e.g., TCO) with a tetrazine-modified fluorescent dye.
Materials:
-
TCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Tetrazine-fluorophore conjugate.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Size exclusion chromatography (SEC) column or dialysis cassette for purification.
-
UV-Vis spectrophotometer.
-
SDS-PAGE and fluorescence imaging system.
-
Mass spectrometer.
Methodology:
-
Preparation of Reactants:
-
Dissolve the TCO-functionalized protein in PBS to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of the tetrazine-fluorophore in a water-miscible organic solvent like DMSO.
-
-
iEDDA Reaction:
-
Add a 1.5 to 5-fold molar excess of the tetrazine-fluorophore solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes.
-
The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by measuring the decrease in its absorbance at ~520 nm using a UV-Vis spectrophotometer.[3]
-
-
Purification of the Conjugate:
-
Remove the unreacted tetrazine-fluorophore and other small molecules by size exclusion chromatography or dialysis against PBS.
-
-
Characterization of the Conjugate:
-
Confirm successful labeling by running the purified product on an SDS-PAGE gel and visualizing the fluorescence.
-
Determine the degree of labeling and confirm the identity of the conjugate using mass spectrometry.
-
Protocol 2: Live-Cell Surface Protein Labeling
This protocol outlines the labeling of a cell-surface protein that has been genetically engineered to incorporate a dienophile.
Materials:
-
Mammalian cells expressing the protein of interest functionalized with a dienophile (e.g., TCO).
-
Cell culture medium (serum-free for the labeling step).
-
Tetrazine-fluorophore conjugate.
-
PBS, pH 7.4.
-
Fluorescence microscope.
Methodology:
-
Cell Preparation:
-
Culture the cells expressing the dienophile-modified protein to the desired confluency.
-
Wash the cells twice with pre-warmed, serum-free medium or PBS to remove any interfering components from the serum.
-
-
iEDDA Labeling:
-
Prepare a solution of the tetrazine-fluorophore in the serum-free medium at a final concentration of 1-10 µM.
-
Add the tetrazine-fluorophore solution to the cells and incubate at 37°C for 10-30 minutes. Incubation times and concentrations may need to be optimized depending on the specific reactants and cell line.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unbound fluorophore.
-
-
Imaging:
-
The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 3: Small Molecule-Oligonucleotide Conjugation
This protocol details the conjugation of a small molecule functionalized with a tetrazine to an oligonucleotide bearing a dienophile.
Materials:
-
Dienophile-modified oligonucleotide.
-
Tetrazine-functionalized small molecule.
-
Aqueous buffer (e.g., PBS, pH 7.4, or triethylammonium (B8662869) acetate buffer).
-
HPLC for purification and analysis.
-
Mass spectrometer.
Methodology:
-
Preparation of Reactants:
-
Dissolve the dienophile-modified oligonucleotide in the chosen aqueous buffer.
-
Dissolve the tetrazine-functionalized small molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
-
iEDDA Reaction:
-
Combine the oligonucleotide and the small molecule solutions. A slight molar excess (1.1 to 2-fold) of the small molecule is often used.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Purification and Analysis:
-
Purify the resulting conjugate using reverse-phase or ion-exchange HPLC.
-
Confirm the identity and purity of the product by mass spectrometry. Reaction yields can be quantified by analyzing the HPLC chromatograms.[4]
-
Conclusion
The inverse electron-demand Diels-Alder reaction is a robust and versatile tool for bioconjugation in aqueous environments. Its rapid kinetics, high specificity, and biocompatibility make it an invaluable method for researchers in various scientific disciplines. By following the protocols and utilizing the quantitative data provided in this application note, scientists can effectively harness the power of iEDDA chemistry for their specific research needs, from basic biological discovery to the development of novel therapeutics and diagnostics.
References
- 1. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Purification of Antibody-Drug Conjugates Synthesized with Amino-PEG4-bis-PEG3-methyltetrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The linker, which connects the antibody and the payload, is a critical component influencing the ADC's stability, solubility, and pharmacokinetic profile. The Amino-PEG4-bis-PEG3-methyltetrazine linker is a modern, hydrophilic linker that facilitates precise drug conjugation via "click chemistry." The polyethylene (B3416737) glycol (PEG) component enhances solubility and stability, while the methyltetrazine group allows for a highly specific and efficient reaction with a corresponding dienophile-modified drug.
Proper purification of the resulting ADC is a critical step to ensure its safety, efficacy, and homogeneity. The purification process must effectively remove unconjugated antibody, excess linker and drug, and process-related impurities, while preserving the integrity of the ADC. This document provides detailed application notes and protocols for the purification of ADCs synthesized using the this compound linker.
Purification Challenges and Strategies
The purification of ADCs, particularly those with PEGylated linkers, presents unique challenges. The inherent heterogeneity of the conjugation reaction can result in a mixture of species with varying drug-to-antibody ratios (DAR), as well as unconjugated antibody. The presence of the hydrophobic drug payload can increase the propensity for aggregation.
A multi-step chromatographic approach is typically employed to address these challenges, often involving an initial capture step followed by one or more polishing steps. The most common techniques include Protein A Affinity Chromatography, Hydrophobic Interaction Chromatography (HIC), and Size Exclusion Chromatography (SEC).
Data Summary
The following tables summarize typical quantitative data obtained during the purification of ADCs. These values are representative and may vary depending on the specific antibody, drug, and conjugation conditions.
Table 1: Representative Purification Performance
| Purification Step | Purity (monomer %) | Aggregate (%) | Average DAR | Recovery (%) |
| Crude Conjugate | 90 - 95% | 5 - 10% | 3.5 - 4.0 | 100% |
| Protein A Affinity | > 98% | < 2% | 3.5 - 4.0 | 90 - 95% |
| HIC Polishing | > 99% | < 1% | 3.8 - 4.0 | 80 - 90% |
| SEC Polishing | > 99.5% | < 0.5% | 3.8 - 4.0 | > 95% |
Table 2: Comparison of HIC Fractions for DAR Species
| HIC Fraction | DAR Species | Percentage of Total ADC |
| Peak 1 | DAR 0 (Unconjugated Ab) | < 5% |
| Peak 2 | DAR 2 | 15 - 25% |
| Peak 3 | DAR 4 | 50 - 70% |
| Peak 4 | DAR 6 | 10 - 20% |
| Peak 5 | DAR 8 | < 5% |
Experimental Protocols
I. Protein A Affinity Chromatography (Capture Step)
This step is designed to capture the ADC and remove unconjugated linker, drug, and other process-related impurities.
Materials:
-
Protein A chromatography column (e.g., MabSelect SuRe)
-
Equilibration Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Wash Buffer A: PBS, pH 7.4
-
Wash Buffer B: 1 M NaCl in PBS, pH 7.4
-
Elution Buffer: 0.1 M Glycine, pH 3.0
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
-
Crude ADC conjugate solution
Protocol:
-
Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes (CVs) of Equilibration Buffer.
-
Sample Loading: Load the crude ADC conjugate solution onto the column. The loading capacity will depend on the specific resin and should be optimized.
-
Washing:
-
Wash the column with 5-10 CVs of Wash Buffer A to remove non-specifically bound impurities.
-
Wash the column with 5-10 CVs of Wash Buffer B to further remove impurities.
-
-
Elution: Elute the bound ADC with 5-10 CVs of Elution Buffer. Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH and prevent acid-induced aggregation.
-
Pool and Buffer Exchange: Pool the fractions containing the ADC and perform a buffer exchange into the appropriate buffer for the next purification step (e.g., HIC equilibration buffer).
II. Hydrophobic Interaction Chromatography (HIC) (Polishing Step)
HIC separates molecules based on their hydrophobicity. It is a powerful technique for separating ADC species with different DARs and for removing aggregates.[1][2][3][4][5]
Materials:
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0
-
Protein A-purified ADC solution
Protocol:
-
Sample Preparation: Adjust the salt concentration of the Protein A-purified ADC sample to match the initial HIC mobile phase conditions (e.g., by adding Mobile Phase A).
-
Column Equilibration: Equilibrate the HIC column with the initial mobile phase composition (e.g., 100% Mobile Phase A or a mixture of A and B).
-
Sample Loading: Load the salt-adjusted ADC sample onto the column.
-
Elution Gradient: Elute the bound ADC using a linear or step gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B). The gradient should be optimized to achieve separation of different DAR species.
-
Example Linear Gradient: 0-100% Mobile Phase B over 30 CVs.
-
-
Fraction Collection: Collect fractions across the elution profile.
-
Analysis: Analyze the fractions by SEC and/or mass spectrometry to determine the purity, aggregate content, and DAR of each fraction. Pool the fractions that meet the desired product quality attributes.
III. Size Exclusion Chromatography (SEC) (Polishing and Formulation Step)
SEC separates molecules based on their size. It is highly effective for removing aggregates and for buffer exchange into the final formulation buffer.[6][7][8][9][10]
Materials:
-
SEC column (e.g., Sephacryl S-200 HR, Superdex 200)
-
Mobile Phase/Formulation Buffer: A buffer suitable for the final drug product (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0)
-
ADC solution from the previous purification step
Protocol:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the desired formulation buffer.
-
Sample Loading: Load the ADC sample onto the column. The sample volume should typically be less than 5% of the total column volume for optimal resolution.
-
Isocratic Elution: Elute the sample with the formulation buffer at a constant flow rate.
-
Fraction Collection: Collect fractions. The monomeric ADC will elute as the main peak, preceded by any high molecular weight aggregates.
-
Analysis and Pooling: Analyze the fractions by UV absorbance at 280 nm. Pool the fractions corresponding to the monomeric ADC peak.
Conclusion
The purification of ADCs synthesized with the this compound linker requires a well-designed, multi-step chromatographic process to ensure a final product with high purity, homogeneity, and desired DAR. The combination of Protein A affinity chromatography for initial capture, followed by HIC and/or SEC for polishing, provides a robust platform to achieve these critical quality attributes. The protocols provided herein serve as a general guideline, and optimization of each step is recommended for specific ADC constructs.
References
- 1. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 10. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stoichiometry Calculation in Antibody-Linker Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy. An ADC consists of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, covalently linked to a potent cytotoxic payload via a chemical linker. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody.[] The DAR significantly influences the ADC's efficacy, safety, and pharmacokinetic profile.[2] A low DAR may result in reduced potency, while a high DAR can negatively impact pharmacokinetics and increase toxicity.[3] Therefore, precise control over the conjugation reaction and accurate determination of the DAR are paramount during ADC development and manufacturing.
This document provides detailed application notes and experimental protocols for the conjugation of linkers to antibodies and the subsequent calculation of the DAR using various analytical techniques.
Experimental Workflow for Antibody-Drug Conjugation
The general workflow for producing and characterizing an antibody-drug conjugate involves several key stages, from antibody preparation to final analysis of the conjugate. This process requires careful control of reaction conditions to achieve the desired stoichiometry.
Experimental Protocols
Protocol 1: Thiol-Maleimide Conjugation
This protocol describes the conjugation of a maleimide-activated linker-payload to an antibody through the reduction of interchain disulfide bonds to generate free sulfhydryl groups.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[4]
-
Maleimide-activated linker-payload dissolved in an organic solvent (e.g., DMSO)
-
Quenching reagent: N-acetylcysteine or L-cysteine[5]
-
Purification column (e.g., Size-Exclusion Chromatography - SEC)
-
Reaction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5[4]
-
Elution Buffer: PBS, pH 7.4
Procedure:
-
Antibody Preparation:
-
Dialyze or buffer exchange the antibody into the Reaction Buffer.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Antibody Reduction:
-
Conjugation Reaction:
-
Prepare a stock solution of the maleimide-activated linker-payload in DMSO (e.g., 10 mM).
-
Add the linker-payload solution to the reduced antibody solution at a desired molar ratio (e.g., 5:1 payload-to-antibody). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at 4°C or room temperature for 1-2 hours. The reaction pH should be maintained between 6.5 and 7.5.[]
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., N-acetylcysteine) to a final concentration of 1 mM to cap any unreacted maleimide (B117702) groups.[5]
-
Incubate for an additional 15-30 minutes.[5]
-
-
Purification of the ADC:
-
Purify the ADC from unreacted linker-payload and other impurities using a Size-Exclusion Chromatography (SEC) column equilibrated with PBS, pH 7.4.
-
Collect the fractions corresponding to the monomeric ADC peak.
-
Protocol 2: DAR Determination by UV-Vis Spectrophotometry
This method is a relatively simple and quick way to estimate the average DAR. It relies on the distinct UV-Vis absorbance spectra of the antibody and the payload.[7][8][9]
Principle: The Beer-Lambert law is used to determine the concentrations of the antibody and the conjugated drug by measuring the absorbance of the ADC solution at two different wavelengths.[]
Procedure:
-
Determine Extinction Coefficients:
-
Measure the molar extinction coefficient of the antibody at 280 nm (ε_Ab,280).
-
Measure the molar extinction coefficient of the linker-payload at its maximum absorbance wavelength (λ_max) (ε_Drug,λmax) and at 280 nm (ε_Drug,280).[]
-
-
Measure ADC Absorbance:
-
Measure the absorbance of the purified ADC solution at 280 nm (A_280) and at the λ_max of the drug (A_λmax).
-
-
Calculate Concentrations:
-
The concentration of the drug ([Drug]) can be calculated using the absorbance at λ_max: [Drug] = A_λmax / ε_Drug,λmax
-
The concentration of the antibody ([Ab]) can be calculated by correcting the absorbance at 280 nm for the contribution of the drug: [Ab] = (A_280 - (A_λmax * (ε_Drug,280 / ε_Drug,λmax))) / ε_Ab,280
-
-
Calculate DAR:
-
The average DAR is the ratio of the molar concentration of the drug to the molar concentration of the antibody: DAR = [Drug] / [Ab]
-
Protocol 3: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for determining the DAR distribution and calculating the average DAR, especially for cysteine-linked ADCs.[10][11][12] The separation is based on the increasing hydrophobicity of the ADC species with a higher number of conjugated drugs.[13]
Materials:
-
HIC column (e.g., Butyl or Phenyl phase)
-
Mobile Phase A: High salt buffer (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 6.95)[11]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 6.95, with 25% Isopropanol)[11]
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the purified ADC sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Chromatographic Separation:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, DAR 2, DAR 4, etc.).
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula:[] Average DAR = Σ (% Peak Area_i * DAR_i) / 100 where i represents each ADC species.
-
Protocol 4: DAR Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another chromatographic method used for DAR characterization. For cysteine-linked ADCs, the antibody is typically reduced to separate the light and heavy chains before analysis.[13][14]
Materials:
-
RP-HPLC column (e.g., C4 or C8)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reducing agent (e.g., DTT)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation (for reduced analysis):
-
To a solution of the ADC (e.g., 1 mg/mL), add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the disulfide bonds.
-
-
Chromatographic Separation:
-
Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B (e.g., 20%).
-
Inject the reduced or intact ADC sample.
-
Elute the species using a linear gradient of increasing Mobile Phase B.
-
Monitor the elution profile at 280 nm and the drug's λ_max.
-
-
Data Analysis:
-
For reduced ADCs, peaks corresponding to the unconjugated light chain, conjugated light chain, unconjugated heavy chain, and conjugated heavy chain species will be observed.
-
Integrate the peak areas for each species.
-
Calculate the weighted average DAR based on the relative peak areas and the number of drugs conjugated to each chain.[]
-
Protocol 5: DAR Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a highly accurate method for determining the DAR and identifying the different drug-loaded species by measuring the mass of the intact or reduced ADC.[2][15][16][17]
Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Appropriate LC column (e.g., RP or SEC) and mobile phases
-
Deconvolution software
Procedure:
-
Sample Preparation: Prepare the ADC sample (intact or reduced) in a suitable buffer for LC-MS analysis.
-
LC-MS Analysis:
-
Separate the ADC species using an appropriate LC method.
-
Introduce the eluent into the mass spectrometer.
-
Acquire the mass spectra of the different ADC species.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of each ADC species.
-
The mass of each species will correspond to the mass of the antibody plus the mass of the conjugated linker-payloads.
-
Calculate the weighted average DAR based on the relative abundance of each species observed in the mass spectrum.[]
-
Data Presentation
Table 1: Comparison of Analytical Methods for DAR Determination
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Absorbance measurement based on Beer-Lambert law | Simple, rapid, and requires minimal sample.[7] | Provides only an average DAR, not the distribution.[] Can be inaccurate if there is spectral overlap or impurities. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity | Provides DAR distribution and average DAR.[10] Non-denaturing conditions preserve the native ADC structure.[11] | May have lower resolution for some ADCs. Incompatible with MS due to non-volatile salts.[11] |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity under denaturing conditions | Orthogonal method to HIC. Can provide information on drug load on individual chains.[13] | Denaturing conditions can alter the ADC. May not be suitable for all linker chemistries.[14] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation coupled with mass determination | Highly accurate mass measurement for precise DAR determination and distribution.[2] Can identify different drug-loaded species. | Requires specialized instrumentation and expertise. Can be sensitive to sample matrix effects.[17] |
Table 2: Example Data and DAR Calculation using HIC
| Peak | Retention Time (min) | Peak Area (%) | Drug Load (DAR) | Weighted Peak Area (% x DAR) |
| 1 | 10.5 | 5.2 | 0 | 0.0 |
| 2 | 15.2 | 25.8 | 2 | 51.6 |
| 3 | 19.8 | 45.1 | 4 | 180.4 |
| 4 | 23.5 | 20.3 | 6 | 121.8 |
| 5 | 26.1 | 3.6 | 8 | 28.8 |
| Total | 100.0 | 382.6 | ||
| Average DAR | 3.83 |
Calculation: Average DAR = Total Weighted Peak Area / 100 = 382.6 / 100 = 3.83
Troubleshooting
Successful antibody-drug conjugation relies on careful optimization of reaction parameters. Below is a decision tree to troubleshoot common issues encountered during the process.
References
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 7. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. cellmosaic.com [cellmosaic.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. agilent.com [agilent.com]
- 13. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. hpst.cz [hpst.cz]
- 16. lcms.cz [lcms.cz]
- 17. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Antibody-Drug Conjugates by Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a rapidly growing class of biotherapeutics designed for targeted cancer therapy. An ADC combines the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug, linked via a chemical linker. The inherent heterogeneity of ADCs, arising from variations in the drug-to-antibody ratio (DAR), conjugation site, and post-translational modifications (PTMs) of the antibody, necessitates comprehensive analytical characterization to ensure their safety, efficacy, and quality. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed structural elucidation of these complex molecules.[1][2][3]
This document provides detailed application notes and protocols for the characterization of ADCs using various mass spectrometry-based techniques, including intact mass analysis, subunit analysis, and peptide mapping.
Key Applications of Mass Spectrometry in ADC Characterization
Mass spectrometry is employed to assess several critical quality attributes (CQAs) of ADCs:
-
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution: Determining the average number of drugs conjugated to an antibody and the distribution of different drug-loaded species is crucial as it directly impacts the ADC's therapeutic efficacy and pharmacokinetics.[4]
-
Congation Site Analysis: Identifying the specific amino acid residues (e.g., lysine (B10760008) or cysteine) where the drug is conjugated is vital for understanding structure-activity relationships and ensuring manufacturing consistency.[5][6]
-
Confirmation of Primary Sequence and Post-Translational Modifications (PTMs): Verifying the amino acid sequence of the antibody and characterizing PTMs such as glycosylation, oxidation, and deamidation are essential for ensuring the integrity of the mAb component of the ADC.[7]
-
Quantification of ADC and Payload in Biological Matrices: Measuring the concentration of the ADC and its released payload in preclinical and clinical samples is critical for pharmacokinetic and toxicokinetic studies.[8][9]
Experimental Workflows
A multi-level mass spectrometric approach is typically employed for the comprehensive characterization of ADCs. This involves analysis at the intact, subunit, and peptide levels.
Caption: General workflow for ADC characterization by mass spectrometry.
Protocol 1: Intact Mass Analysis for DAR Determination
Intact mass analysis provides a global overview of the ADC heterogeneity, allowing for the determination of the average DAR and the distribution of different drug-loaded species.[10] Native mass spectrometry is often preferred for cysteine-conjugated ADCs to maintain the non-covalent interactions between the antibody chains.[11][12]
Methodology
-
Sample Preparation (Optional - Deglycosylation):
-
To reduce spectral complexity, ADCs can be deglycosylated using PNGase F.[13]
-
Incubate the ADC sample with PNGase F according to the enzyme manufacturer's protocol.
-
-
Liquid Chromatography (LC):
-
For Native MS: Size Exclusion Chromatography (SEC) is commonly used with a mobile phase such as 50 mM ammonium (B1175870) acetate (B1210297).
-
For Denaturing MS: Reversed-Phase Liquid Chromatography (RPLC) is employed, often with a C4 or C8 column and a gradient of acetonitrile (B52724) in water with 0.1% formic acid.[13]
-
-
Mass Spectrometry (MS):
-
Acquire data on a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap, or FT-ICR).
-
For native MS, the instrument is tuned for a higher m/z range due to the lower charge states of the ions.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of each species.
-
Calculate the average DAR using the relative abundance of each drug-loaded species.
-
Data Presentation
Table 1: Intact Mass Analysis Data for a Lysine-Conjugated ADC
| Species | Observed Mass (Da) | Relative Abundance (%) | Drug Load |
| ADC-D0 | 148050.5 | 5.2 | 0 |
| ADC-D1 | 149007.1 | 12.8 | 1 |
| ADC-D2 | 149963.7 | 22.5 | 2 |
| ADC-D3 | 150920.3 | 28.1 | 3 |
| ADC-D4 | 151876.9 | 19.3 | 4 |
| ADC-D5 | 152833.5 | 8.7 | 5 |
| ADC-D6 | 153790.1 | 3.4 | 6 |
| Average DAR | 3.1 |
The average DAR is calculated using the following formula: DAR = Σ(% Abundance of each species × Drug Load) / 100[]
Protocol 2: Subunit Analysis for Drug Distribution
"Middle-down" analysis involves the reduction of the ADC into its light chain (LC) and heavy chain (HC) subunits. This approach provides more detailed information on the distribution of the drug between the chains and can improve sensitivity compared to intact mass analysis.[15][16]
Methodology
-
Sample Preparation (Reduction):
-
Reduce the ADC sample by incubation with a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Typical conditions are incubation at 37°C for 30 minutes.
-
-
Liquid Chromatography (LC):
-
Separate the LC and HC subunits using RPLC with a C4 or C8 column.
-
Employ a gradient of acetonitrile in water with 0.1% formic acid.
-
-
Mass Spectrometry (MS):
-
Acquire data on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Deconvolute the mass spectra for the LC and HC regions separately.
-
Identify the peaks corresponding to the unconjugated and conjugated chains.
-
Calculate the DAR based on the weighted peak areas of the different species.[17]
-
Data Presentation
Table 2: Subunit Analysis of a Cysteine-Conjugated ADC
| Chain | Species | Observed Mass (Da) | Relative Abundance (%) | Drug Load |
| Light Chain | LC-D0 | 23450.2 | 55.1 | 0 |
| LC-D1 | 24406.8 | 44.9 | 1 | |
| Heavy Chain | HC-D0 | 50125.8 | 10.3 | 0 |
| HC-D1 | 51082.4 | 42.1 | 1 | |
| HC-D2 | 52039.0 | 47.6 | 2 | |
| Average DAR | 3.8 |
The average DAR is calculated based on the weighted abundances of all light and heavy chain species.
Protocol 3: Peptide Mapping for Conjugation Site Identification
"Bottom-up" peptide mapping is the gold standard for identifying the specific conjugation sites and for comprehensive characterization of PTMs.[2] This involves the enzymatic digestion of the ADC into smaller peptides, which are then analyzed by LC-MS/MS.
Methodology
-
Sample Preparation (Digestion):
-
Denature, reduce, and alkylate the ADC sample.
-
Digest the protein with a protease such as trypsin. For lysine-conjugated ADCs, trypsin will not cleave at the drug-conjugated lysine residue, resulting in a missed cleavage.[18]
-
Due to the hydrophobicity of drug-conjugated peptides, the addition of organic solvents or denaturants during digestion may be necessary to improve recovery.[19]
-
-
Liquid Chromatography (LC):
-
Separate the resulting peptides using RPLC, typically with a C18 column and a gradient of acetonitrile in water with 0.1% formic acid.
-
-
Mass Spectrometry (MS/MS):
-
Acquire data in data-dependent acquisition (DDA) mode on a high-resolution mass spectrometer.
-
Advanced fragmentation techniques such as Electron Transfer Dissociation (ETD) or Ultraviolet Photodissociation (UVPD) can be beneficial for characterizing conjugated peptides, as they can preserve the labile drug-linker moiety.[2][20]
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against the antibody sequence to identify the peptides.
-
The drug and linker mass are included as variable modifications in the search parameters.
-
Manual validation of the MS/MS spectra is often required to confirm the conjugation site.
-
Caption: Workflow for peptide mapping of an ADC.
Data Presentation
Table 3: Conjugation Site Analysis of a Lysine-Conjugated ADC by Peptide Mapping
| Peptide Sequence | Conjugation Site | Observed Mass (Da) | Mass Error (ppm) | Site Occupancy (%) |
| TPEVTCVVVDVSHEDPEVK | K18 (HC) | 2145.03 | 1.2 | 25.4 |
| FNWYVDGVEVHNAK | K23 (HC) | 1658.82 | 0.8 | 15.8 |
| TKPREEQYNSTYR | K30 (HC) | 1640.81 | 1.5 | 3.2 |
| ... | ... | ... | ... | ... |
Site occupancy can be estimated by comparing the peak areas of the conjugated and unconjugated peptides.
Advanced Methodologies
Hydrophobic Interaction Chromatography (HIC)-MS
HIC is a powerful technique for separating ADC species based on their hydrophobicity, which correlates with the DAR.[21][22] Coupling HIC with MS has traditionally been challenging due to the non-volatile salts used in the mobile phase. However, recent advancements using MS-compatible salts like ammonium acetate or online desalting techniques have enabled native HIC-MS analysis.[23][24]
Ion Mobility-Mass Spectrometry (IM-MS)
IM-MS adds another dimension of separation based on the size, shape, and charge of the ions. This can be particularly useful for resolving complex mixtures of ADC isoforms and for providing conformational information.[11][12]
Conclusion
Mass spectrometry is a versatile and powerful platform for the in-depth characterization of antibody-drug conjugates. A multi-level approach, from intact mass analysis to peptide mapping, provides a comprehensive understanding of critical quality attributes such as DAR, drug load distribution, and conjugation sites. The protocols and data presentation formats outlined in this document provide a framework for the robust and reproducible analysis of ADCs, supporting their development and ensuring their quality.
References
- 1. criver.com [criver.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Conjugation site analysis of antibody-drug-conjugates (ADCs) by signature ion fingerprinting and normalized area quantitation approach using nano-liquid chromatography coupled to high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Quantifying payloads of antibody‒drug conjugates using a postcolumn infused-internal standard strategy with LC‒MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. sciex.com [sciex.com]
- 15. rapidnovor.com [rapidnovor.com]
- 16. tandfonline.com [tandfonline.com]
- 17. lcms.cz [lcms.cz]
- 18. waters.com [waters.com]
- 19. Tryptic peptide mapping on antibody-drug conjugates: Improvements in hydrophobic peptide recovery and missed cleavages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. adcreview.com [adcreview.com]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chromatographyonline.com [chromatographyonline.com]
Revolutionizing In Vivo Chemistry: Applications of Tetrazine-TCO Ligation
The inverse electron demand Diels-Alder (IEDDA) reaction between tetrazine (Tz) and trans-cyclooctene (B1233481) (TCO) has emerged as a cornerstone of bioorthogonal chemistry, offering researchers an exceptionally fast, selective, and biocompatible tool for in vivo applications.[1][2][3] This powerful ligation has paved the way for groundbreaking advancements in pretargeted imaging, radioimmunotherapy (PRIT), and targeted drug delivery, enabling precise molecular interventions within living organisms.[1][4][5]
The tetrazine-TCO ligation's remarkable kinetics, with rate constants reaching up to 107 M−1s−1, ensure efficient reactions even at the low concentrations characteristic of in vivo systems.[1][3] This reaction proceeds without the need for a catalyst, avoiding potential toxicity and preserving the integrity of biological systems.[6][7] Its high specificity prevents unwanted side reactions with endogenous molecules, ensuring that the ligation occurs exclusively between the intended bioorthogonal partners.[7][8]
Core Applications in Research and Development
The unique characteristics of the tetrazine-TCO ligation have led to its widespread adoption in several key areas of biomedical research:
-
Pretargeted Nuclear Imaging (PET/SPECT): This two-step approach decouples the targeting of a biomolecule from the delivery of a radionuclide. First, a TCO-modified targeting vector, such as an antibody, is administered and allowed to accumulate at the target site while unbound conjugate clears from circulation. Subsequently, a small, rapidly clearing radiolabeled tetrazine is injected, which "clicks" with the TCO-tagged vector at the target, leading to high-contrast images with reduced radiation dose to non-target tissues.[1][4][9]
-
Pretargeted Radioimmunotherapy (PRIT): Similar to pretargeted imaging, PRIT utilizes the tetrazine-TCO ligation to deliver therapeutic radionuclides to tumors with high precision. This strategy has shown significant potential in preclinical models, demonstrating a dose-dependent therapeutic response and a favorable dosimetric profile in organs of clearance.[5]
-
Targeted Drug Delivery: The ligation can be used to assemble drug delivery systems in vivo or to trigger the release of a therapeutic agent at a specific location. This "click-to-release" strategy allows for controlled and localized drug activation, potentially increasing therapeutic efficacy while minimizing systemic toxicity.[4]
-
In Vivo Cell Labeling and Tracking: The ability to perform this reaction on the surface of living cells enables researchers to label and track cells in real-time within a living organism, providing valuable insights into cell migration, proliferation, and fate.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo studies employing tetrazine-TCO ligation, providing a comparative overview of different constructs and their performance.
| Targeting Agent | Radiotracer | Animal Model | Tumor Uptake (%ID/g) | Time Point (p.i.) | Tumor-to-Muscle Ratio | Reference |
| TCO-modified anti-huA33 mAb | [68Ga]3 | LS174T xenografts | 3.9 ± 1.8 | 60 min | Not Reported | [1] |
| TCO-modified cetuximab | [68Ga]6 | A431 xenografts | 3.48 | 23 h | Not Reported | [1] |
| 18F-sTCO-DiPhTz-RGDyK | Not Applicable | Not Reported | 5.3 ± 0.4 | 1 h | Not Reported | [10][11] |
| 18F-sTCO-DiPhTz-RGDyK | Not Applicable | Not Reported | 8.9 ± 0.5 | 4 h | Not Reported | [10][11] |
| 5B1-TCO | 177Lu-DOTA-PEG7-Tz | Pancreatic cancer xenografts | 4.6 ± 0.8 | 4 h | Not Reported | [5] |
| 5B1-TCO | 177Lu-DOTA-PEG7-Tz | Pancreatic cancer xenografts | 16.8 ± 3.9 | 120 h | Not Reported | [5] |
| CC49-TCO | 177Lu-DOTA-tetrazine | LS174T xenografts | 6.1 ± 1.1 | 3 h | 246 ± 20 | [12] |
Table 1: Biodistribution and Tumor Uptake Data for Pretargeted Imaging and Therapy.
| Tetrazine Scaffold | Dienophile | Rate Constant (M-1s-1) | Solvent | Temperature (°C) | Reference |
| 3,6-dipyridyl-s-tetrazine derivative | d-TCO | 366,000 ± 15,000 | Water | 25 | [13] |
| Not Specified | TCO | > 50,000 | Buffered Aqueous Solution | 37 | [4] |
| Not Specified | TCO | 1,100 - 73,000 | Buffered Aqueous Solution | 37 | [4] |
| Not Specified | TCO | 1 - 1 x 106 | Not Specified | Not Specified | [6] |
Table 2: Reaction Kinetics of Various Tetrazine-TCO Pairs.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of in vivo tetrazine-TCO ligation. Below are representative protocols for key experiments.
Protocol 1: Pretargeted Immuno-PET Imaging
Objective: To visualize tumor localization using a two-step pretargeting strategy with a TCO-modified antibody and a radiolabeled tetrazine.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with LS174T xenografts).[4]
-
TCO-modified monoclonal antibody (e.g., CC49-TCO).[14]
-
Radiolabeled tetrazine (e.g., 64Cu-Tz-SarAr).[2]
-
Phosphate-buffered saline (PBS).
-
PET/CT scanner.
Procedure:
-
Antibody Administration: Intravenously inject the TCO-modified antibody into the tumor-bearing mice. Allow for accumulation at the tumor site and clearance from circulation (typically 24-48 hours).[2]
-
Radiotracer Administration: After the designated pretargeting interval, intravenously inject the radiolabeled tetrazine.[2]
-
PET/CT Imaging: Perform PET/CT imaging at various time points post-injection of the radiotracer (e.g., 1, 4, and 24 hours) to visualize tumor uptake and biodistribution.[2]
-
Biodistribution Analysis (Optional): Following the final imaging session, euthanize the mice and collect tissues of interest. Measure the radioactivity in each organ using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
Protocol 2: In Vivo Antibody-ADC "Click" Conjugation
Objective: To achieve dual-receptor targeting in a tumor by in vivo ligation of a TCO-modified antibody and a tetrazine-modified antibody-drug conjugate (ADC).[15]
Materials:
-
Tumor-bearing mice.
-
TCO-modified antibody (antibody-TCO).[15]
-
Tetrazine-modified ADC (ADC-Tz).[15]
-
Formulation buffer (e.g., PBS).
-
Analytical instruments for verifying conjugation (e.g., SDS-PAGE, MALDI-TOF).[15]
Procedure:
-
Reagent Preparation: Synthesize and purify the antibody-TCO and ADC-Tz conjugates. Characterize the degree of modification using appropriate analytical techniques.[15]
-
Sequential Administration:
-
Inject the antibody-TCO intravenously into the tumor-bearing mice.
-
After a predetermined interval (to allow for tumor accumulation), intravenously inject the ADC-Tz.[15]
-
-
Therapeutic Efficacy Study: Monitor tumor growth and animal well-being over time to assess the therapeutic efficacy of the in vivo "clicked" dual-targeted therapy compared to monotherapy controls.[15]
-
Pharmacokinetic and Biodistribution Studies (Optional): To understand the in vivo behavior of the conjugates, radiolabel one or both components and perform imaging and biodistribution studies as described in Protocol 1.[15]
Visualizing the Workflow and Chemistry
The following diagrams illustrate the key processes involved in the in vivo application of tetrazine-TCO ligation.
References
- 1. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 99mTc-bioorthogonal click chemistry reagent for in vivo pretargeted imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates (ADCs) During Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to Antibody-Drug Conjugate (ADC) aggregation during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation during synthesis?
ADC aggregation is a multifaceted issue stemming from the inherent properties of the ADC components and the manufacturing process itself. The primary drivers include:
-
Increased Hydrophobicity: The conjugation of often hydrophobic payloads and linkers to the antibody surface increases the overall hydrophobicity of the ADC molecule. This can lead to self-association as the hydrophobic regions attempt to minimize their exposure to the aqueous environment.[1][2]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR generally correlates with increased hydrophobicity and a greater propensity for aggregation.[1] This is a critical parameter to control during synthesis.
-
Unfavorable Buffer Conditions: The pH and ionic strength of the conjugation and formulation buffers are critical. Aggregation is more likely to occur at or near the antibody's isoelectric point (pI), where the net charge is zero, leading to reduced electrostatic repulsion between molecules.[3]
-
Use of Organic Co-solvents: While necessary to dissolve hydrophobic payloads, organic solvents like DMSO can disrupt the antibody's structure and promote aggregation, especially at higher concentrations.
-
Conjugation Chemistry: Certain conjugation chemistries, particularly those involving thiol-maleimide reactions, can impact the conformational stability of the antibody, making it more susceptible to aggregation.[4]
-
Environmental Stress: Factors such as elevated temperature, freeze-thaw cycles, and mechanical stress during processing can denature the antibody and induce aggregation.[1][4] Even exposure to light can be a contributing factor for photosensitive payloads.[1]
Q2: How does the choice of linker and payload impact ADC aggregation?
The linker and payload are significant contributors to ADC aggregation due to their physicochemical properties.
-
Hydrophobic Payloads: Many potent cytotoxic payloads are inherently hydrophobic. When multiple payload molecules are attached to the antibody, they create hydrophobic patches on the surface, driving intermolecular interactions and aggregation.[2]
-
Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) chains, can effectively counteract the hydrophobicity of the payload.[5][6][7][8] These linkers create a hydration shell around the ADC, improving solubility and reducing the tendency to aggregate.[6]
-
Linker Chemistry: The stability of the bond formed between the linker and the antibody is crucial. For instance, while maleimide (B117702) chemistry is common for cysteine conjugation, it can sometimes lead to less stable conjugates that are prone to aggregation.[9]
Q3: What are the consequences of ADC aggregation?
ADC aggregation can have significant negative impacts on the final product's quality, safety, and efficacy.
-
Reduced Efficacy: Aggregated ADCs may have altered binding affinity for their target antigen and can be cleared more rapidly from circulation, leading to reduced therapeutic effect.
-
Increased Immunogenicity: The presence of aggregates can trigger an immune response in patients, potentially leading to adverse effects and reduced treatment efficacy.[3]
-
Manufacturing and Stability Issues: Aggregation can lead to product loss during purification and can compromise the long-term stability and shelf-life of the ADC.[1]
Troubleshooting Guides
This section provides systematic approaches to troubleshoot and prevent ADC aggregation during synthesis.
Issue 1: Immediate Aggregation Observed Post-Conjugation
If you observe aggregation immediately after the conjugation reaction, consider the following troubleshooting steps:
Experimental Protocol: Buffer Screening for Conjugation
-
Objective: To identify the optimal buffer pH and ionic strength to minimize aggregation during conjugation.
-
Methodology:
-
Prepare a panel of conjugation buffers with varying pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) and ionic strengths (e.g., by adding 50 mM, 100 mM, 150 mM NaCl). Common buffers include phosphate, histidine, and citrate.
-
Perform small-scale conjugation reactions in each buffer condition, keeping all other parameters (antibody concentration, DAR, temperature) constant.
-
After the reaction, immediately analyze the samples for aggregate content using Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS).
-
-
Data Analysis: Compare the percentage of high molecular weight species (aggregates) across the different buffer conditions to identify the optimal formulation.
| Buffer Condition | % Aggregation (Example) |
| pH 6.0, 50 mM NaCl | 15% |
| pH 7.0, 150 mM NaCl | 2% |
| pH 8.0, 150 mM NaCl | 8% |
dot
Caption: Troubleshooting workflow for immediate ADC aggregation.
Issue 2: Aggregation Increases During Purification
Aggregation during purification steps like chromatography can lead to significant product loss.
Experimental Protocol: Optimizing Hydrophobic Interaction Chromatography (HIC) for Aggregate Removal
-
Objective: To develop a HIC method that effectively separates ADC monomers from aggregates.
-
Methodology:
-
Resin Screening: Screen different HIC resins with varying hydrophobicity.
-
Binding/Elution Optimization:
-
Load the ADC sample onto the column in a high salt buffer (e.g., 1-2 M ammonium (B1175870) sulfate (B86663) or sodium chloride) to promote binding.
-
Elute the ADC using a decreasing salt gradient. Aggregates, being more hydrophobic, will bind more tightly and elute at a lower salt concentration than the monomeric ADC.
-
-
Fraction Analysis: Collect fractions across the elution peak and analyze for aggregates using SEC-MALS.
-
-
Data Presentation:
| Elution Fraction | Salt Concentration (M) | % Monomer (Example) | % Aggregate (Example) |
| 1 | 1.2 | 90% | 10% |
| 2 | 1.0 | 98% | 2% |
| 3 | 0.8 | 99.5% | 0.5% |
| 4 | 0.6 | 85% | 15% (mostly aggregates) |
dot
Caption: ADC purification workflow for aggregate removal.
Issue 3: Aggregation Occurs During Storage
Long-term stability is crucial for the viability of an ADC therapeutic.
Experimental Protocol: Excipient Screening for Formulation Optimization
-
Objective: To identify stabilizing excipients that prevent aggregation during storage.
-
Methodology:
-
Prepare small-scale formulations of the purified ADC in a base buffer containing various excipients at different concentrations.
-
Excipients to screen:
-
Sugars (e.g., sucrose, trehalose): Typically at 5-10% (w/v).
-
Amino acids (e.g., arginine, glycine): Typically at 50-250 mM.
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): Typically at 0.01-0.1% (v/v).
-
-
Subject the formulations to accelerated stability studies (e.g., elevated temperature, freeze-thaw cycles).
-
Monitor aggregation over time using SEC-MALS.
-
-
Data Presentation:
| Excipient | Concentration | % Aggregate Increase after 4 weeks at 25°C (Example) |
| None (Control) | - | 25% |
| Sucrose | 10% | 8% |
| Arginine | 100 mM | 12% |
| Polysorbate 80 | 0.02% | 5% |
| Sucrose + Polysorbate 80 | 10% + 0.02% | 2% |
Advanced Strategies to Prevent Aggregation
For persistent aggregation issues, consider these advanced strategies:
-
Antibody Engineering:
-
Site-Directed Mutagenesis: Identify and mutate aggregation-prone hydrophobic residues on the antibody surface to more hydrophilic ones.
-
Engineered Cysteines (e.g., THIOMABs™): Introduce cysteine residues at specific, solvent-accessible sites on the antibody.[9][10][11] This allows for site-specific conjugation, leading to a more homogeneous ADC with a defined DAR, which can improve stability.[9][10][11]
-
-
"Lock-Release" Technology: This innovative approach involves immobilizing the antibody on a solid support (e.g., a resin) during the conjugation reaction.[3] This physical separation prevents the newly formed, hydrophobic ADCs from interacting and aggregating.[3] After conjugation, the ADC is released from the support under mild conditions into a stabilizing buffer.[3]
dot
Caption: Advanced strategies for mitigating ADC aggregation.
By systematically addressing the factors that contribute to ADC aggregation and employing the troubleshooting strategies and advanced techniques outlined in this guide, researchers can significantly improve the quality, stability, and manufacturability of their antibody-drug conjugates.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 11. Site-Specific Antibody Conjugation to Engineered Double Cysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing iEDDA Click Chemistry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with inverse-electron-demand Diels-Alder (iEDDA) click chemistry.
Troubleshooting Guide
This guide addresses common issues encountered during iEDDA reactions in a question-and-answer format.
Question: My iEDDA reaction is showing low or no product formation. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield in an iEDDA reaction can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
1. Reagent Stability and Quality:
-
Tetrazine Decomposition: Tetrazines, especially those with electron-withdrawing groups that enhance reactivity, can be susceptible to degradation, particularly in aqueous buffers.[1][2] It is crucial to use freshly prepared solutions of tetrazines or store them appropriately under inert atmosphere and protected from light. The characteristic pink or red color of the tetrazine solution fading prematurely can indicate decomposition.[3]
-
Dienophile (e.g., TCO) Isomerization and Degradation: Trans-cyclooctenes (TCOs) are highly strained and reactive dienophiles, but they can isomerize to the less reactive cis-cyclooctene.[4] TCOs can also be sensitive to acidic conditions and light.[4] Ensure your TCO derivative is of high purity and has been stored correctly, typically at low temperatures and protected from light. Some dienophiles, like isocyanides, can decompose at room temperature, limiting their long-term storage.[1]
2. Reaction Conditions:
-
Solvent Choice: While iEDDA reactions can be performed in a variety of organic and aqueous solvents, the reaction rate can be influenced by the solvent polarity.[4] Protic solvents, including water, can accelerate the reaction.[5] If you are using an organic solvent, ensure it is dry and compatible with your reagents.
-
pH of the Reaction Mixture: The pH of the reaction buffer can have a minor effect on the reaction rate.[5] For reactions involving pyridyl-substituted tetrazines, a lower pH might slightly accelerate the reaction by protonating the pyridine (B92270) rings, which increases the electron-withdrawing nature of the substituent.[5]
-
Stoichiometry: While iEDDA reactions are often efficient even at near-equimolar ratios, optimizing the stoichiometry can improve yields.[6] For bioconjugation, a slight excess of the smaller molecule (e.g., a tetrazine-functionalized small molecule) is often used to drive the reaction to completion and ensure complete labeling of the larger biomolecule.
-
Concentration: The reaction rate is dependent on the concentration of both the diene and dienophile. If the reaction is slow, increasing the concentration of the reactants can help.
3. Steric Hindrance:
-
Significant steric bulk on either the tetrazine or the dienophile can impede the reaction.[5] If you suspect steric hindrance is an issue, consider using reagents with longer linkers to distance the reactive moieties from bulky substituents. Monosubstituted tetrazines often exhibit faster kinetics than their disubstituted counterparts.[5]
Troubleshooting Workflow:
Question: I am observing unexpected side products in my reaction. What are they and how can I purify my desired conjugate?
Answer:
The iEDDA reaction is known for its high specificity and clean reaction profiles, with dinitrogen gas being the only theoretical byproduct.[4] However, side products can arise from the degradation of starting materials or, in some specific cases, from unexpected reactivity.
-
Common Side Products: The most common "side products" are often unreacted starting materials due to incomplete reaction. In the case of norbornene-tetrazine reactions, it has been reported that a 1:2 adduct (one norbornene to two tetrazines) can form as a major product instead of the expected 1:1 conjugate.
-
Purification Strategies: The choice of purification method depends on the nature of your conjugate and the impurities.
-
Size Exclusion Chromatography (SEC): This is a very common and effective method for separating large biomolecule conjugates (e.g., antibody-oligonucleotide conjugates) from smaller unreacted molecules.
-
Ion Exchange Chromatography (IEC): This technique is useful for purifying charged molecules like oligonucleotides and proteins, and can separate based on the change in charge upon conjugation.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful tool for the purification of smaller molecules and peptides, and for analyzing the purity of the final conjugate.
-
Affinity Chromatography: If one of your reactants has an affinity tag (e.g., a His-tag or biotin), this can be exploited for purification.
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the rate of an iEDDA reaction?
A1: The kinetics of the iEDDA reaction are primarily governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[4][5] Several factors can be tuned to accelerate the reaction:[4][5]
-
Electronics: Electron-withdrawing groups on the tetrazine lower its LUMO energy, while electron-donating groups on the dienophile raise its HOMO energy. Both modifications reduce the HOMO-LUMO gap and increase the reaction rate.[5]
-
Dienophile Strain: Highly strained dienophiles, such as trans-cyclooctenes (TCO) and cyclopropenes, have a higher HOMO energy due to their pre-distorted conformation, which leads to significantly faster reaction rates compared to their less strained counterparts.[5]
-
Sterics: As a general rule, increased steric hindrance on either reactant will decrease the reaction rate.[5]
-
Solvent: Protic solvents, particularly water, can accelerate iEDDA reactions.[5]
Q2: How do I choose the right tetrazine and dienophile for my application?
A2: The selection of the iEDDA reaction pair depends on the specific requirements of your experiment, such as the desired reaction rate, the stability of the reagents in the experimental environment, and the nature of the molecules to be conjugated.
| Feature | Highly Reactive Pair (e.g., Electron-Deficient Tetrazine + Strained TCO) | More Stable Pair (e.g., Electron-Neutral Tetrazine + Norbornene) |
| Reaction Rate | Very Fast (10³ - 10⁶ M⁻¹s⁻¹)[1] | Slower (can be tuned) |
| Stability | Tetrazine may have lower stability in aqueous media.[1][2] | Generally more stable. |
| Typical Use Cases | In vivo imaging, labeling of low-abundance targets, time-sensitive experiments.[2][7] | Applications where longer reaction times are acceptable and high stability is paramount. |
Q3: How can I monitor the progress of my iEDDA reaction?
A3: Several methods can be used to monitor the reaction progress:
-
UV-Vis Spectroscopy: Many tetrazines have a characteristic visible absorbance (around 520-540 nm) that disappears upon reaction.[4] This change can be monitored to follow the reaction kinetics.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the starting materials from the product, allowing for quantification of the reaction progress over time. Coupling HPLC to a mass spectrometer (LC-MS) can confirm the identity of the product peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For reactions with small molecules, ¹H NMR can be used to follow the disappearance of reactant signals and the appearance of product signals.[6]
Q4: What are the recommended storage conditions for iEDDA reagents?
A4: Proper storage is crucial to maintain the reactivity of iEDDA reagents.
-
Tetrazines: Solid tetrazines should be stored at low temperatures (e.g., -20°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen). Solutions should be prepared fresh whenever possible.
-
Dienophiles (e.g., TCO derivatives): These should also be stored at low temperatures and protected from light to prevent isomerization and degradation.[4]
Experimental Protocols
Protocol 1: General Procedure for Antibody-Oligonucleotide Conjugation via iEDDA
This protocol describes the conjugation of a tetrazine-modified antibody to a TCO-modified oligonucleotide.
Materials:
-
Antibody of interest
-
Amine-reactive tetrazine-NHS ester
-
TCO-modified oligonucleotide
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Size exclusion chromatography (SEC) column appropriate for antibody purification.
Procedure:
-
Antibody-Tetrazine Modification: a. Dissolve the antibody in PBS at a concentration of 1-5 mg/mL. b. Dissolve the tetrazine-NHS ester in a minimal amount of anhydrous DMSO immediately before use. c. Add a 5-10 fold molar excess of the tetrazine-NHS ester solution to the antibody solution. d. Incubate at room temperature for 30-60 minutes. e. Remove excess, unreacted tetrazine-NHS ester using a desalting column.
-
iEDDA Ligation: a. Add the TCO-modified oligonucleotide to the purified tetrazine-modified antibody solution. A 1.5-3 fold molar excess of the oligonucleotide is a good starting point. b. Incubate at room temperature for 1-2 hours, or overnight at 4°C. The reaction can be monitored by the disappearance of the tetrazine's color.
-
Purification of the Antibody-Oligonucleotide Conjugate: a. Purify the conjugate using a pre-equilibrated SEC column to separate the antibody-oligonucleotide conjugate from unreacted oligonucleotide. b. Collect fractions and analyze by UV-Vis spectroscopy (A260 for oligonucleotide, A280 for antibody) and SDS-PAGE to identify the fractions containing the purified conjugate.
Protocol 2: Monitoring iEDDA Reaction Progress by RP-HPLC
Materials:
-
iEDDA reaction mixture
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a large volume of Mobile Phase A.
-
Inject the diluted sample onto the C18 column.
-
Elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).
-
Monitor the elution profile at a wavelength appropriate for your reactants and product (e.g., 260 nm for oligonucleotides, 280 nm for proteins, and the visible wavelength for the tetrazine).
-
Integrate the peak areas of the starting materials and the product to determine the reaction conversion over time.
Data Presentation
Table 1: Representative Second-Order Rate Constants for iEDDA Reactions
| Tetrazine Derivative | Dienophile | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 9:1 Methanol/Water | ~2000 |
| 3,6-di-(2-pyridyl)-s-tetrazine | Norbornene | Methanol | ~1.9 |
| Monosubstituted Tetrazine | TCO | - | >30 times faster than with cyclopropene |
| 3,6-diphenyl-s-tetrazine | TCO | - | ~27-fold enhancement with strained TCO derivative |
Note: Reaction rates are highly dependent on the specific structures of the reactants and the reaction conditions. This table provides a general comparison.
Visualizations
References
- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inverse electron demand Diels–Alder click reaction in radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 6. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 7. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Methyltetrazine Side Reactions in Biological Media
This technical support center is designed for researchers, scientists, and drug development professionals utilizing methyltetrazine in biological experiments. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to methyltetrazine stability and side reactions in biological media.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions.
| Problem | Possible Cause | Solution |
| Low or no signal in downstream detection (e.g., fluorescence imaging, western blot) | 1. Degradation of the methyltetrazine moiety: The tetrazine ring can degrade in aqueous biological media, particularly during long incubation periods. This degradation is often accelerated by the presence of nucleophiles.[1] | a. Minimize the incubation time of the methyltetrazine reagent in the biological medium. b. Prepare fresh solutions of the methyltetrazine reagent for each experiment. Avoid using previously prepared and stored solutions.[1] c. Perform a stability test of your methyltetrazine conjugate in your specific medium (see Experimental Protocols section). |
| 2. Reaction with media components: Components in cell culture media, such as free thiols from cysteine or glutathione (B108866) and primary amines from amino acids, can react with and consume the methyltetrazine.[1][2] | a. If your experimental design allows, conduct the labeling step in a buffer with minimal nucleophiles, such as phosphate-buffered saline (PBS), before transferring to complex media.[1] b. If labeling must occur in complete media, be aware of potential reactions and consider optimizing the concentration of the methyltetrazine reagent. | |
| 3. Isomerization of the dienophile partner: If you are using a strained alkene like trans-cyclooctene (B1233481) (TCO), it can isomerize to the less reactive cis-cyclooctene, especially during long incubations or in the presence of thiols.[3][4] | a. Use freshly prepared or properly stored TCO-containing reagents. Long-term storage is not recommended.[3] b. Minimize the incubation time for the ligation reaction. | |
| High background or non-specific signal | 1. Non-specific binding of the methyltetrazine conjugate: The overall properties of your labeled molecule might lead to non-specific interactions with cells or other biomolecules. | a. Include appropriate washing steps after the labeling reaction to remove unbound methyltetrazine conjugate. b. Consider incorporating a hydrophilic linker, such as polyethylene (B3416737) glycol (PEG), into your methyltetrazine reagent to enhance aqueous solubility and reduce non-specific binding.[5][6] |
| 2. Reaction with unintended biological targets: While highly selective, side reactions with endogenous nucleophiles can lead to off-target labeling. | a. Optimize the concentration of the methyltetrazine reagent to the lowest effective level.[1] b. If available, consider using a tetrazine derivative with potentially lower non-specific reactivity, although methyltetrazine is generally considered to have a good balance of reactivity and stability.[7] | |
| Inconsistent results between experiments | 1. Variability in reagent stability: The stability of methyltetrazine can be influenced by the age of the stock solution and variations between lots of cell culture media or serum.[1] | a. Always use freshly prepared stock solutions for each experiment.[1] b. If possible, qualify new lots of media and serum to assess their impact on the stability of your methyltetrazine reagent. |
| 2. Inconsistent experimental conditions: Minor variations in pH, temperature, or incubation time can affect the rate of both the desired bioorthogonal reaction and potential side reactions. | a. Strictly adhere to a standardized experimental protocol. b. Ensure consistent pH and temperature control throughout your experiments. |
Frequently Asked Questions (FAQs)
Q1: How stable is methyltetrazine in typical cell culture media?
A1: The stability of methyltetrazine in cell culture media can vary depending on the specific media composition, pH, temperature, and incubation time.[1] While methyltetrazines are among the more stable tetrazine derivatives for bioorthogonal chemistry, they are susceptible to slow degradation in aqueous environments.[7] Components in cell culture media like amino acids and reducing agents can contribute to this degradation.[1] For experiments requiring long incubation times, it is advisable to empirically determine the stability of your specific methyltetrazine conjugate under your experimental conditions.
Q2: What are the primary side reactions of methyltetrazine in a biological context?
A2: The primary side reactions involve nucleophilic attack on the electron-deficient tetrazine ring. The most significant reactants are biological thiols, such as the side chain of cysteine residues in proteins and the abundant antioxidant glutathione.[2] This can lead to the formation of a covalent adduct and loss of the tetrazine's ability to participate in the desired inverse-electron-demand Diels-Alder (iEDDA) reaction. In some cases, this reaction with thiols can be reversible, a process termed tetrazine-thiol exchange (TeTEx).[8][9] Primary amines can also contribute to degradation.[1]
Q3: Can I pre-mix my methyltetrazine reagent in media and store it?
A3: It is strongly recommended to prepare fresh solutions of your methyltetrazine reagent immediately before each experiment and avoid storing it in aqueous media.[1] The stability of methyltetrazine in media is limited, and storage can lead to degradation and a reduction in the effective concentration of the active reagent, resulting in poor labeling efficiency and inconsistent results.
Q4: How can I test the stability of my methyltetrazine conjugate in my specific cell culture medium?
A4: You can perform an in vitro stability assay. This typically involves incubating your methyltetrazine conjugate in the desired medium at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours), and the amount of intact methyltetrazine conjugate is quantified, often by HPLC, monitoring the characteristic absorbance of the tetrazine ring (around 520-540 nm).[7] For a detailed procedure, refer to the Experimental Protocols section.
Q5: Are there more stable alternatives to methyltetrazine?
A5: While methyltetrazine offers a good balance of reactivity and stability for many in vivo applications, other tetrazine derivatives exist.[7] For instance, sterically hindered tetrazines like tert-butyl-tetrazine exhibit enhanced stability but have significantly slower reaction rates with dienophiles like TCO.[7][10] Conversely, H-tetrazine is more reactive but has poor stability in aqueous environments.[7] The choice of tetrazine should be guided by the specific requirements of the experiment, such as the need for rapid kinetics versus long-term stability.
Quantitative Data Summary
The following tables summarize key quantitative data related to methyltetrazine reactivity and stability.
Table 1: Comparison of Second-Order Rate Constants (k₂) for Reactions with TCO
| Tetrazine Derivative | Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | Key Characteristics | References |
| Methyltetrazine | ~1,000 - 10,332 | Optimal balance of reactivity and stability | [7][11] |
| H-Tetrazine | Up to 30,000 | Fastest kinetics, but low in vivo stability | [7] |
| Phenyl-Tetrazine | ~1,000 | Moderate stability, bulkier than methyltetrazine | [7] |
| tert-Butyl-Tetrazine | Slower than methyltetrazine | Very high stability, but sterically hindered | [7] |
Table 2: Stability of Tetrazine Derivatives in Biological Media
| Tetrazine Derivative | Stability in Biological Media | Notes | References |
| Methyltetrazine | High | Good balance for in vivo studies | [7] |
| H-Tetrazine | Low | Prone to rapid degradation in aqueous environments | [7] |
| Phenyl-Tetrazine | Moderate | More stable than H-tetrazine | [7] |
| tert-Butyl-Tetrazine | Very High | Increased stability due to steric hindrance | [7] |
| Pyridyl-Tetrazine | Relatively low | Degrades relatively quickly in the cellular environment | [12][13] |
Experimental Protocols
Protocol 1: In Vitro Stability Assay of a Methyltetrazine Conjugate in Serum-Containing Medium
This protocol provides a method to assess the stability of a methyltetrazine conjugate in a biological medium like cell culture medium supplemented with fetal bovine serum (FBS).
Materials:
-
Methyltetrazine conjugate of interest
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Incubator at 37°C
-
Microcentrifuge
Procedure:
-
Prepare a stock solution of the methyltetrazine conjugate in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into the cell culture medium containing 10% FBS to a final concentration suitable for detection (e.g., 100 µM).
-
Incubate the solution at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot of the mixture.
-
To precipitate proteins, add an equal volume of cold acetonitrile to the aliquot.
-
Vortex the sample and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and analyze it by HPLC.
-
Monitor the eluent at the characteristic absorbance wavelength of the tetrazine (typically 520-540 nm).
-
Quantify the peak area of the intact methyltetrazine conjugate at each time point and normalize it to the peak area at t=0 to determine the percentage of remaining conjugate.[7]
Protocol 2: General Procedure for Labeling Proteins with a Methyltetrazine-NHS Ester
This protocol outlines a general method for labeling a protein with a methyltetrazine-PEG4-COOH that has been activated as an NHS ester.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Methyltetrazine-PEG4-COOH
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMSO
-
Quenching solution (e.g., Tris buffer or glycine)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation: Allow the vial of Methyltetrazine-PEG4-COOH to equilibrate to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO.[3]
-
Activation of Carboxylic Acid: In a separate tube, mix Methyltetrazine-PEG4-COOH, EDC, and NHS in a suitable solvent like anhydrous DMSO. A common molar ratio is 1:1.5:1.5 (COOH:EDC:NHS). Incubate this activation mixture for 15-30 minutes at room temperature.[3]
-
Conjugation Reaction: Add the activated methyltetrazine-NHS ester solution to your protein solution. The molar excess of the linker relative to the protein should be optimized based on the desired degree of labeling. A starting point could be a 5- to 20-fold molar excess. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3]
-
Quenching and Purification: Quench the reaction by adding a quenching solution (e.g., Tris buffer to a final concentration of 50-100 mM) to consume any unreacted NHS ester. Purify the protein conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess linker and byproducts.[3]
Visualizations
Caption: Potential side reactions of methyltetrazine with biological nucleophiles.
Caption: Experimental workflow for assessing methyltetrazine stability.
Caption: A decision tree for troubleshooting low signal in methyltetrazine labeling experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. An all-in-one tetrazine reagent for cysteine-selective labeling and bioorthogonal activable prodrug construction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Click’n lock: rapid exchange between unsymmetric tetrazines and thiols for reversible, chemoselective functionalisation of biomolecules with on-demand bioorthogonal locking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Improving the stability of Amino-PEG4-bis-PEG3-methyltetrazine solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Amino-PEG4-bis-PEG3-methyltetrazine. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and optimal performance of your solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is built on a methyltetrazine core, which is among the most stable tetrazines commercially available.[1] The presence of an electron-donating methyl group significantly enhances its stability compared to unsubstituted tetrazines.[1][2][3] This improved stability makes the reagent suitable for a wider range of chemical transformations and allows for better long-term storage, especially in aqueous buffers.[2] However, like all tetrazines, it is susceptible to degradation under certain conditions.
Q2: What are the recommended storage and handling conditions for this reagent?
A2: To maximize shelf life and performance, proper storage and handling are critical.
-
Solid Form: Store the compound in its solid form at -20°C, desiccated, and protected from light.[1][4][5]
-
Stock Solutions: Prepare stock solutions in anhydrous, water-miscible organic solvents such as DMSO or DMF.[6][7] These stock solutions can be stored at -20°C for several days.[7]
-
Aqueous Solutions: Avoid long-term storage in aqueous buffers.[2] Prepare aqueous solutions immediately before use. If temporary storage is necessary, keep the solution on ice.
Q3: Which factors can cause the degradation of this compound solutions?
A3: Several factors can compromise the stability of the solution:
-
pH: The optimal pH range for reactions is generally between 6 and 9.[8] Tetrazines can become unstable and degrade under strongly acidic or basic conditions (e.g., pH > 10).[8][][10]
-
Temperature: Elevated temperatures can accelerate the degradation of tetrazine derivatives.[8][]
-
Nucleophiles: Tetrazines are susceptible to nucleophilic attack, which is a primary degradation pathway in aqueous or biological media.[11][12] Buffers containing primary amines (e.g., Tris, glycine) should be avoided in reactions where the tetrazine is conjugated via an NHS ester, as they compete with the target molecule.[6] Thiol-containing compounds like cysteine can also degrade tetrazines.[13]
-
Moisture: If the product is an NHS ester derivative for amine labeling, it is highly sensitive to moisture, which causes hydrolysis of the reactive ester group.[6][7] Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[6][7]
Q4: How can I assess if my this compound solution has degraded?
A4: You can assess the integrity of your solution using the following methods:
-
Visual Inspection: A fading of the characteristic pink or red color of the tetrazine solution can indicate degradation.[11]
-
UV-Vis Spectrophotometry: The stability of tetrazines can be monitored by measuring the decrease in absorbance at their characteristic wavelength (typically between 515 nm and 540 nm).[3][10]
-
Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) is a reliable method to check for purity and the presence of degradation products.[1][4]
Troubleshooting Guide
This guide addresses common issues encountered during conjugation experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Product | Degradation of Tetrazine: The tetrazine solution may have degraded due to improper storage, prolonged exposure to aqueous buffers, or suboptimal pH. | Prepare fresh aqueous solutions of the tetrazine reagent for each experiment. Ensure the reaction buffer pH is within the optimal range (6-9).[8] Verify the integrity of your stock solution using spectrophotometry or HPLC. |
| Suboptimal Reaction Conditions: The reaction temperature may be too low, or the incubation time too short. | While many reactions are rapid at room temperature, slower reactions can be accelerated by increasing the temperature to 37°C.[8] Ensure sufficient incubation time. | |
| Hydrolysis of Reactive Groups (if applicable): If using an NHS ester variant, the ester may have hydrolyzed due to moisture. | Allow the reagent vial to warm to room temperature before opening.[6][7] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[6][7] | |
| High Background Signal in Fluorescence Imaging | Non-specific Binding/Reactivity: Degraded tetrazine fragments or the intact molecule may be reacting non-specifically with cellular components. Some tetrazines show reactivity towards proteins, particularly cysteine and lysine (B10760008) residues.[12] | Use a tetrazine derivative with minimal proteome reactivity if possible.[12] Ensure purification steps after conjugation are thorough to remove any unreacted or degraded reagent. Include appropriate washing steps in your imaging protocol. |
| Variability Between Experiments | Inconsistent Reagent Quality: Repeated freeze-thaw cycles of stock solutions or degradation over time can lead to inconsistent results. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Periodically check the purity of long-term stored stock solutions. |
| Buffer Incompatibility: Components in the reaction buffer (e.g., primary amines, thiols) may be interfering with the reaction. | Use recommended buffers such as PBS, HEPES, or borate (B1201080) buffer.[6] Avoid buffers containing primary amines like Tris or glycine (B1666218) if performing NHS ester chemistry.[6] |
Stability Data of Methyltetrazine Derivatives
While specific quantitative data for this compound is not publicly available, the following table summarizes the stability of various methyltetrazine derivatives under different conditions, which can serve as a useful reference.
| Tetrazine Derivative | Condition | Time | % Remaining | Reference |
| Alkyl-substituted methyltetrazine | PBS, pH 7.4, 37°C | 10 h | > 85% | [14] |
| Pyridyl methyltetrazine | 1:9 DMSO/PBS, pH 7.4, 37°C | 12 h | ~75% | [10] |
| Phenyl methyltetrazine | 1:9 DMSO/PBS, pH 7.4, 37°C | 12 h | ~75% | [10] |
| Dimethyltetrazine | PBS | 14 h | ~50% | [14] |
| Triazolyl-tetrazine | DMEM + 10% FBS, 37°C | 24 h | ~80% | [15] |
Experimental Protocols
Protocol 1: Monitoring Tetrazine Stability by UV-Vis Spectrophotometry
This protocol describes how to assess the stability of a tetrazine solution in a specific buffer over time.
-
Prepare Solutions:
-
Prepare a stock solution of the tetrazine in anhydrous DMSO (e.g., 10 mM).
-
Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
-
Initiate Experiment:
-
Dilute the tetrazine stock solution into the aqueous buffer to a final concentration that gives an absorbance reading within the spectrophotometer's linear range (e.g., 50-100 µM).
-
Immediately take an initial absorbance reading (T=0) at the tetrazine's λmax (e.g., ~520-540 nm).
-
-
Incubation and Measurement:
-
Incubate the solution under the desired conditions (e.g., 37°C).
-
At regular intervals (e.g., 1, 4, 8, 12, 24 hours), take absorbance readings.
-
-
Data Analysis:
-
Normalize the absorbance at each time point to the T=0 reading.
-
Plot the normalized absorbance versus time to visualize the degradation profile. The percentage remaining is calculated as (Abst / Abs0) * 100.
-
Protocol 2: Forced Degradation Study
This protocol is used to understand the degradation pathways of the tetrazine under stress conditions.
-
Sample Preparation: For each condition, prepare a solution of the tetrazine in the appropriate solvent. Store a control sample under recommended conditions (-20°C, protected from light).
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. Incubate at 60-80°C for a set period (e.g., 24 hours).[5]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Incubate at 60-80°C for a set period.[5]
-
Oxidative Degradation: Dissolve the compound in a solution containing an oxidizing agent (e.g., 3% H₂O₂). Store at room temperature for a set period.[5]
-
Thermal Degradation: Place the solid compound or a solution in a controlled-temperature oven (e.g., 60-80°C) for a set period.[5]
-
Analysis: After the incubation period, neutralize the acid and base samples. Analyze all samples (including the control) by a stability-indicating method like HPLC to identify and quantify any degradants.[5]
Visualizations
Caption: Workflow for handling this compound.
Caption: Troubleshooting decision tree for low conjugation yield.
Caption: Simplified pathway for nucleophilic degradation of tetrazines.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Heterotrifunctional Linker Conjugates
Welcome to the technical support center for challenges in purifying heterotrifunctional linker conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are heterotrifunctional linker conjugates and why are they difficult to purify?
A1: Heterotrifunctional linker conjugates are complex biomolecules where a central linker connects three different molecules, often an antibody, a cytotoxic drug, and an imaging agent or a second drug.[1] Their purification is challenging due to the inherent heterogeneity of the resulting mixture.[2] This complexity arises from variations in the drug-to-antibody ratio (DAR), the potential for unconjugated starting materials, and the formation of various side products.[3][4]
Q2: What are the most common impurities encountered during the purification of these conjugates?
A2: The common impurities include:
-
Unreacted Components: Free antibody, unconjugated linker, and unbound cytotoxic drug or imaging agent.[3][5]
-
Incompletely Conjugated Species: Conjugates where only one or two of the three arms of the linker are attached.
-
Aggregates: High molecular weight species formed during the conjugation or purification process.[6][7]
-
Degradation Products: Resulting from the breakdown of the linker or payload, especially if they are labile.[8]
-
Process-Related Impurities: Residual solvents, reagents, and host cell proteins (HCPs) from the antibody production.[9][10]
Q3: Which analytical techniques are essential for characterizing the purity of heterotrifunctional linker conjugates?
A3: A multi-faceted approach is necessary. Key techniques include:
-
Hydrophobic Interaction Chromatography (HIC): To separate species based on the drug-to-antibody ratio (DAR).[11][12]
-
Size Exclusion Chromatography (SEC): To separate the desired conjugate from aggregates and smaller impurities.[13][14]
-
Mass Spectrometry (MS): To confirm the identity of the conjugate and its various components, and to determine the precise mass, which helps in identifying different DAR species.[15][16][17]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often coupled with MS, it can identify and quantify free drug and other small molecule impurities.[15]
-
Capillary Electrophoresis: Provides high-resolution separation and can be used to assess charge heterogeneity.[2][18]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of heterotrifunctional linker conjugates.
Problem 1: Low Yield of the Desired Conjugate
| Possible Cause | Suggested Solution |
| Suboptimal Conjugation Reaction | Optimize reaction conditions (pH, temperature, molar ratios of reactants). Ensure all components are fully dissolved and mixed. |
| Precipitation of Conjugate | Screen for optimal buffer conditions to maintain solubility. The addition of organic solvents may be necessary for hydrophobic payloads.[19] |
| Loss During Purification Steps | Evaluate each purification step for product loss. Optimize buffer composition and gradient slopes in chromatography. Ensure compatibility of the conjugate with chromatography resins.[7] |
| Inaccurate Quantification | Verify the accuracy of the method used to determine concentration. The presence of cytotoxic drugs can interfere with standard protein quantification methods like A280.[15] |
Problem 2: Presence of High Molecular Weight Aggregates
| Possible Cause | Suggested Solution |
| Hydrophobic Interactions | High drug loading can increase hydrophobicity and lead to aggregation. Consider reducing the DAR if possible.[6] |
| Buffer Conditions | Screen different buffer pH and salt concentrations to find conditions that minimize aggregation.[7] |
| Harsh Elution Conditions | In affinity or ion-exchange chromatography, low pH or high salt elution can induce aggregation.[6] Perform a buffer exchange step immediately after elution. |
| Inefficient SEC | Optimize the SEC column and running conditions for better resolution between the monomeric conjugate and aggregates.[20][21] |
Problem 3: Incomplete Removal of Free Drug/Linker
| Possible Cause | Suggested Solution |
| Insufficient Diafiltration/TFF | Increase the number of diavolumes during Tangential Flow Filtration (TFF) to improve the removal of small molecules.[22] |
| Inadequate Chromatographic Separation | Use a desalting or SEC column to separate the large conjugate from smaller unbound components.[14] For hydrophobic drugs, HIC or reversed-phase chromatography can be effective.[8] |
| Non-Covalent Binding | The free drug may non-covalently associate with the antibody. Washing with a buffer containing a low percentage of organic solvent can help disrupt these interactions.[15] |
Problem 4: Heterogeneous Drug-to-Antibody Ratio (DAR)
| Possible Cause | Suggested Solution |
| Stochastic Conjugation Chemistry | If using lysine (B10760008) or cysteine conjugation, a distribution of DAR species is expected.[22] |
| Ineffective HIC Separation | Optimize the HIC method (e.g., salt type, gradient slope, temperature) to improve the resolution between different DAR species.[11][23] |
| Co-elution of Species | If peaks are broad or overlapping in HIC, consider using a shallower gradient or a different stationary phase to enhance separation.[24] |
Experimental Workflows & Protocols
Workflow for Purification and Analysis
The following diagram illustrates a typical workflow for the purification and analysis of heterotrifunctional linker conjugates.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common purification issues.
Detailed Protocol: HIC for DAR Separation
This protocol provides a general method for separating antibody-drug conjugate species based on their hydrophobicity.
Objective: To separate conjugates with different drug-to-antibody ratios.
Materials:
-
HIC Column (e.g., Butyl or Phenyl-based)
-
HPLC System
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0[19]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[19]
-
Purified conjugate sample
Procedure:
-
Sample Preparation: Dilute the conjugate sample and adjust the ammonium sulfate concentration to match the starting conditions of the gradient (e.g., 1.0 - 1.5 M).[19] It is critical to perform a solubility screening to prevent sample precipitation upon addition of salt.[19]
-
Column Equilibration: Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 100% Mobile Phase A) for at least 5-10 column volumes.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Elute the bound species using a linear gradient from high salt (e.g., 100% Mobile Phase A) to low salt (e.g., 100% Mobile Phase B) over 20-30 column volumes.[19] Species with higher DAR will be more hydrophobic and elute later in the gradient.[11]
-
Data Analysis: Integrate the peaks corresponding to different DAR species. The relative peak area can be used to estimate the distribution of the different species.
Detailed Protocol: SEC for Aggregate Analysis
This protocol is for quantifying high molecular weight species (aggregates) in the purified conjugate sample.
Objective: To separate and quantify aggregates from the monomeric conjugate.
Materials:
-
SEC Column (e.g., silica-based with appropriate pore size for antibodies)
-
HPLC or UPLC System
-
Mobile Phase: Phosphate-buffered saline (PBS) or a similar physiological buffer (e.g., 20 mM Sodium Phosphate, 0.15 M NaCl, pH 7.2).[13]
-
Purified conjugate sample
Procedure:
-
System and Column Equilibration: Equilibrate the SEC system and column with the mobile phase at a constant flow rate (e.g., 0.5 - 1.0 mL/min for a standard analytical column) until a stable baseline is achieved.[20]
-
Sample Preparation: Dilute the sample in the mobile phase to an appropriate concentration (typically 1-2 mg/mL).
-
Injection: Inject a small volume of the sample (e.g., 10-20 µL) onto the column.
-
Isocratic Elution: Elute the sample with the mobile phase under isocratic conditions. Aggregates, being larger, will elute first, followed by the monomeric conjugate, and then any smaller fragments.[21]
-
Data Analysis: Integrate the peak areas for the aggregate and monomer peaks. Calculate the percentage of aggregation by dividing the aggregate peak area by the total area of all peaks. A purity of >99% for the monomer is often desired.[13]
References
- 1. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Addressing Bioconjugates Production Challenges and Accelerating Drug Development [wuxixdc.com]
- 4. adcreview.com [adcreview.com]
- 5. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 6. scorpiusbiologics.com [scorpiusbiologics.com]
- 7. Tips For Antibody Purification Troubleshooting [biochain.in]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation of Antibody-Drug Conjugates by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. researchgate.net [researchgate.net]
- 19. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Introduction to Size Exclusion Chromatography | Bio-Rad [bio-rad.com]
- 22. lonza.com [lonza.com]
- 23. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
Overcoming steric hindrance in bioconjugation reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding steric hindrance in bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how do I know if it's affecting my bioconjugation reaction?
A: Steric hindrance occurs when the spatial arrangement of atoms or bulky groups within a molecule physically obstructs a reaction from proceeding at a specific site.[1] In bioconjugation, this can prevent a labeling reagent from reaching its target amino acid residue on a protein or other biomolecule.
Signs that steric hindrance may be impacting your experiment include:
-
Low Conjugation Yield: Obtaining a much lower amount of the desired bioconjugate than expected, despite using optimized reaction conditions.[2]
-
Incomplete Reactions: Even with an excess of reagents and extended reaction times, a significant portion of the biomolecule remains unconjugated.
-
Lack of Site-Specificity: If you are targeting a specific residue (e.g., an engineered cysteine) located in a sterically crowded region, you may observe no reaction at that site, while non-specific conjugation occurs at more accessible sites.[2]
-
Inconsistent Drug-to-Antibody Ratios (DAR): In antibody-drug conjugate (ADC) production, steric hindrance can lead to mixtures with varying numbers of drugs attached, resulting in product heterogeneity.[3]
Q2: How does the choice of linker help in overcoming steric hindrance?
A: Linker design is a critical strategy for mitigating steric hindrance. The right linker can create adequate spacing between the biomolecule and the payload, improving reaction efficiency and the stability of the final conjugate.[4][5]
Key linker strategies include:
-
Increasing Linker Length: Longer linkers, such as those incorporating polyethylene (B3416737) glycol (PEG) chains, increase the distance between the conjugation site and the payload. This flexibility allows the payload to move away from the biomolecule's surface, reducing spatial clashes.[6][7]
-
Enhancing Solubility: Hydrophilic linkers (e.g., PEG) can also improve the solubility of hydrophobic payloads, which can help prevent aggregation that might otherwise exacerbate steric issues.[6][]
-
Providing Structural Rigidity: In some cases, a more rigid linker, like one containing a cyclohexane (B81311) ring, can be beneficial. This can provide a defined spatial separation and can also add steric bulk near the linkage point to protect it from enzymatic or hydrolytic cleavage, thereby increasing the conjugate's stability in plasma.[9]
Q3: Can I just change the reaction conditions to solve the problem?
A: Yes, optimizing reaction conditions is a crucial first step and can often improve yields without requiring a complete redesign of the conjugation strategy.[2][10] Consider adjusting the following parameters:
-
pH: The reactivity of both the target functional group on the biomolecule and the conjugation reagent is often pH-dependent. For example, NHS esters react efficiently with primary amines at a pH between 7 and 9.[11]
-
Temperature: Increasing the temperature can provide the necessary activation energy to overcome minor steric barriers, but this must be balanced against the risk of denaturing the biomolecule.
-
Solvent: While most bioconjugations occur in aqueous buffers, the addition of organic co-solvents can sometimes alter the conformation of the biomolecule, potentially exposing a previously hindered site.[12]
-
Reaction Time and Reagent Concentration: Increasing the incubation time or the molar excess of the labeling reagent can help drive the reaction to completion, though this may also increase the risk of non-specific side reactions.[10]
Troubleshooting Guide
Problem: My conjugation yield is consistently low, and I suspect steric hindrance around the target lysine/cysteine residue.
This is a common issue when targeting native surface residues, which may be located in pockets or near other bulky side chains.
Workflow for Troubleshooting Low Conjugation Yield
References
- 1. Steric hindrance: Significance and symbolism [wisdomlib.org]
- 2. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 3. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. How solvent influences the anomeric effect: roles of hyperconjugative versus steric interactions on the conformational preference - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Determination of Drug-to-Antibody Ratio (DAR)
Welcome to the technical support center for the accurate determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Overview of DAR Determination Methods
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, directly impacting its efficacy and safety.[1][2] A low DAR may lead to reduced potency, while a high DAR can negatively affect pharmacokinetics and increase toxicity.[1][3] Therefore, accurate and robust analytical methods are essential for characterizing ADCs. The most common techniques for DAR determination are Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]
Comparison of Key DAR Determination Methods
| Feature | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures absorbance at two wavelengths to determine the concentration of the antibody and the drug based on the Beer-Lambert law.[5][6] | Separates ADC species based on differences in hydrophobicity.[4] | Separates molecules based on mass-to-charge ratio, providing precise mass information. |
| Information Provided | Average DAR.[5][7] | Average DAR, drug load distribution, and naked antibody content.[4] | Average DAR, drug load distribution, and mass confirmation of each species.[] |
| Throughput | High | Medium | Medium-Low |
| Complexity | Low | Medium | High |
| Advantages | Simple, rapid, and convenient.[7][9] | Provides information on drug load distribution; analysis is performed under native conditions.[10] | High resolution and sensitivity; provides detailed molecular information.[11] |
| Limitations | Only provides an average DAR; susceptible to interference from free drug.[9] | Not suitable for all ADC types (e.g., lysine-conjugated ADCs); can be affected by the hydrophobicity of the payload.[4] | Higher complexity and cost; potential for ionization suppression affecting accuracy.[12] |
UV/Vis Spectroscopy
UV/Vis spectroscopy is a straightforward method for determining the average DAR.[5] It relies on the principle that both the antibody and the conjugated drug have distinct absorbance maxima at different wavelengths.[4]
Experimental Protocol
-
Determine Extinction Coefficients:
-
Measure the absorbance of the unconjugated antibody and the free drug at two wavelengths: typically 280 nm (for the antibody) and the wavelength of maximum absorbance for the drug (λmax).
-
Calculate the extinction coefficients for both the antibody and the drug at these two wavelengths.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration that falls within the linear range of the spectrophotometer (usually an absorbance between 0.1 and 1.0).
-
-
Measurement:
-
Measure the absorbance of the diluted ADC sample at 280 nm and at the λmax of the drug.
-
-
Calculation:
-
Use the Beer-Lambert law and the previously determined extinction coefficients to set up a system of two simultaneous equations to solve for the concentrations of the antibody and the drug.
-
The average DAR is then calculated as the molar ratio of the drug to the antibody.[5]
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inaccurate DAR values | Incorrect extinction coefficients. | Re-measure the extinction coefficients of the antibody and drug standards. |
| Presence of free drug in the sample. | Purify the ADC sample to remove any unconjugated drug. | |
| Sample concentration is outside the linear range of the spectrophotometer. | Adjust the sample dilution to ensure the absorbance is within the optimal range (0.1-1.0 AU). | |
| High background noise | Contaminated cuvette or buffer. | Use clean quartz cuvettes and high-purity buffers. Ensure the spectrophotometer is properly blanked. |
| Sample precipitation. | Ensure the ADC is fully dissolved in a suitable buffer. |
Frequently Asked Questions (FAQs)
-
Q: What are the prerequisites for using UV/Vis spectroscopy for DAR determination?
-
A: The drug and the antibody must have different maximum absorbance wavelengths. Also, the conjugation of the drug should not significantly alter the absorbance spectrum of the antibody, and vice-versa.[4]
-
-
Q: Can UV/Vis spectroscopy provide information on the distribution of different drug-loaded species?
-
A: No, this method only provides the average DAR for the entire ADC population.[5] For information on drug load distribution, techniques like HIC or LC-MS are required.
-
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique that separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[4] It is considered the standard method for analyzing cysteine-conjugated ADCs.[4]
Experimental Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A (Binding Buffer): High salt concentration (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B (Elution Buffer): Low salt concentration (e.g., 50 mM sodium phosphate, pH 7.0), potentially containing an organic modifier like isopropanol.
-
-
Sample Preparation:
-
Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
-
Chromatographic Conditions:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the ADC species in order of increasing hydrophobicity.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each DAR species (DAR 0, DAR 2, DAR 4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of each species × DAR value of that species) / 100
-
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor peak resolution | Inappropriate gradient slope. | Optimize the gradient to improve the separation of different DAR species. A shallower gradient can enhance resolution. |
| Column overloading. | Reduce the amount of sample injected onto the column. | |
| Peak tailing | Strong hydrophobic interactions. | Add a small amount of organic modifier (e.g., isopropanol) to the elution buffer. |
| Secondary interactions with the stationary phase. | Adjust the pH of the mobile phase. | |
| No elution of high DAR species | High hydrophobicity of the ADC. | Increase the concentration of the organic modifier in the elution buffer or use a less hydrophobic stationary phase. |
Frequently Asked Questions (FAQs)
-
Q: Why is HIC not ideal for lysine-conjugated ADCs?
-
A: For lysine-conjugated ADCs, the conjugation does not significantly alter the overall hydrophobicity in a way that allows for clear separation of different DAR species by HIC. This often results in a single, broad peak.[4]
-
-
Q: What is the role of the high salt concentration in the mobile phase?
-
A: The high salt concentration promotes the hydrophobic interaction between the ADC and the stationary phase, leading to retention on the column.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and specific technique that provides detailed information about the DAR and the distribution of drug-loaded species by accurately measuring their molecular weights.
Experimental Protocol
-
Sample Preparation (optional but recommended):
-
Deglycosylation: Treat the ADC with an enzyme like PNGase F to remove N-linked glycans, which simplifies the mass spectrum.
-
Reduction: For cysteine-linked ADCs, the sample can be reduced using a reagent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains for more detailed analysis.[]
-
-
LC Separation:
-
Column: A reversed-phase column (e.g., C4 or C8) is commonly used.
-
Mobile Phases: Typically, water and acetonitrile (B52724) with an acid modifier like formic acid.
-
Gradient: A gradient from low to high organic content to elute the different species.
-
-
MS Analysis:
-
Ionization: Electrospray ionization (ESI) is typically used.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is required for accurate mass measurement.
-
-
Data Analysis:
-
Deconvolution: The raw mass spectrum, which contains multiple charge states for each species, is deconvoluted to obtain the zero-charge mass of each component.
-
DAR Calculation: The average DAR is calculated based on the relative abundance of each identified mass species.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor signal intensity | Ion suppression. | Optimize the mobile phase composition and consider using a desalting step before MS analysis. |
| Inefficient ionization. | Adjust the ESI source parameters (e.g., voltage, gas flow). | |
| Inaccurate mass measurement | Mass spectrometer not calibrated. | Calibrate the mass spectrometer using an appropriate standard. |
| Complex mass spectrum | Presence of multiple glycoforms. | Perform deglycosylation of the ADC sample prior to analysis. |
| Incomplete reduction (if applicable). | Optimize the reduction conditions (e.g., DTT concentration, incubation time). |
Frequently Asked Questions (FAQs)
-
Q: Is LC-MS suitable for all types of ADCs?
-
A: Yes, LC-MS is a versatile technique that can be applied to both cysteine- and lysine-conjugated ADCs. For cysteine-linked ADCs, analysis under native conditions (native MS) may be preferred to keep the light and heavy chains associated.
-
-
Q: What is the purpose of deconvolution in LC-MS data analysis?
-
A: Deconvolution is a mathematical process that converts the raw mass spectrum, which shows multiple peaks for each molecule at different charge states (m/z), into a spectrum that shows the actual molecular weight of each species. This simplifies data interpretation and allows for accurate mass determination.
-
-
Q: Can LC-MS be used for quantitative analysis of DAR?
-
A: While LC-MS is excellent for qualitative analysis and determining the distribution of species, quantitative accuracy can be affected by differences in ionization efficiency between different DAR species. Therefore, it is often used in conjunction with other techniques like HIC for robust quantification.[12]
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. benchchem.com [benchchem.com]
- 5. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 6. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 9. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 10. criver.com [criver.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Issues with non-specific binding of PEGylated antibodies
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with PEGylated antibodies. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues related to non-specific binding (NSB).
Troubleshooting Guides
High non-specific binding can lead to inaccurate results, reduced assay sensitivity, and false positives. This guide will help you identify the potential causes of NSB in your experiments and provide systematic solutions to mitigate these issues.
Issue 1: High Background Signal in Immunoassays (e.g., ELISA)
A high background signal is a common indicator of significant non-specific binding of your PEGylated antibody to the assay surface or other components.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Blocking | Optimize your blocking buffer. Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat dry milk) or extend the blocking incubation time. Consider using alternative blocking agents such as casein, fish gelatin, or synthetic polymers like polyvinylpyrrolidone (B124986) (PVP).[1][2][3] For PEGylated antibody assays, a 1% milk solution has been shown to improve specificity.[4] |
| Inadequate Washing | Increase the number of wash steps (e.g., from 3 to 5 cycles) and the volume of wash buffer. Ensure complete aspiration of the buffer after each wash. A short soak time (e.g., 30 seconds) with the wash buffer can also be effective.[2][3][5] |
| Suboptimal Antibody Concentration | Your primary or secondary antibody concentration may be too high, leading to increased non-specific interactions. Perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio.[3] |
| Cross-Reactivity | The secondary antibody may be binding non-specifically. Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of your sample species. Run a control with only the secondary antibody to check for non-specific binding. |
| Hydrophobic or Electrostatic Interactions | Non-specific binding is often driven by hydrophobic and electrostatic interactions between the antibody and the assay surface.[6][7] Modify your buffer conditions by adjusting the salt concentration (e.g., increasing NaCl to 150-500 mM) or pH to disrupt these interactions.[8] Adding a non-ionic surfactant like Tween-20 (0.05%) to your wash and antibody dilution buffers can also help reduce hydrophobic interactions.[3] |
| Contaminated Reagents | Ensure all buffers and reagents are freshly prepared and filtered. Microbial contamination can lead to high background.[2][5] |
Caption: How PEGylation creates a protective layer to prevent non-specific antibody-surface interactions.
Q4: What are the best blocking agents to use for assays with PEGylated antibodies?
A4: The choice of blocking agent is crucial for minimizing NSB. While standard blockers are often effective, some may be more suitable for PEGylated antibody assays than others.
Comparison of Common Blocking Agents
| Blocking Agent | Advantages | Disadvantages | Considerations |
| Bovine Serum Albumin (BSA) | Widely used, effective for many applications. [1] | Can have batch-to-batch variability and may contain impurities that interfere with some assays. [8][9] | |
| Non-fat Dry Milk | Cost-effective and readily available. [1]A 1% solution has been shown to be highly effective in reducing NSB in anti-PEG ELISAs. [4] | Contains phosphoproteins and biotin, which can interfere with phosphoprotein detection and avidin-biotin systems. [1] | |
| Fish Gelatin | Low cross-reactivity with mammalian antibodies. [1] | May not be as robust as BSA or milk in all situations. [1] | Good for detecting mammalian proteins. |
| Synthetic Blockers (e.g., PEG, PVP) | Protein-free, reducing potential cross-reactivity. [1]Offer a more defined and consistent composition. [1] | Can be more expensive and may require more optimization. [1] | Useful for assays where protein-based blockers are problematic. |
Experimental Protocols
Key Experiment: ELISA to Quantify Non-Specific Binding
This protocol provides a framework for a sandwich ELISA to detect and quantify the presence of anti-PEG antibodies, which can be a result of non-specific binding or a specific immune response.
Materials:
-
High-binding 96-well ELISA plates
-
PEGylated antigen for coating (e.g., monoamine methoxy-PEG₅₀₀₀) [4]* Capture antibody (if different from the PEGylated molecule of interest)
-
PEGylated antibody sample
-
Detection antibody (e.g., anti-human IgG-HRP)
-
Blocking buffer (e.g., 1% non-fat dry milk in PBS) [4]* Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Methodology:
-
Coating:
-
Dilute the PEGylated antigen to an optimized concentration (e.g., 5 µg/mL) in a suitable coating buffer.
-
Add 50-100 µL of the diluted antigen to each well of the 96-well plate.
-
Incubate overnight at 4°C. [10]
-
-
Washing:
-
Aspirate the coating solution and wash the plate 3 times with wash buffer. [10]
-
-
Blocking:
-
Sample Incubation:
-
Wash the plate 3 times with wash buffer.
-
Prepare serial dilutions of your PEGylated antibody sample and control samples in the blocking buffer.
-
Add 100 µL of the diluted samples to the appropriate wells.
-
Incubate for 2 hours at room temperature. [10]
-
-
Detection Antibody Incubation:
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of the diluted HRP-conjugated detection antibody to each well.
-
Incubate for 1 hour at room temperature. [10]
-
-
Development:
-
Wash the plate 5-6 times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes). [11]
-
-
Reading:
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes of stopping the reaction. [12] To specifically assess non-specific binding, include the following controls:
-
-
No-Coating Control: Wells that are blocked but not coated with the PEG antigen. A high signal here indicates the antibody is binding directly to the blocked plate surface.
-
No-Primary-Antibody Control: Wells that are coated and blocked, but receive only the detection antibody. A high signal indicates the detection antibody is binding non-specifically.
-
Competition Assay: Pre-incubate the PEGylated antibody sample with an excess of free PEG before adding it to the coated plate. A significant reduction in signal confirms that the binding is specific to the PEG moiety.
References
- 1. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 2. maxanim.com [maxanim.com]
- 3. arp1.com [arp1.com]
- 4. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sandwich ELISA Assay Protocol for Anti-PEG Antibody Pair (AP0002): Novus Biologicals [novusbio.com]
- 11. abcam.com [abcam.com]
- 12. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
Technical Support Center: Optimizing pH for Amine-Reactive Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize pH for successful amine-reactive labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for amine-reactive labeling using NHS esters?
The optimal pH range for reacting N-hydroxysuccinimide (NHS) esters with primary amines on proteins and other biomolecules is typically between 7.2 and 8.5.[1][2] The most commonly recommended pH is 8.3-8.5.[3][4][5]
Q2: Why is pH so critical for the success of my amine-reactive labeling reaction?
The pH of the reaction buffer directly influences the two competing reactions in amine-reactive labeling: the labeling of the amine and the hydrolysis of the NHS ester.[3][4]
-
At low pH (below 7): Primary amines on the protein (like the N-terminus and the epsilon-amino group of lysine) are protonated (-NH3+). This protonated state makes them unavailable to react with the NHS ester, leading to low or no labeling.[2][3][4][6]
-
At high pH (above 8.5-9.0): The rate of hydrolysis of the NHS ester increases significantly.[1][3][4] In this reaction, water attacks the NHS ester, causing it to break down and become incapable of reacting with the amine. This competing hydrolysis reaction reduces the amount of active labeling reagent available, thus decreasing the labeling efficiency.[3][4]
Q3: Which buffers should I use for my labeling reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[2][7][8][9]
Recommended Buffers:
-
Phosphate-buffered saline (PBS) at a pH of 7.2-7.5.[10]
-
Sodium bicarbonate buffer (0.1 M) at a pH of 8.3-8.5.[3][4][11]
-
HEPES buffer.[1]
-
Sodium tetraborate (B1243019) buffer (0.1 M) at a pH of 8.5 is recommended for labeling oligonucleotides.[7][12][13]
Buffers to Avoid:
While Tris is sometimes used, it is generally not recommended because it contains a primary amine and can interfere with the labeling reaction.[3][4]
Q4: Can I label molecules other than proteins with NHS esters?
Yes, NHS esters can be used to label other biomolecules that contain primary amino groups, such as amino-oligonucleotides, amino-modified DNA, and amino-containing sugars.[3][4]
Troubleshooting Guide
Issue: Low or No Labeling Efficiency
| Possible Cause | Troubleshooting Step |
| Incorrect Buffer pH | Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal range of 7.2-8.5.[2] |
| Amine-Containing Buffer | Ensure your buffer does not contain primary amines like Tris or glycine. If it does, perform a buffer exchange into a recommended buffer (e.g., PBS, bicarbonate, or borate) using dialysis or a desalting column.[2][11] |
| Low Reactant Concentration | For optimal results, the protein concentration should be at least 2 mg/mL.[7][14] Low protein concentrations can lead to less efficient labeling due to the competing hydrolysis reaction.[2] Consider increasing the molar excess of the NHS ester.[2] |
| NHS Ester Hydrolysis | Prepare the NHS ester solution immediately before use, as it is not stable in solution.[7] If you suspect hydrolysis is an issue due to high pH, consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration, such as overnight.[2] |
Issue: Protein Precipitation During Labeling
| Possible Cause | Troubleshooting Step |
| High Degree of Labeling | A high molar ratio of dye to protein can lead to over-labeling and subsequent protein aggregation and precipitation.[11] |
| Low Protein Solubility | The protein may not be stable at the labeling pH. |
| Action | Decrease the molar ratio of the dye to the protein.[11] Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[11] Ensure the protein is properly folded and soluble in the chosen reaction buffer before initiating the labeling.[11] |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on the pH of the solution. As the pH increases, the rate of hydrolysis increases, which reduces the half-life of the NHS ester.
| pH | Temperature | Half-life of NHS Ester Hydrolysis |
| 7.0 | 0°C | 4 to 5 hours[1] |
| 8.0 | Room Temp | 210 minutes (P3-NHS), 190 minutes (P4-NHS)[15] |
| 8.5 | Room Temp | 180 minutes (P3-NHS), 130 minutes (P4-NHS)[15] |
| 8.6 | 4°C | 10 minutes[1] |
| 9.0 | Room Temp | 125 minutes (P3-NHS), 110 minutes (P4-NHS)[15] |
| Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions. |
Experimental Protocols
General Protocol for Labeling a Protein with an NHS Ester
This protocol provides a general guideline for labeling approximately 1 mg of a typical IgG antibody. Optimization may be required for different proteins and dyes.[11]
Materials:
-
Protein of interest (e.g., IgG antibody)
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[11]
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation:
-
Dye Preparation:
-
Labeling Reaction:
-
Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.[11]
-
While gently stirring the protein solution, slowly add the calculated amount of the dye solution.[11]
-
Incubate the reaction for 1 to 4 hours at room temperature or overnight on ice.[2][3] Protect from light if using a fluorescent dye.
-
-
Purification:
Visualizations
Caption: A general experimental workflow for protein labeling with amine-reactive NHS esters.
Caption: Chemical reaction of an NHS ester with a primary amine on a protein.
Caption: The effect of pH on amine-reactive labeling outcomes.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. fluidic.com [fluidic.com]
- 6. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. resources.tocris.com [resources.tocris.com]
- 9. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 10. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 15. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Tetrazine linker degradation and how to avoid it
Welcome to the Technical Support Center for Tetrazine Linkers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the degradation of tetrazine linkers and strategies to ensure the stability and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is tetrazine linker degradation?
A1: Tetrazine linker degradation refers to the chemical breakdown of the 1,2,4,5-tetrazine (B1199680) ring structure. This process renders the linker inactive for its intended bioorthogonal reaction, typically the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a dienophile like trans-cyclooctene (B1233481) (TCO). Degradation can lead to low reaction yields, loss of signal in imaging applications, or failure of drug-conjugate activation.
Q2: What are the primary mechanisms of tetrazine degradation?
A2: The primary degradation mechanisms for tetrazine linkers in experimental and physiological conditions are:
-
Hydrolysis: Reaction with water in aqueous buffers can lead to the decomposition of the tetrazine ring. Some derivatives, like dimethyltetrazine, can hydrolyze significantly in PBS buffer.[1]
-
Nucleophilic Attack: Tetrazines can react with various nucleophiles present in biological media, such as thiols (e.g., from cysteine residues or glutathione) or amines.[2] The tetrazine ring is electron-deficient and susceptible to attack, which can lead to ring-opening or substitution reactions.[2][3][4]
Q3: Which factors influence the stability of a tetrazine linker?
A3: Tetrazine stability is a balance between reactivity and inertness and is critically influenced by its substituents:
-
Electronic Effects: Electron-withdrawing groups (EWGs) attached to the tetrazine ring increase its reactivity in the IEDDA reaction but also make the ring more electron-deficient and thus more susceptible to nucleophilic attack and degradation.[5][6][7] Conversely, electron-donating groups can improve stability but may reduce reaction kinetics.
-
Steric Effects: The size and bulk of the substituents can influence stability and reactivity. Smaller substituents generally lead to more reactive tetrazines.[7]
-
Structural Strain and Distortion: Ring distortion caused by intramolecular repulsion between substituents and the tetrazine ring can increase reactivity without necessarily reducing stability, offering a way to overcome the typical reactivity-stability trade-off.[6][7]
-
pH and Buffer Composition: The pH of the reaction buffer can influence the rate of hydrolysis. Buffers containing nucleophiles (e.g., Tris, glycine) should be avoided during labeling steps that might compete with the intended reaction.[8]
Q4: Is there a trade-off between tetrazine reactivity and stability?
A4: Yes, a well-documented trade-off exists where highly reactive tetrazines are often less stable.[9][10] For instance, highly reactive 2-pyridyl-substituted tetrazines (2Pyr₂) show accelerated degradation in biological media compared to more stable derivatives.[6] However, recent developments have led to novel scaffolds, such as dihydropyridazine (B8628806) (DHP)-substituted and triazolyl-tetrazines, which exhibit both high reactivity and enhanced physiological stability.[6][10]
Troubleshooting Guide
This guide addresses common issues encountered during ligation experiments involving tetrazine linkers.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Ligation Product | Degradation of Tetrazine Linker: The tetrazine moiety may have degraded due to hydrolysis or reaction with components in the buffer or media before or during the reaction. | 1. Assess Stability: Use the protocol provided below to test the stability of your specific tetrazine conjugate under your experimental conditions (buffer, pH, temperature).2. Choose a More Stable Tetrazine: Consult the data tables below. Consider switching to a more stable derivative (e.g., Me-Tz, DHP-Tz) for applications requiring long incubation times.[5][6][10]3. Optimize Reaction Time: For less stable but highly reactive tetrazines, minimize incubation times. |
| Suboptimal Stoichiometry: An incorrect molar ratio of tetrazine to its reaction partner (e.g., TCO) can result in an incomplete reaction. | 1. Optimize Ratio: Empirically test different molar ratios. A slight excess (1.05 to 1.5-fold) of the tetrazine reagent is often a good starting point.[11] | |
| Incorrect Buffer/pH: The reaction buffer may contain competing nucleophiles (e.g., Tris) or have a pH that promotes hydrolysis. | 1. Use Non-Nucleophilic Buffers: Switch to buffers like PBS or HEPES, especially for labeling primary amines with tetrazine-NHS esters.[8]2. Maintain Optimal pH: The TCO-tetrazine ligation is efficient over a pH range of 6-9. For NHS ester reactions, a pH of 7.2-9.0 is recommended.[8][11] | |
| Inconsistent Results or Multiple Products | Formation of Isomers: The standard tetrazine ligation can produce a mixture of isomers, complicating analysis and purification.[2][4] | 1. Consider Alternative Ligation: For applications where a single product is critical, explore modified strategies, such as using a pyrazolone (B3327878) coupling partner, which can provide a single conjugate.[2][4] |
| Side Reactions: The tetrazine may be reacting with other components in a complex biological sample. | 1. Purify Components: Ensure all reaction components are purified to remove potential interfering substances.2. Increase Reactant Concentration: If possible, increasing the concentration of the specific reactants can favor the desired bioorthogonal reaction over slower side reactions. | |
| Poor In Vivo Performance | Rapid Clearance/Low Stability: The tetrazine probe may be cleared from circulation before it can react at the target site, or it may degrade under physiological conditions. | 1. Select for In Vivo Stability: Choose tetrazines with proven stability in serum or in vivo models. Dipyridyl and H-Tz are commonly used in vivo due to a good balance of high reaction rates and relative stability.[9]2. Evaluate Pharmacokinetics: High lipophilicity can affect distribution and clearance. Evaluate key parameters like clogD₇.₄ to select probes with favorable properties for in vivo applications.[12] |
Visual Guides & Workflows
A logical workflow for troubleshooting and a diagram of common degradation pathways can help guide experimental decisions.
Caption: Troubleshooting workflow for low-yield tetrazine ligation reactions.
Caption: Primary degradation pathways for the tetrazine core structure.
Key Data Summary: Stability & Reactivity
The choice of tetrazine derivative is critical. The following tables summarize stability and reactivity data for common tetrazines to aid in selecting the appropriate linker for your application.
Table 1: Stability of Various Tetrazine Derivatives
| Tetrazine Derivative | Abbreviation | Conditions | Stability Metric (% Remaining) | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | 2Pyr₂ / Dipyridyl-Tz | PBS, 12h | 15-40% | [5] |
| 3,6-di-(2-pyridyl)-s-tetrazine | 2Pyr₂ / Dipyridyl-Tz | Full cell growth medium, 37°C, 10h | <1% | [6] |
| Pyridyl-tetrazine | Py-Tz | FBS, 48h | <13% | [10] |
| H-tetrazine | H-Tz | FBS, 48h | <13% | [10] |
| Methyl-tetrazine | Me-Tz | FBS, 48h | >63% | [10] |
| Phenyl-tetrazine | Ph-Tz | PBS, 12h | >75% | [5] |
| Triazolyl-tetrazine | (e.g., 3b) | FBS, 48h | >63% | [10] |
| Dihydropyridazine-tetrazine | DHP₂ | Full cell growth medium, 37°C, 10h | >90% | [6] |
Table 2: Reactivity vs. Stability Trade-Off
| Tetrazine Derivative | Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | Relative Stability | Key Characteristic |
| Methyl-tetrazine (Me-Tz) | ~1,600 | High | Stable but moderately reactive. |
| Phenyl-tetrazine (Ph-Tz) | ~1,400 | High | Stable but moderately reactive. |
| H-tetrazine (H-Tz) | ~30,000 | Low | Highly reactive, but less stable. |
| Pyridyl-tetrazine (Py-Tz) | ~16,000 | Low | Highly reactive, but less stable.[10] |
| Triazolyl-tetrazine | ~10,300 | High | Balances good reactivity with high stability.[10] |
| DHP-tetrazine (DHP₂) | ~69,400 | Very High | Defies trade-off; extremely fast and stable.[6] |
Note: Rate constants can vary significantly based on the specific TCO derivative and solvent conditions.
Experimental Protocols
Protocol 2.1: Assessing Tetrazine Stability via HPLC
This protocol provides a general method for determining the stability of a tetrazine-containing molecule in an aqueous buffer.
1. Materials and Reagents:
-
Tetrazine conjugate of interest
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
HPLC system with a suitable C18 column and a UV-Vis detector
-
Thermostated incubator or water bath
2. Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of your tetrazine conjugate (e.g., 10 mM) in anhydrous DMSO. Minimize exposure to moisture.
-
Prepare Working Solution: In a clean vial, dilute the stock solution with the aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 100 µM). This is your T=0 sample.
-
Initial Analysis (T=0): Immediately inject an aliquot of the working solution onto the HPLC system.
-
Develop a gradient method (e.g., water/acetonitrile with 0.1% TFA) that allows for clear separation of the parent tetrazine conjugate from potential degradation products.
-
Record the chromatogram at the characteristic absorbance wavelength of the tetrazine (typically ~520-540 nm). Integrate the peak area corresponding to your intact conjugate. This is your 100% reference value.
-
-
Incubation: Incubate the remaining working solution at the desired temperature (e.g., 37°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 12, 24 hours), withdraw an aliquot from the incubated solution, inject it into the HPLC, and record the chromatogram under the same conditions.
-
Data Analysis:
-
For each time point, calculate the remaining percentage of the intact tetrazine conjugate by comparing its peak area to the peak area at T=0.
-
Plot the percentage of remaining conjugate versus time to determine its stability profile and calculate its half-life (t₁₂) under the tested conditions.
-
References
- 1. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of tetrazine reactivity towards C-nucleophiles: pyrazolone-based modification of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of tetrazine reactivity towards C-nucleophiles: pyrazolone-based modification of biomolecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for improving the solubility of hydrophobic drug-linker complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the solubility of hydrophobic drug-linker complexes, particularly in the context of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor solubility and aggregation in my ADC?
A1: Poor solubility and aggregation of ADCs are typically driven by an increase in the overall hydrophobicity of the conjugate.[1] The most common contributing factors include:
-
High Hydrophobicity of the Payload: Many potent cytotoxic drugs are inherently hydrophobic, which is beneficial for cell penetration but detrimental to solubility in aqueous buffers.[1][] When conjugated to an antibody, these drugs can create hydrophobic patches on the surface, promoting self-association and aggregation.[1]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the ADC's overall hydrophobicity.[3] While a high DAR can improve potency, it often compromises solubility and stability.[3][4]
-
Linker Chemistry: The chemical structure of the linker itself can influence solubility. Hydrophobic linkers can exacerbate aggregation issues.[5]
-
Unfavorable Formulation Conditions: Suboptimal buffer conditions, such as pH near the antibody's isoelectric point, low ionic strength, or the presence of certain organic co-solvents, can destabilize the ADC and lead to aggregation.[1][6]
Q2: What is the first step I should take to address ADC solubility issues?
A2: The first step is to thoroughly characterize the nature and extent of the solubility problem. This involves quantifying the amount of aggregation and understanding the physical properties of your ADC. Key analytical techniques for this initial assessment are Size Exclusion Chromatography (SEC) to quantify high molecular weight species (aggregates) and Dynamic Light Scattering (DLS) to measure the size distribution of particles in the solution.[6] A systematic troubleshooting workflow can then be followed to identify the root cause and implement appropriate strategies.
Q3: How does the choice of linker impact the solubility of an ADC?
A3: The linker is a critical component that directly regulates the solubility and stability of the entire ADC.[5][7]
-
Hydrophilic Linkers: Incorporating hydrophilic linkers is a core strategy to counteract the hydrophobicity of the payload.[5][6] Linkers containing polyethylene (B3416737) glycol (PEG) groups, sulfonate groups, or charged amino acids (like glutamic acid) can significantly improve the aqueous solubility of the drug-linker complex and the final ADC.[][6][8]
-
Shielding Effect: Certain linkers, such as branched or dPEG®-based linkers, can provide a "shielding" effect.[9] They create a hydrophilic cloud around the hydrophobic payload, masking it from the aqueous environment and preventing the intermolecular interactions that lead to aggregation.[9]
-
Cleavable vs. Non-cleavable: While the primary role of cleavable (e.g., disulfide, peptide) and non-cleavable (e.g., thioether) linkers is to control payload release, their chemical makeup also contributes to the overall physicochemical properties of the ADC.[][10] The stability of these linkers in circulation is paramount to prevent premature drug release, which can lead to toxicity.[8]
Q4: Can I improve solubility without re-engineering my payload or linker?
A4: Yes, formulation optimization is a powerful strategy to enhance the stability and solubility of an existing ADC.[] This can involve systematically adjusting buffer components, pH, and ionic strength.[1][3] Adding specific excipients or stabilizers, such as polysorbates or cyclodextrins, can also prevent aggregation and improve long-term stability.[][11]
Troubleshooting Guide: Aggregation & Solubility Issues
This guide addresses specific experimental issues with potential causes and recommended solutions.
Problem 1: SEC analysis shows a significant increase in high molecular weight species (HMWS) after conjugation or during storage.
-
Symptom: A large, early-eluting peak or shoulder is observed in the SEC chromatogram, indicating the presence of soluble aggregates.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| High Overall Hydrophobicity | 1. Re-evaluate Linker/Payload: If in the design phase, incorporate a more hydrophilic linker (e.g., PEGylated, charged).[][5] Consider modifications to the payload to add hydrophilic substituents.[] 2. Optimize DAR: Aim for a lower, more homogeneous DAR. A DAR of >4 can often reduce solubility.[10] Use site-specific conjugation techniques to achieve a more defined product.[12] |
| Suboptimal Buffer pH | The ADC may be formulated at a pH close to its isoelectric point (pI), where solubility is minimal.[1] Determine the pI of your ADC and adjust the buffer pH to be at least 1 unit away. |
| Inappropriate Buffer Ionic Strength | Low ionic strength can fail to screen electrostatic interactions, while very high ionic strength can promote hydrophobic interactions.[3] Optimize the salt concentration (e.g., 50-150 mM NaCl) in your formulation buffer. |
| Freeze-Thaw Stress | Repeated freezing and thawing can cause denaturation and aggregation.[3] Aliquot your ADC into single-use volumes to avoid multiple freeze-thaw cycles. If possible, store at 2-8°C for short-term use. |
Problem 2: The drug-linker complex precipitates during the conjugation reaction.
-
Symptom: Visible precipitation or cloudiness appears in the reaction vessel when the (often organic solvent-dissolved) drug-linker is added to the aqueous antibody solution.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| Poor Aqueous Solubility of Drug-Linker | 1. Use Co-solvents: Increase the percentage of a water-miscible organic co-solvent (e.g., DMSO, DMA) in the reaction buffer. Note: High concentrations can denature the antibody, so this must be optimized (typically ≤10-20% v/v). 2. Modify the Drug-Linker: Add a highly soluble group to the linker, such as a PEG chain or a charged moiety like phosphate (B84403) or glutamate.[8][13][] |
| "Salting Out" Effect | High concentrations of certain salts in the antibody buffer can reduce the solubility of the drug-linker. Ensure the buffer composition is compatible with the drug-linker properties. |
| Slow Reaction Kinetics | If the conjugation reaction is slow, the drug-linker has more time to aggregate and precipitate before it can covalently attach to the antibody. Optimize reaction conditions (pH, temperature, catalyst) to increase the conjugation rate. |
Problem 3: Inconsistent results in cell-based assays and poor in vivo efficacy.
-
Symptom: High variability between experiments or lower-than-expected potency.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| ADC Heterogeneity & Aggregation | Aggregated ADCs can be cleared rapidly from circulation and may have altered binding affinity.[4][6] 1. Purify the ADC: Use preparative SEC to remove aggregates immediately before in vitro or in vivo studies.[6] 2. Characterize Purified Fractions: Confirm that you are working with the monomeric ADC species using analytical SEC and DLS.[6] |
| Premature Drug Release | An unstable linker can lead to premature release of the payload in culture media or in circulation, reducing the amount of drug delivered to the target cells.[8] Assess linker stability using LC-MS to measure free drug over time in relevant biological matrices.[][15] If instability is confirmed, a more stable linker design is required.[8] |
Workflow and Logic Diagrams
A systematic approach is crucial for efficiently diagnosing and solving solubility issues.
Caption: A step-by-step workflow for troubleshooting ADC solubility and aggregation issues.
Caption: Key factors contributing to the aggregation of hydrophobic drug-linker complexes.
Quantitative Data Summary
Table 1: Effect of Linker Modification on Stability in Mouse Serum
This table summarizes data on how specific chemical modifications to a linker-payload can dramatically improve its stability in mouse serum, reducing premature drug release.[8] A lower percentage of hydrolysis indicates higher stability.
| Compound ID | Linker Modification | % Hydrolysis in Mouse Serum (24 h) |
| 2 | Val-Cit-PABC (Standard) | ~100% |
| 14 | m-amide PABC (MA-PABC) | 50% |
| 15 | Glutamic Acid + Val-Cit-PABC | 31% |
| 16 | Glutamic Acid + MA-PABC | 7% |
| Data adapted from a study on uncialamycin (B1248839) linker-payloads.[8] The addition of glutamic acid also enhanced the aqueous solubility of the linker-payloads.[8] |
Key Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
-
Objective: To separate and quantify high molecular weight species (aggregates), monomer, and fragments based on hydrodynamic radius.[6]
-
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
SEC column (e.g., TSKgel G3000SWxl or similar).
-
Mobile Phase: A buffer appropriate for the ADC, typically phosphate-buffered saline (PBS) or a formulation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).[6]
-
ADC sample.
-
Low-protein-binding 0.22 µm filters.
-
-
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 280 nm).[3]
-
Sample Preparation: Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.1-1.0 mg/mL) using the mobile phase.[6] If necessary, filter the sample to remove extraneous particulate matter.[6]
-
Injection: Inject a defined volume of the prepared sample (e.g., 20-50 µL) onto the column.[6]
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of all species (typically 20-30 minutes).
-
-
Data Analysis:
-
Identify the peaks corresponding to high molecular weight species (HMWS, aggregates), the main monomer peak, and any low molecular weight species (LMWS, fragments).
-
Integrate the area under each peak.
-
Calculate the percentage of aggregates by dividing the aggregate peak area by the total area of all peaks and multiplying by 100.[6]
-
Protocol 2: Dynamic Light Scattering (DLS) for Particle Size Analysis
-
Objective: To determine the size distribution (hydrodynamic radius) and polydispersity of particles in a solution, providing a sensitive measure of aggregation.[6]
-
Materials:
-
DLS instrument.
-
Low-volume, dust-free cuvettes.
-
Filtered buffer (same as ADC formulation buffer).
-
ADC sample.
-
-
Methodology:
-
Instrument Setup: Set the instrument parameters, including the desired measurement temperature (e.g., 25°C) and scattering angle (e.g., 90° or 173°).[6]
-
Sample Preparation: Prepare the ADC sample in a suitable, filtered buffer at a concentration of approximately 0.5-1.0 mg/mL.[6] Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any large, pre-existing particles.[6]
-
Measurement: Carefully transfer the supernatant to a clean cuvette, ensuring no bubbles are introduced. Place the cuvette in the DLS instrument and allow the temperature to equilibrate for 2-5 minutes.
-
Data Acquisition: Perform multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each) to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the intensity-weighted size distribution, average particle size (Z-average), and the Polydispersity Index (PDI).[6]
-
An increase in the Z-average diameter or a PDI value >0.2-0.3 often indicates the presence of aggregates or a heterogeneous sample.
-
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Profiling
-
Objective: To separate ADC species based on their surface hydrophobicity. HIC is effective at resolving species with different drug-to-antibody ratios (DAR) and can provide a detailed profile of the ADC's heterogeneity.[15][16][17]
-
Materials:
-
HPLC system with a UV or UV-Vis detector.
-
HIC column (e.g., TSKgel Butyl-NPR or similar).
-
Buffer A (High Salt): e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.
-
Buffer B (Low Salt): e.g., 20 mM sodium phosphate, pH 7.0.
-
ADC sample.
-
-
Methodology:
-
System Preparation: Equilibrate the HIC column with 100% Buffer A.
-
Sample Preparation: Dilute the ADC sample in Buffer A to a suitable concentration (e.g., 1 mg/mL).
-
Injection & Elution: Inject the sample onto the column. Elute the bound species using a linear gradient from 100% Buffer A to 100% Buffer B over 20-30 minutes. More hydrophobic species (with higher DAR) will bind more tightly and elute later in the gradient (at lower salt concentrations).[17]
-
Data Acquisition: Monitor the eluent at 280 nm (for the antibody) and at a wavelength specific to the payload if it has a distinct chromophore.[15]
-
-
Data Analysis:
-
The resulting chromatogram will show a series of peaks, with the earliest peak typically being the unconjugated antibody (DAR 0) and subsequent peaks corresponding to increasing DAR values (DAR 2, DAR 4, etc.).[17]
-
The relative area of each peak can be used to determine the distribution of different drug-loaded species in the ADC preparation.
-
A significant shift to later retention times compared to a reference standard can indicate an increase in overall hydrophobicity.
-
References
- 1. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. thesolubilitycompany.com [thesolubilitycompany.com]
- 5. purepeg.com [purepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. veranova.com [veranova.com]
- 8. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DE10361599A1 - Liquid formulation of antibody conjugates - Google Patents [patents.google.com]
- 12. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting guide for inconsistent TCO ligation results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent Trans-Cyclooctene (B1233481) (TCO) ligation results. Here, you will find frequently asked questions and a troubleshooting guide to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical reaction for TCO ligation?
A1: TCO ligation is a bioorthogonal reaction based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz).[1][2][3] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) or pyridazine (B1198779) product.[1][2]
Q2: What are the key factors that influence the speed of the TCO-tetrazine reaction?
A2: The kinetics of the TCO-tetrazine ligation are primarily influenced by:
-
Electronics: The reaction is faster between an electron-rich TCO and an electron-poor tetrazine.[1] Attaching electron-donating groups (EDGs) to the TCO and electron-withdrawing groups (EWGs) to the tetrazine can accelerate the reaction.[1][4]
-
Ring Strain of TCO: Higher ring strain in the TCO molecule increases its reactivity.[1]
-
Solvent: The reaction is known to be fast in aqueous media.[3]
-
Temperature: The reaction can be modulated by temperature, with higher temperatures generally leading to faster rates.[5][6]
Q3: Is a catalyst required for TCO ligation?
A3: No, the TCO-tetrazine ligation is a catalyst-free reaction.[2][5] This makes it highly suitable for biological applications where catalysts like copper can be cytotoxic.[5]
Q4: What is the optimal stoichiometry for the TCO-tetrazine reaction?
A4: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule (e.g., 1.1 to 2.0-fold molar excess) relative to the TCO-functionalized molecule.[5][6] However, the optimal ratio may need to be determined empirically for your specific system.[5]
Q5: How can I monitor the progress of the TCO-tetrazine ligation?
A5: The progress of the reaction can be monitored spectrophotometrically by observing the disappearance of the characteristic absorbance of the tetrazine at 510-550 nm.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Ligation Product | Hydrolysis of NHS ester-functionalized TCO or Tetrazine: N-hydroxysuccinimide (NHS) esters are moisture-sensitive and can hydrolyze, rendering them inactive for labeling primary amines on your molecule of interest.[7] | - Allow reagent vials to equilibrate to room temperature before opening to prevent condensation.[6][7] - Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[7] - Avoid buffers containing primary amines (e.g., Tris, glycine) during the labeling step.[7] |
| Suboptimal pH for Labeling: The reaction of NHS esters with primary amines is pH-dependent.[7] | - Perform the labeling reaction in a buffer with a pH between 7.2 and 9.0 (e.g., PBS, HEPES, or borate (B1201080) buffer).[5][7] | |
| Incorrect Stoichiometry: An improper molar ratio of TCO to tetrazine can lead to an incomplete reaction.[5] | - Empirically optimize the molar ratio of your reactants. A slight excess of the tetrazine component is often beneficial.[5] | |
| Low Reactant Concentration: Dilute solutions can lead to inefficient ligation. | - If possible, increase the concentration of your TCO- and tetrazine-labeled molecules. | |
| Inactive Reagents: Reagents may have degraded due to improper storage or handling. | - Test the activity of your TCO and tetrazine reagents independently if possible. - Use fresh, high-quality reagents. | |
| Inconsistent Ligation Results | Variability in Reagent Preparation: Inconsistent concentrations of stock solutions or labeled biomolecules. | - Carefully prepare and quantify all reagents and labeled molecules before each experiment. |
| Buffer Contamination: Presence of competing nucleophiles (e.g., primary amines) in the ligation buffer. | - Use fresh, amine-free buffers for the ligation step.[7] | |
| Inconsistent Incubation Times and Temperatures: Variation in reaction conditions between experiments. | - Standardize incubation times and temperatures for all experiments. | |
| High Background Signal | Non-specific Binding: One or both of the labeled molecules are binding non-specifically to other components in the sample. | - Include appropriate blocking agents in your experimental buffer. - Perform thorough washing steps to remove unbound reagents. |
| Excess Unreacted Reagents: Insufficient removal of unreacted TCO or tetrazine probes. | - Purify the labeled molecules after the labeling step using methods like desalting columns or dialysis to remove excess, unreacted NHS esters.[5][6] - Purify the final conjugate using size-exclusion chromatography to remove unreacted starting materials.[5] |
Experimental Protocols
Protocol 1: Labeling a Protein with TCO-NHS Ester
-
Protein Preparation: Dissolve the protein in an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5.[5]
-
Reagent Preparation: Allow the TCO-NHS ester vial to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.[6]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[6]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-15 minutes.[6]
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis.[5][6]
Protocol 2: TCO-Tetrazine Ligation
-
Reactant Preparation: Prepare the TCO-labeled and tetrazine-labeled molecules in a suitable reaction buffer (e.g., PBS, pH 7.4).[5]
-
Reaction Setup: Mix the TCO- and tetrazine-labeled molecules. A 1:1.1 molar ratio is a good starting point.[6]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[5][6] For less reactive partners or lower concentrations, the incubation time can be extended, or the temperature can be increased to 37°C.[5]
-
Purification (Optional): If necessary, purify the final conjugate to remove any unreacted starting material using size-exclusion chromatography.[5]
Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 6.0 - 9.0 | The reaction is robust across a relatively wide pH range.[5] |
| Temperature | 4°C - 40°C | Room temperature is sufficient for most reactions.[5][6] |
| Incubation Time | 10 - 120 minutes | Typically complete within 30-60 minutes at room temperature.[5][6] |
| Buffer | Phosphate-buffered saline (PBS) | Other aqueous, amine-free buffers are also suitable.[5][6] |
| Molar Ratio (TCO:Tetrazine) | 1 : 1.1 - 1 : 2.0 | A slight excess of tetrazine is generally recommended.[6] |
Visualizations
Caption: Experimental workflow for TCO ligation.
References
- 1. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. TCO reagents Tetrazine reagents Click Chemistry reagents - Conju-Probe [conju-probe.com]
- 4. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
Impact of buffer composition on methyltetrazine reactivity
Welcome to the technical support center for methyltetrazine-based bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed protocols to ensure the successful execution of your experiments involving methyltetrazine reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer and pH for the methyltetrazine-TCO ligation reaction?
A1: The methyltetrazine-trans-cyclooctene (TCO) ligation is robust and proceeds efficiently in a variety of aqueous buffers.[1] Phosphate-buffered saline (PBS) is a commonly used buffer.[1][2] The reaction is typically performed within a pH range of 6.0 to 9.0.[1][3] For reactions involving the labeling of molecules with N-hydroxysuccinimide (NHS) esters to introduce the methyltetrazine or TCO moiety, it is critical to use an amine-free buffer, such as 100 mM sodium phosphate (B84403) with 150 mM sodium chloride at a pH of 7.5, to prevent competitive reactions with the buffer components.[1][4]
Q2: Can I use buffers containing primary amines, like Tris or glycine?
A2: It is strongly recommended to avoid buffers containing primary amines, such as Tris or glycine, especially during the NHS ester labeling step.[4][5] These primary amines will compete with the target molecule for reaction with the NHS ester, leading to low or no labeling.[4] Once the methyltetrazine or TCO moiety is successfully conjugated, these buffers are generally acceptable for the subsequent ligation reaction, although PBS remains a standard choice.[1]
Q3: How does pH affect the stability of methyltetrazine?
A3: Methyltetrazine derivatives generally exhibit good stability in aqueous buffers.[] However, their stability can be influenced by pH. Some tetrazines, particularly those with electron-withdrawing substituents, can be susceptible to degradation in aqueous environments.[7] For instance, some tetrazine derivatives show slow decomposition in basic aqueous solutions.[7] It's important to consult the manufacturer's data for the specific methyltetrazine derivative you are using, but generally, maintaining a pH within the 6.0-9.0 range is advisable for both reactivity and stability.[1][3]
Q4: What is the recommended stoichiometry for the methyltetrazine-TCO reaction?
A4: For efficient conjugation, it is common to use a slight molar excess of the methyltetrazine-functionalized molecule relative to the TCO-functionalized molecule.[1] A starting point of 1.05 to 1.5-fold molar excess of the tetrazine reagent is often recommended.[1][8] However, the optimal ratio can vary depending on the specific reactants and should be determined empirically for your system.[1]
Q5: Are there any buffer additives I should be aware of that might interfere with the reaction?
A5: While the methyltetrazine-TCO reaction is highly bioorthogonal, certain additives could potentially interfere. High concentrations of nucleophiles, such as thiols (e.g., DTT), have been noted to cause degradation of some tetrazine derivatives over time.[9] However, methyl-substituted tetrazines generally show increased stability against such nucleophilic attack compared to unsubstituted tetrazines.[10] It is always good practice to use fresh buffer, as components like ATP or DTT can degrade over time.[11]
Troubleshooting Guide
This guide addresses common issues encountered during bioconjugation experiments using methyltetrazine.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Product | Hydrolysis of NHS ester: The NHS ester used to introduce methyltetrazine is moisture-sensitive and can hydrolyze, rendering it inactive.[4] | - Allow the NHS ester vial to equilibrate to room temperature before opening to prevent condensation.[4] - Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.[4] |
| Incorrect Buffer Choice: Use of buffers containing primary amines (e.g., Tris, glycine) during the NHS ester labeling step.[4] | - Use an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer for the labeling reaction.[4][5] | |
| Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent.[4] | - Perform the labeling reaction at a pH between 7.2 and 9.0.[4] | |
| Degraded Reagents: The methyltetrazine or TCO reagent may have degraded due to improper storage. | - Store reagents at -20°C, protected from light and moisture.[2] - Aliquot reagents to avoid multiple freeze-thaw cycles.[9] | |
| Suboptimal Stoichiometry: An incorrect molar ratio of methyltetrazine to TCO can lead to an incomplete reaction.[1] | - Empirically optimize the molar ratio of your reactants. A slight excess (1.05-1.5x) of the tetrazine component is often beneficial.[1][8] | |
| High Background Signal | Non-specific Binding: The probe or molecule of interest is binding non-specifically to other components in the sample. | - Include appropriate washing steps in your protocol.[2] - Consider using a blocking agent (e.g., BSA) if applicable. |
| Incomplete Purification: Excess, unreacted methyltetrazine or TCO probe was not removed after the labeling step. | - Ensure efficient removal of excess reagent by using size-exclusion chromatography, dialysis, or a desalting column.[1][2] | |
| Reaction is Too Slow | Low Reactant Concentration: Dilute solutions can lead to slower reaction kinetics. | - If possible, increase the concentration of the reactants. The reaction is exceptionally fast, but kinetics are concentration-dependent.[2][3] |
| Low Temperature: While the reaction proceeds at room temperature, lower temperatures will slow the rate.[5] | - Perform the reaction at room temperature (20-25°C) or 37°C if the biomolecules are stable at that temperature.[1][5] |
Quantitative Data Summary
Table 1: Reaction Kinetics of Tetrazine-TCO Cycloaddition
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) | Conditions |
| General Tetrazine | trans-cyclooctene (TCO) | 800 to >10⁶ M⁻¹s⁻¹ | Aqueous buffers, physiological conditions[2][3][8][12] |
| 3-phenyl-s-tetrazine | (E)-phenylvinylboronic acid | Increases with pH (pH 8 to 11) | 50% MeOH / 50% Na₂B₄O₇ buffer[7] |
| Methyl-tetrazine | Methyl-cyclopropene | 0.0047 M⁻¹ s⁻¹ | 37°C[13] |
Table 2: Recommended Buffer Conditions
| Reaction Step | Recommended Buffers | Recommended pH | Buffers to Avoid |
| NHS Ester Labeling | Phosphate-Buffered Saline (PBS), HEPES, Borate Buffer[4][5] | 7.2 - 9.0[4] | Tris, Glycine, or other primary amine-containing buffers[4] |
| Tetrazine-TCO Ligation | Phosphate-Buffered Saline (PBS)[1][2] | 6.0 - 9.0[1][3] | Generally robust, but PBS is a safe and common choice. |
Experimental Protocols
Protocol 1: General Protein Labeling with Methyltetrazine-NHS Ester
This protocol describes the labeling of a protein containing primary amines (e.g., lysine (B10760008) residues) with a methyltetrazine-NHS ester.
-
Protein Preparation: Dissolve or buffer exchange the protein into an amine-free buffer (e.g., PBS: 20 mM sodium phosphate, 150 mM NaCl, pH 7.4).[5] The protein concentration should ideally be 1-5 mg/mL.[2]
-
Reagent Preparation: Allow the Methyltetrazine-NHS ester vial to warm to room temperature before opening.[4] Immediately before use, prepare a 10 mM stock solution of the reagent in anhydrous DMSO or DMF.[5][8]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Methyltetrazine-NHS ester solution to the protein solution.[5][8]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[5]
-
Quenching (Optional): The reaction can be stopped by adding an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM and incubating for 5-15 minutes.[5][8]
-
Purification: Remove excess, unreacted Methyltetrazine-NHS ester from the labeled protein using a desalting column, dialysis, or size-exclusion chromatography.[8]
Protocol 2: Methyltetrazine-TCO Protein-Protein Conjugation
This protocol describes the ligation of a methyltetrazine-labeled protein with a TCO-labeled protein.
-
Reactant Preparation: Prepare the methyltetrazine-labeled protein and the TCO-labeled protein in a suitable reaction buffer, such as PBS, pH 7.4.[1]
-
Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio. A 1:1 ratio or a slight excess of the methyltetrazine protein (e.g., 1.1-1.5 equivalents) is typically used.[1][5]
-
Conjugation: Mix the calculated volumes of the two protein solutions.
-
Incubation: Allow the reaction to proceed for 10-60 minutes at room temperature.[1][5] The reaction is often complete in a shorter time frame due to the fast kinetics. Reaction progress can be monitored by the disappearance of the tetrazine's characteristic color and visible absorbance around 520-540 nm.[3][7]
-
Purification (Optional): If necessary, purify the final conjugate from any unreacted starting material using size-exclusion chromatography.[1]
-
Storage: Store the final conjugate at 4°C or as appropriate for the specific proteins involved.[1]
Visualizations
Caption: The inverse-electron demand Diels-Alder (iEDDA) reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. interchim.fr [interchim.fr]
- 9. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. neb.com [neb.com]
- 12. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Linker-Linker Homodimerization in Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of linker-linker homodimerization during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is linker-linker homodimerization and why is it a problem?
A1: Linker-linker homodimerization is an undesired side reaction in bioconjugation where two linker-payload molecules react with each other to form a dimer. This is problematic for several reasons: it consumes the valuable linker-payload, reduces the final yield of the desired conjugate, and introduces impurities that can be difficult to remove, potentially complicating downstream applications and affecting the therapeutic efficacy and safety of biologics like Antibody-Drug Conjugates (ADCs).
Q2: What are the main causes of linker-linker homodimerization?
A2: The primary causes of linker-linker homodimerization include:
-
High Molar Excess of Linker-Payload: Using a significantly higher concentration of the linker-payload relative to the biomolecule increases the probability of linker molecules reacting with each other.
-
Suboptimal Reaction pH: The pH of the reaction buffer can influence the reactivity of both the functional groups on the biomolecule and the linker. For instance, in maleimide (B117702) chemistry, a pH above 7.5 can lead to competitive reactions with amines, while a pH that is too low can reduce the reactivity of thiols.[1][2][3]
-
Linker Chemistry: Some linkers are inherently more prone to self-reaction. For example, homobifunctional linkers with two identical reactive groups can readily dimerize if not controlled properly.
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can sometimes increase the likelihood of side reactions, including homodimerization.
Q3: How can I detect the presence of linker-linker homodimers in my reaction mixture?
A3: Several analytical techniques can be used to detect homodimers:
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. Homodimers, being larger than the monomeric linker-payload, will elute earlier.[4]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Homodimers may have different hydrophobic profiles compared to the desired conjugate and unreacted components.[5][6][7][8][9]
-
Mass Spectrometry (MS): MS can be used to identify the precise mass of the species in your reaction mixture, allowing for the confirmation of the homodimer's presence.
Q4: What are the general strategies to minimize homodimerization?
A4: Key strategies include:
-
Optimization of Reaction Conditions: Carefully titrate the molar ratio of linker-payload to the biomolecule, and optimize the pH, temperature, and reaction time.
-
Choice of Linker Chemistry: Utilize heterobifunctional linkers or linkers with sterically hindered reactive groups to reduce the likelihood of self-reaction.
-
Purification: Employ robust purification methods such as SEC, Ion-Exchange Chromatography (IEX), or HIC to remove homodimers from the final product.[5][6][7][8][9][10][11][12][13][14]
Troubleshooting Guides
Problem 1: Low Yield of Desired Conjugate Due to Suspected Homodimerization
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| High Molar Ratio of Linker-Payload | Reduce the molar excess of the linker-payload. Start with a lower ratio (e.g., 3:1 or 5:1 of linker to biomolecule) and incrementally increase it to find the optimal balance between conjugation efficiency and homodimer formation. |
| Suboptimal Reaction pH | Adjust the pH of your reaction buffer. For maleimide-thiol conjugations, maintain a pH between 6.5 and 7.5 to favor the reaction with thiols over hydrolysis and side reactions.[2][3] For NHS-ester reactions with amines, a pH of 7.2-8.5 is generally optimal.[15][16] |
| Inappropriate Linker Design | If using a homobifunctional linker, consider switching to a heterobifunctional linker. Alternatively, use linkers with bulky chemical groups near the reactive site to create steric hindrance, which can physically block two linkers from reacting with each other. |
| Extended Reaction Time | Monitor the reaction progress over time using a suitable analytical method (e.g., HPLC). Quench the reaction once it has reached a plateau to prevent the accumulation of side products, including homodimers. |
Troubleshooting Workflow for Low Conjugate Yield
Caption: A decision tree for troubleshooting low bioconjugation yield.
Problem 2: Presence of High Molecular Weight Impurities in the Final Product
Purification Strategies to Remove Homodimers
If homodimers have already formed, the following purification techniques can be employed for their removal. The choice of method will depend on the physicochemical properties of the homodimer and the desired conjugate.
| Purification Method | Principle | Typical Yield (%) | Purity Improvement (%) |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on size. Larger homodimers elute before the smaller desired conjugate.[4] | 70-90 | 85-99 |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on net charge. Effective if the homodimer has a different isoelectric point (pI) than the conjugate.[10][11] | 60-85 | 90-99 |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. Useful if the homodimer is significantly more or less hydrophobic than the conjugate.[5][6][7][8][9] | 65-88 | 90-99 |
Note: Yield and purity are highly dependent on the specific molecules, linker, and experimental conditions. The values provided are estimates based on typical outcomes.
General Workflow for Purification and Analysis
Caption: General workflow for the purification and analysis of bioconjugates.
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC) for Homodimer Removal
This protocol provides a general guideline for separating monomeric conjugates from larger homodimers.
-
Column Selection and Equilibration:
-
Choose a SEC column with a fractionation range appropriate for the size of your conjugate and the expected homodimer. For many antibody-based conjugates, a column with a fractionation range of 10-600 kDa is suitable.
-
Equilibrate the column with at least two column volumes of a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4) at a flow rate recommended by the manufacturer (typically 0.5-1.0 mL/min for analytical columns).
-
-
Sample Preparation:
-
Filter your crude conjugation mixture through a 0.22 µm filter to remove any particulate matter.
-
The sample volume should ideally be less than 2% of the total column volume for optimal resolution.
-
-
Chromatographic Run:
-
Inject the prepared sample onto the equilibrated column.
-
Elute with the equilibration buffer at a constant flow rate.
-
Monitor the elution profile using a UV detector at 280 nm. Homodimers will typically appear as an earlier eluting peak or a shoulder on the main conjugate peak.
-
-
Fraction Collection and Analysis:
-
Collect fractions across the elution profile.
-
Analyze the collected fractions by SDS-PAGE or mass spectrometry to identify those containing the pure monomeric conjugate.
-
Protocol 2: Ion-Exchange Chromatography (IEX) for Homodimer Removal
This protocol is suitable when the homodimer and the desired conjugate have different net charges.[10][11]
-
Resin and Buffer Selection:
-
Choose a cation-exchange resin (e.g., SP Sepharose) if the conjugate is more positively charged than the homodimer at the working pH, or an anion-exchange resin (e.g., Q Sepharose) if it is more negatively charged.
-
Prepare a low-salt binding buffer (e.g., 20 mM Tris, pH 8.0) and a high-salt elution buffer (e.g., 20 mM Tris, 1 M NaCl, pH 8.0).
-
-
Column Packing and Equilibration:
-
Pack the column with the chosen resin according to the manufacturer's instructions.
-
Equilibrate the column with 5-10 column volumes of the binding buffer.
-
-
Sample Loading:
-
Desalt the crude reaction mixture into the binding buffer using a desalting column or dialysis.
-
Load the sample onto the equilibrated column.
-
-
Elution:
-
Wash the column with the binding buffer to remove any unbound species.
-
Elute the bound molecules using a linear gradient of increasing salt concentration (from 0% to 100% elution buffer over 10-20 column volumes).
-
Monitor the eluate at 280 nm.
-
-
Fraction Analysis:
-
Collect fractions and analyze them by SDS-PAGE or another suitable method to identify the fractions containing the purified conjugate.
-
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for Homodimer Removal
This protocol is effective when the homodimer has a different surface hydrophobicity compared to the desired conjugate.[5][6][7][8][9]
-
Resin and Buffer Selection:
-
Select a HIC resin with appropriate hydrophobicity (e.g., Phenyl, Butyl, or Octyl Sepharose).
-
Prepare a high-salt binding buffer (e.g., 50 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0) and a low-salt elution buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
Column Equilibration:
-
Equilibrate the HIC column with 5-10 column volumes of the binding buffer.
-
-
Sample Preparation and Loading:
-
Adjust the salt concentration of the crude reaction mixture to match that of the binding buffer. This can be done by adding a concentrated salt solution.
-
Load the sample onto the column.
-
-
Elution:
-
Wash the column with the binding buffer.
-
Elute the bound species using a decreasing salt gradient (from 100% to 0% binding buffer over 10-20 column volumes).
-
Monitor the eluate at 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze for the presence and purity of the desired conjugate.
-
Signaling Pathways and Logical Relationships
Mechanism of Homodimerization
The following diagram illustrates a simplified mechanism for homodimerization using a generic homobifunctional linker.
Caption: Simplified reaction scheme for linker-linker homodimerization.
References
- 1. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. conductscience.com [conductscience.com]
- 11. harvardapparatus.com [harvardapparatus.com]
- 12. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. lumiprobe.com [lumiprobe.com]
Validation & Comparative
A Comparative Guide to Amino-PEG4-bis-PEG3-methyltetrazine and Other ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and overall therapeutic index. This guide provides a comprehensive comparison of Amino-PEG4-bis-PEG3-methyltetrazine, a modern bioorthogonal linker, with other established ADC linker technologies. The information presented herein is supported by a synthesis of available experimental data and established principles in ADC development to aid in the rational selection of linkers for novel therapeutic candidates.
Introduction to this compound
This compound is a heterotrifunctional and branched linker designed for advanced bioconjugation strategies in ADC development.[1][2] Its key features include:
-
Amino Group: Provides a reactive handle for conjugation to the antibody, typically through lysine (B10760008) residues or interchain cysteines after modification.
-
bis-Methyltetrazine Moieties: These groups enable bioorthogonal conjugation to a drug-trans-cyclooctene (TCO) complex via an inverse electron demand Diels-Alder (iEDDA) reaction.[3][4] This "click chemistry" is known for its high speed, specificity, and biocompatibility.[4]
-
Branched PEG Structure: The polyethylene (B3416737) glycol (PEG) chains enhance the hydrophilicity of the ADC, which can improve its pharmacokinetic profile and reduce aggregation.[5] The branched nature theoretically allows for a higher drug-to-antibody ratio (DAR) to be achieved with fewer attachment sites on the antibody.[6]
-
Cleavable Nature: While the primary conjugation is bioorthogonal, the overall ADC design often incorporates a cleavable moiety within the drug-TCO construct, allowing for payload release in the target cell.[3]
Comparative Analysis of ADC Linker Technologies
The selection of an ADC linker is a multifactorial decision based on the antibody, payload, and target biology. Here, we compare this compound to other common linker classes based on key performance parameters.
Table 1: Quantitative Comparison of ADC Linker Properties
| Linker Type | Representative Example(s) | Plasma Stability (Half-life) | Cleavage Mechanism | Bystander Effect Potential | Key Advantages | Key Disadvantages |
| Bioorthogonal (iEDDA) | This compound | High (Tetrazine-TCO bond is stable) | Dependent on payload-TCO design | Yes (if payload is membrane-permeable) | High specificity, fast kinetics, branched for higher DAR, hydrophilic.[4] | Requires two-step conjugation, potential for immunogenicity of the linker. |
| Protease-Cleavable | Val-Cit-PABC, Val-Ala-PABC | High in human plasma (>230 days for Val-Cit)[7] | Enzymatic (e.g., Cathepsin B in lysosomes)[7] | Yes | Well-established, potent bystander effect.[7] | Potential for instability in rodent plasma, off-target cleavage.[8][9] |
| pH-Sensitive | Hydrazone | Lower (~2 days)[7] | Acidic hydrolysis (endosomes/lysosomes)[7] | Yes | Simple chemistry, effective in acidic tumor microenvironments. | Can be unstable at physiological pH, leading to premature drug release.[7] |
| Glutathione-Sensitive | SPDB, SMCC | Moderate | Reduction in the cytoplasm[7] | Yes | Exploits high intracellular glutathione (B108866) levels. | Potential for premature release in the bloodstream. |
| Non-Cleavable | Thioether (e.g., from SMCC) | Very High | Proteolytic degradation of the antibody in lysosomes[10] | Limited to no | High plasma stability, reduced off-target toxicity.[10] | Payload remains attached to an amino acid, potentially reducing its potency; limited bystander effect.[11] |
Table 2: Comparative In Vitro and In Vivo Performance of ADC Linker Classes
| Linker Class | ADC Model | Cell Line | IC50 (nM) | Xenograft Model | Tumor Growth Inhibition (TGI) | Reference |
| Protease-Cleavable | Trastuzumab-vc-MMAE | JIMT-1 (breast) | ~0.074 (for a DAR 6 ADC)[12] | JIMT-1 (breast) | ~70% at 10 mg/kg | [13] |
| Non-Cleavable | Trastuzumab-DM1 (T-DM1) | JIMT-1 (breast) | Not directly comparable | JIMT-1 (breast) | ~50% at 15 mg/kg | [13] |
| DNA-Alkylating (Cleavable) | Anti-FRα-IGN (Alkylator) | Ishikawa (endometrial) | Not specified | Ishikawa (endometrial) | Superior to cross-linker version | [14] |
Note: Direct comparative data for this compound in these specific models is not publicly available. The data for protease-cleavable linkers can serve as a benchmark for high potency.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of different ADC linkers.
Protocol 1: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma by measuring the amount of intact ADC over time.
-
Incubation: Incubate the ADC at a final concentration of 1 mg/mL in human and mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Sample Preparation: At each time point, purify the ADC from the plasma using affinity chromatography (e.g., Protein A magnetic beads).
-
Analysis: Analyze the purified ADC using hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.[5]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing cancer cells.
-
Cell Seeding: Seed target antigen-positive cancer cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[15]
Protocol 3: In Vivo Xenograft Tumor Model
This assay evaluates the anti-tumor efficacy of the ADC in a living organism.
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups and administer the ADC (e.g., intravenously) at various doses. Include a vehicle control group.
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).[15][16]
Visualizing ADC Concepts and Workflows
General Structure of an Antibody-Drug Conjugate
Caption: General structure of an Antibody-Drug Conjugate (ADC).
Experimental Workflow for ADC Linker Comparison
Caption: Workflow for the comparative evaluation of ADC linkers.
Signaling Pathway of ADC Action
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Conclusion
The choice of linker is a critical determinant of an ADC's success. This compound represents a sophisticated linker technology that offers the advantages of bioorthogonal chemistry, hydrophilicity, and the potential for a higher drug-to-antibody ratio. Its stability is primarily dictated by the nature of the cleavable element within the payload-TCO moiety, which can be tailored to the specific therapeutic application.
Compared to traditional linkers, the methyltetrazine-based approach provides a highly controlled and specific conjugation process. While direct head-to-head in vivo performance data against established linkers like Val-Cit-PABC is still emerging, the fundamental properties of the iEDDA reaction and the benefits of PEGylation suggest that linkers like this compound hold significant promise for the development of next-generation ADCs with improved therapeutic windows. A thorough preclinical evaluation using the standardized protocols outlined in this guide is essential for selecting the optimal linker and advancing the most promising ADC candidates.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. benchchem.com [benchchem.com]
- 6. Enzymatic conjugation using branched linkers for constructing homogeneous antibody-drug conjugates with high potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? | MDPI [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
iEDDA vs. SPAAC: A Head-to-Head Comparison of Premier Click Chemistries for Bioconjugation
In the rapidly evolving landscape of bioconjugation, researchers and drug development professionals require robust and efficient methods to label and connect biomolecules. Among the leading "click chemistry" reactions, the inverse-electron-demand Diels-Alder (iEDDA) reaction and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as powerful tools due to their high specificity and biocompatibility. This guide provides an objective comparison of iEDDA and SPAAC, supported by experimental data and detailed protocols, to aid in selecting the optimal chemistry for your specific application.
At a Glance: Key Differences Between iEDDA and SPAAC
| Feature | iEDDA (inverse-electron-demand Diels-Alder) | SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) |
| Reactants | Electron-deficient diene (e.g., tetrazine) + electron-rich dienophile (e.g., trans-cyclooctene (B1233481), TCO) | Strained alkyne (e.g., DBCO, BCN) + azide (B81097) |
| Reaction Rate | Extremely fast (up to 106 M-1s-1)[1][2][3] | Moderate to fast (10-3 - 1 M-1s-1)[4] |
| Mechanism | [4+2] cycloaddition followed by retro-Diels-Alder reaction | [3+2] dipolar cycloaddition |
| Biocompatibility | Excellent; catalyst-free.[5][6] | Excellent; catalyst-free.[7][8][9] |
| Stability of Probes | Tetrazines can be sensitive to acidic/basic conditions; TCO is photosensitive.[5][6] | DBCO and azide moieties are generally stable for extended periods.[7][8] |
| Common Applications | In vivo imaging, radiolabeling, antibody-drug conjugates (ADCs), pre-targeting strategies.[10][11] | Biomolecule labeling, surface modification, targeted drug delivery, hydrogel formation.[9] |
| Potential Side Reactions | Some tetrazines may exhibit off-target reactivity; DIBO can show some non-specific labeling.[12] | Cyclooctyne (B158145) rings can potentially react with nucleophiles.[5] |
Reaction Mechanisms and Kinetics
iEDDA: The Speed Demon of Click Chemistry
The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene, most commonly a tetrazine, and an electron-rich dienophile, such as a strained trans-cyclooctene (TCO).[12] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion.[1] The primary driver of the exceptionally high reaction rates is the electronic nature of the reactants.[12]
The kinetics of the iEDDA reaction are unparalleled in bioorthogonal chemistry, with second-order rate constants reaching up to 106 M-1s-1.[1][2][3] This extreme speed allows for efficient labeling at very low reactant concentrations, which is highly advantageous for in vivo applications.[10]
SPAAC: The Robust and Reliable Workhorse
SPAAC is a copper-free click reaction that occurs between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide.[7][8][9] The reaction is driven by the release of ring strain in the cyclooctyne, which significantly lowers the activation energy of the [3+2] cycloaddition.[13] This eliminates the need for a cytotoxic copper catalyst, making it highly biocompatible.[7][8][9]
While generally slower than iEDDA, SPAAC reactions are still very efficient, with rate constants typically in the range of 10-3 to 1 M-1s-1.[4] The reactivity can be tuned by modifying the structure of the cyclooctyne.[14]
Quantitative Comparison of Reaction Kinetics
The following table summarizes the second-order rate constants for common iEDDA and SPAAC reactant pairs. It is important to note that reaction rates are highly dependent on the specific structures of the reactants and the reaction conditions.
| Reaction | Dienophile/Alkyne | Diene/Azide | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| iEDDA | trans-cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 | 9:1 MeOH:H₂O |
| TCO | Monosubstituted tetrazine | up to 3.3 x 105 | H₂O | |
| Bicyclononyne (BCN) | 3,6-diphenyl-s-tetrazine | 45 | MeOH | |
| SPAAC | Dibenzocyclooctyne (DBCO) | Benzyl azide | ~0.1 - 2.0 | Various |
| Bicyclononyne (BCN) | Benzyl azide | ~0.3 | CD₃CN | |
| Difluorinated cyclooctyne (DIFO) | Benzyl azide | ~0.08 | CD₃CN/H₂O |
Experimental Protocols
General Protocol for Protein Bioconjugation
This section provides a generalized workflow for labeling a protein with a small molecule or another protein using either iEDDA or SPAAC.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester or DBCO-NHS ester
-
Tetrazine-fluorophore or Azide-fluorophore
-
DMSO
-
Spin desalting columns
Protein Activation (iEDDA):
-
Prepare the protein solution at a concentration of 1-5 mg/mL.
-
Dissolve the TCO-NHS ester in DMSO to a stock concentration of 10 mM.
-
Add a 10-20 fold molar excess of the TCO-NHS ester to the protein solution. The final DMSO concentration should be below 10%.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove the excess TCO-NHS ester using a spin desalting column.
Protein Activation (SPAAC):
-
Prepare the protein solution at a concentration of 1-10 mg/mL.[7]
-
Dissolve the DBCO-NHS ester in DMSO to a stock concentration of 10 mM.[7]
-
Add a 20-30 fold molar excess of the DBCO-NHS ester to the protein solution. The final DMSO concentration should be less than 20%.[7]
-
Incubate the reaction for 60 minutes at room temperature.[7][8]
-
Remove the unreacted DBCO-NHS ester using a spin desalting column.[8]
Conjugation Reaction:
-
To the activated protein solution, add the tetrazine- or azide-functionalized molecule of interest. A 1.5 to 5-fold molar excess of the labeled molecule is typically used.
-
Incubate the reaction for 1-2 hours at room temperature. For SPAAC, longer incubation times (up to 12 hours or overnight at 4°C) can improve efficiency.[13]
-
The progress of the reaction can be monitored by SDS-PAGE, which will show a band shift corresponding to the conjugated product. For iEDDA, the disappearance of the tetrazine's characteristic color can also be a visual indicator of reaction completion.[1]
-
Purify the final conjugate using a suitable method, such as size exclusion chromatography or another spin desalting column, to remove any unreacted labeling reagent.
Choosing the Right Chemistry for Your Application
The decision between iEDDA and SPAAC will ultimately depend on the specific requirements of your experiment.
Choose iEDDA when:
-
Speed is paramount: For applications requiring extremely fast kinetics, such as in vivo imaging of dynamic processes or pre-targeting strategies for radioimmunotherapy, the unparalleled speed of iEDDA is a major advantage.[10][11]
-
Working with low concentrations: The high rate constants of iEDDA reactions allow for efficient conjugation even when the reactants are present at very low, biologically relevant concentrations.[1][5]
Choose SPAAC when:
-
Probe stability is a major concern: DBCO and azide functional groups generally exhibit excellent long-term stability, making SPAAC a reliable choice for applications that may involve extended incubation times or storage of functionalized biomolecules.[7][8]
-
A robust and well-established method is preferred: SPAAC is a widely adopted and well-characterized bioorthogonal reaction with a vast array of commercially available reagents.
-
Avoiding potential cross-reactivity is critical: While both reactions are highly specific, some cyclooctynes used in SPAAC have been noted to have potential cross-reactivity with tetrazines.[4] However, the azide group is exceptionally bioorthogonal.
Conclusion
Both iEDDA and SPAAC are powerful and versatile click chemistries that have revolutionized the fields of bioconjugation and drug development. iEDDA offers unmatched speed, making it ideal for time-sensitive and in vivo applications. SPAAC, while slower, provides a robust and highly stable platform for a wide range of bioconjugation needs. By understanding the fundamental principles, kinetics, and practical considerations of each reaction, researchers can make an informed decision to select the optimal tool to advance their scientific goals.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 4. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 5. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. broadpharm.com [broadpharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced therapeutic potential of antibody fragment via IEDDA-mediated site-specific albumin conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 13. interchim.fr [interchim.fr]
- 14. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of Methyltetrazine Derivatives
The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction rates and high specificity.[1][2][3] This combination allows for the precise labeling and manipulation of biomolecules in complex biological environments, including living organisms.[3][4] Among the various tetrazine scaffolds, methyltetrazine derivatives offer a balance of stability and reactivity, making them versatile tools for applications ranging from cellular imaging to pretargeted drug delivery.[3][5]
The performance of a methyltetrazine derivative in these applications is critically dependent on its reaction kinetics. The second-order rate constant (k₂) is a key parameter that quantifies the reaction speed. A higher rate constant is often desirable, especially for in vivo applications where low reactant concentrations are used.[5] This guide provides a comparative analysis of the kinetics of different methyltetrazine derivatives, details the experimental protocols used to measure these rates, and visualizes the underlying processes.
Comparative Kinetic Data
The reactivity of a methyltetrazine is highly influenced by its substituents and the dienophile it reacts with. Electron-withdrawing groups on the tetrazine ring generally increase the reaction rate.[6] The choice of dienophile, such as trans-cyclooctene (B1233481) (TCO), bicyclo[6.1.0]nonyne (BCN), or norbornene, also has a profound impact on the kinetics.[7][8] The following table summarizes reported second-order rate constants for various methyltetrazine derivatives under different conditions.
| Methyltetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Conditions |
| 3-Methyl-6-phenyl-1,2,4,5-tetrazine (Me-Tz) | axial-TCO (4a-TCO) | ~1,700 | PBS, 37°C[5] |
| 3,6-Dimethyl-1,2,4,5-tetrazine | TCO derivatives | (Reaction confirmed by NMR)[9] | - |
| o-Hydroxyphenyl methyl tetrazine | Vinylboronic Acid (VBA) | 0.28 | 1:1 MeOH/PBS, 20°C[10] |
| Phenyl methyl tetrazine | Vinylboronic Acid (VBA) | ~0.0003 | 1:1 MeOH/PBS, 20°C[10] |
| o-Hydroxyphenyl methyl tetrazine | Norbornene | ~0.012 | 1:1 MeOH/PBS, 20°C[10] |
| Triazolyl-methyl-tetrazine (3b) | axial-TCO (4a-TCO) | 10,332 | PBS, 37°C[5] |
| Triazolyl-methyl-tetrazine (3b) | d-TCO (cis-dioxolane-fused) | 39,406 | PBS, 23°C[5] |
| Pyridyl-tetrazine (Py-Tz) | axial-TCO (4a-TCO) | >10,000 | PBS, 37°C[5] |
| H-substituted tetrazine (Tz 23) | TCO | ~30,000 | PBS, 37°C[11] |
| Disubstituted tetrazines (Tz 15, Tz 16) | TCO | 200 - 2,000 | PBS, 37°C[11] |
Note: Rate constants are highly dependent on the specific substituents, dienophile isomers, and reaction conditions such as solvent and temperature.[6]
Experimental Protocols
The rapid nature of tetrazine ligations, often occurring on a millisecond to second timescale, necessitates specialized techniques for accurate kinetic analysis.[12][13]
Stopped-Flow Spectrophotometry
This is the most common method for determining the fast kinetics of tetrazine reactions.[2][7] The technique involves rapidly mixing two reactant solutions and monitoring the reaction progress in real-time within a specialized observation cell.[13][14][15]
Principle: The reaction is monitored by observing a change in a spectroscopic signal over time. Tetrazines have a characteristic absorbance in the visible range (typically 510-550 nm) that disappears as the reaction proceeds.[1] By tracking the decay of this absorbance, the reaction rate can be determined.[16] Alternatively, if the product is fluorescent, the increase in fluorescence can be monitored.[16][17]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the methyltetrazine derivative in a suitable solvent (e.g., DMSO). Dilute this stock solution into the final reaction buffer (e.g., PBS, pH 7.4) to the desired concentration.
-
Prepare a solution of the dienophile (e.g., TCO) in the same reaction buffer.
-
Ensure all solutions are filtered to remove particulates and degassed if necessary.[13]
-
-
Instrument Setup:
-
Data Acquisition:
-
The instrument's drive ram rapidly pushes the contents of the syringes into a high-efficiency mixer and then into the observation cell.[14][15]
-
The flow is abruptly stopped, and data collection is triggered simultaneously.[13] The change in absorbance or fluorescence is recorded over time, typically on a millisecond timescale.
-
To simplify the kinetic analysis, pseudo-first-order conditions are typically employed, where one reactant (usually the dienophile) is used in significant excess (e.g., 10-fold or more) over the other.[16]
-
-
Data Analysis:
-
The collected data (absorbance vs. time) is fitted to a single exponential decay equation to obtain the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess:
-
k₂ = k_obs / [Dienophile]
-
-
Measurements are typically performed in triplicate to ensure accuracy.[16]
-
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for determining the kinetic rate constants of a methyltetrazine derivative using stopped-flow spectrophotometry.
Reaction Pathway
The inverse-electron-demand Diels-Alder reaction between a methyltetrazine and a strained dienophile like TCO proceeds via a cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product.[1]
References
- 1. broadpharm.com [broadpharm.com]
- 2. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. d-nb.info [d-nb.info]
- 5. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 13. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
- 14. biologic.net [biologic.net]
- 15. agilent.com [agilent.com]
- 16. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 17. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
In vitro stability comparison of various bioorthogonal chemistries
A Comparative Guide to the In Vitro Stability of Various Bioorthogonal Chemistries
For researchers, scientists, and drug development professionals, the selection of a bioorthogonal reaction is a critical decision that hinges on a delicate balance between reaction kinetics and the stability of the reactive probes in a biological milieu. This guide provides an objective comparison of the in vitro stability of commonly employed bioorthogonal chemistries, supported by quantitative data and detailed experimental methodologies.
Introduction to Bioorthogonal Chemistries
Bioorthogonal chemistry encompasses a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] These reactions typically involve a pair of mutually reactive functional groups that are abiotic and do not cross-react with endogenous functionalities.[2] The ideal bioorthogonal reaction is characterized by fast kinetics, high selectivity, and the formation of a stable covalent bond.[3][4] However, the stability of the bioorthogonal reagents themselves in biological media, such as plasma, serum, or cell culture medium, is a crucial parameter that dictates their utility, particularly in applications requiring long incubation times or in vivo administration.[5][6]
This guide focuses on three major classes of bioorthogonal reactions:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry reaction between a strained cyclooctyne (B158145) and an azide (B81097).[7]
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation: A rapid reaction between an electron-deficient diene, typically a tetrazine, and a strained alkene or alkyne dienophile.[8]
-
Staudinger Ligation: A reaction between a phosphine (B1218219) and an azide to form an aza-ylide, which then rearranges to form a stable amide bond.[8][9]
Quantitative Comparison of In Vitro Stability
The stability of bioorthogonal probes is often assessed by measuring their half-life (t½) in a relevant biological medium. The following table summarizes the second-order rate constants and in vitro stability data for selected bioorthogonal reactions. It is important to note that the stability of these reagents, particularly tetrazines, is highly dependent on the specific substituents on the core structure.[10]
| Bioorthogonal Reaction | Probe/Reagent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Half-life (t½) | Reference |
| IEDDA Ligation | 3-H-6-pyridyl-tetrazine + TCO | ~3,000 | Serum | > 24 hours | [10] |
| 3-CH₃-6-pyridyl-tetrazine + TCO | ~1,000 | Serum | > 24 hours | [10] | |
| 3-CO₂Et-6-pyridyl-tetrazine + TCO | ~10,000 | Serum | ~12 hours | [10] | |
| 3-CN-6-pyridyl-tetrazine + TCO | ~33,000 | Serum | < 1 hour | [10] | |
| 3-H-6-pyrimidyl-tetrazine + TCO | ~13,000 | Serum | ~12 hours | [10] | |
| Triazolyl-tetrazine + axial-TCO | 10,332 | DMEM + 10% FBS, 37°C | > 24 hours | [6] | |
| SPAAC | ASO-TCO | Not Applicable | Mouse Brain (in vivo) | 3.3 days | [11] |
| ASO-TCO | Not Applicable | Artificial CSF | Stable | [11] | |
| ASO-TCO | Not Applicable | FBS | Stable | [11] | |
| ASO-TCO | Not Applicable | PBS | Stable | [11] | |
| Staudinger Ligation | (Diphenylphosphino)methanethiol + Azide | 7.7 x 10⁻³ | Not Specified | Not Specified | [9][12] |
Note: TCO refers to trans-cyclooctene. The stability of Staudinger ligation reagents is often limited by the susceptibility of phosphines to oxidation.[8]
Experimental Protocols
General Protocol for Assessing In Vitro Stability of a Bioorthogonal Probe
This protocol provides a general framework for determining the in vitro stability of a bioorthogonal probe in biological media.
Materials:
-
Bioorthogonal probe of interest (e.g., tetrazine-dye conjugate, TCO-modified molecule)
-
Biological matrix (e.g., fetal bovine serum (FBS), mouse plasma, artificial cerebrospinal fluid (aCSF))
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Analytical instrument for quantification (e.g., HPLC-MS, UV-Vis spectrophotometer, fluorescence plate reader)
-
Quenching solution (if necessary, e.g., acetonitrile (B52724) with protein precipitation agents)
-
Control compound (a stable analog of the probe, if available)
Procedure:
-
Preparation of Stock Solutions: Prepare a concentrated stock solution of the bioorthogonal probe in a suitable solvent (e.g., DMSO).
-
Incubation:
-
Dilute the stock solution of the probe into the pre-warmed biological matrix (e.g., FBS) to a final concentration typically in the low micromolar range.
-
Prepare a parallel control sample by diluting the probe in a stable buffer like PBS.
-
Incubate the samples at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each incubation mixture.
-
Immediately quench the reaction/degradation by adding the aliquot to a quenching solution and/or by placing it on ice. For protein-rich samples, precipitation of proteins with cold acetonitrile may be necessary.
-
-
Sample Analysis:
-
Analyze the samples using a suitable analytical method to quantify the amount of intact probe remaining.
-
HPLC-MS: This is a highly specific and sensitive method for quantifying the parent compound and identifying degradation products.[11]
-
UV-Vis Spectroscopy: If the probe has a distinct absorbance spectrum, its degradation can be monitored by the decrease in absorbance at a specific wavelength.[2]
-
Fluorometry: For fluorescent probes, the change in fluorescence intensity can be used to assess stability.
-
-
-
Data Analysis:
-
Plot the concentration or signal of the intact probe as a function of time.
-
Determine the half-life (t½) of the probe in the biological matrix by fitting the data to an appropriate kinetic model (e.g., first-order decay).
-
Visualizations
Caption: Workflow for assessing the in vitro stability of bioorthogonal probes.
Caption: Conceptual comparison of reactivity and stability for common bioorthogonal reactions.
Conclusion
The choice of a bioorthogonal chemistry for a specific application requires careful consideration of the trade-off between reaction kinetics and the stability of the probes in the intended biological environment. IEDDA reactions involving tetrazines offer exceptionally fast kinetics, but their stability is highly tunable and dependent on the electronic properties of the substituents.[6] SPAAC reactions provide a good balance of moderate reactivity and generally high stability. The Staudinger ligation, while historically significant, is often limited by its slow kinetics and the potential for phosphine oxidation. This guide provides a starting point for researchers to compare these chemistries and select the most appropriate tool for their experimental needs.
References
- 1. Item - Dynamic bioorthogonal imaging using a tetrazine NIR-AZA fluorogenic probe - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 5. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bostonsociety.org [bostonsociety.org]
- 12. raineslab.com [raineslab.com]
A Head-to-Head Comparison of Bioconjugation Linkers: Amino-PEG4-bis-PEG3-methyltetrazine vs. NHS-PEG-maleimide
In the rapidly evolving landscape of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of efficacy, stability, and safety. This guide provides an in-depth, objective comparison of two prominent heterobifunctional linkers: the bioorthogonal Amino-PEG4-bis-PEG3-methyltetrazine and the conventional NHS-PEG-maleimide. This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear overview of their respective mechanisms, performance characteristics, and supporting experimental data.
At a Glance: Key Differences
| Feature | This compound | NHS-PEG-maleimide |
| Reaction Chemistry | Inverse electron-demand Diels-Alder cycloaddition (IEDDA) | Amine-reactive acylation and thiol-reactive Michael addition |
| Reactive Groups | Methyltetrazine and Primary Amine | N-Hydroxysuccinimide (NHS) ester and Maleimide (B117702) |
| Target Moieties | Trans-cyclooctene (B1233481) (TCO) and Carboxylic acids/activated esters | Primary amines (e.g., lysine) and Thiols (e.g., cysteine) |
| Reaction Speed | Extremely fast (up to 106 M-1s-1)[1][2] | Moderate |
| Selectivity | Highly specific and bioorthogonal[3] | High, but potential for cross-reactivity at non-optimal pH |
| Stability of Linkage | Stable dihydropyridazine (B8628806) bond[3][4] | Thioether bond susceptible to retro-Michael reaction in vivo[5] |
| Biocompatibility | Excellent, catalyst-free reaction[3] | Generally good, but potential for side reactions |
This compound: The Power of Bioorthogonal Chemistry
The this compound linker is a state-of-the-art tool that leverages "click chemistry," specifically the inverse electron-demand Diels-Alder (IEDDA) reaction. This linker possesses a primary amine for initial conjugation to a payload and two methyltetrazine groups that react with extreme speed and specificity with a trans-cyclooctene (TCO) partner.
Mechanism of Action
The conjugation strategy for this linker typically involves a two-step process. First, the primary amine of the linker is coupled to a payload molecule, often through a stable amide bond formation with a carboxylic acid or an activated ester on the payload. Subsequently, the methyltetrazine-functionalized payload is introduced to a biomolecule (e.g., an antibody) that has been pre-modified with a TCO group. The IEDDA reaction between the methyltetrazine and TCO proceeds rapidly and irreversibly, forming a stable dihydropyridazine linkage.[3]
Performance Characteristics
-
Reaction Kinetics: The IEDDA reaction is exceptionally fast, with second-order rate constants reported to be as high as 106 M-1s-1.[1][2] This allows for efficient conjugation at very low concentrations of reactants.
-
Specificity and Bioorthogonality: The methyltetrazine and TCO groups are highly selective for each other and do not react with other functional groups typically found in biological systems.[3] This "bioorthogonal" nature minimizes side reactions and leads to a more homogeneous product.
-
Stability: The resulting dihydropyridazine bond is highly stable under physiological conditions.[3][4] While the initial dihydropyridine (B1217469) product can be oxidized to a more stable pyridazine, both forms are generally considered stable for in vivo applications.[4]
Experimental Protocol: A Representative Two-Step Conjugation
Materials:
-
Payload with a carboxylic acid group
-
This compound linker
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)
-
TCO-modified antibody
-
Reaction buffers (e.g., MES buffer pH 6.0 for activation, PBS pH 7.4 for conjugation)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Payload Activation and Linker Conjugation:
-
Dissolve the payload and a 1.5-fold molar excess of EDC and sulfo-NHS in MES buffer.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a 1.2-fold molar excess of the this compound linker.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Purify the linker-payload conjugate using an appropriate method (e.g., HPLC).
-
-
Antibody Conjugation:
-
Dissolve the TCO-modified antibody in PBS.
-
Add the purified linker-payload conjugate to the antibody solution at a desired molar ratio.
-
Incubate for 1 hour at room temperature.
-
Purify the final ADC using size-exclusion chromatography to remove excess linker-payload.
-
NHS-PEG-maleimide: The Workhorse of Bioconjugation
The NHS-PEG-maleimide linker is a widely used heterobifunctional crosslinker that enables the conjugation of molecules containing primary amines and free thiols.
Mechanism of Action
This linker facilitates a two-step conjugation process. The NHS ester end reacts with primary amines, such as the side chain of lysine (B10760008) residues on an antibody, to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7-9). The maleimide end of the linker then reacts specifically with sulfhydryl (thiol) groups, for instance, from cysteine residues, to form a stable thioether bond. This reaction is most efficient at a slightly acidic to neutral pH (6.5-7.5).[6]
Performance Characteristics
-
Reaction Efficiency: The reactions are generally efficient, but the NHS ester is susceptible to hydrolysis in aqueous solutions, which can reduce the overall yield.[6] The maleimide group is more stable but can also slowly hydrolyze at higher pH.[6]
-
Specificity: The reactions are highly specific to their target functional groups within the recommended pH ranges. However, at pH values above 7.5, maleimides can show some reactivity towards amines.[]
-
Stability: While the amide bond formed from the NHS ester reaction is very stable, the thioether linkage from the maleimide reaction can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in the intracellular environment.[5] This can lead to premature release of the payload.
Experimental Protocol: A Standard Two-Step Antibody-Drug Conjugation
Materials:
-
Antibody with accessible lysine residues
-
Payload with a free thiol group
-
NHS-PEG-maleimide linker
-
Reaction buffers (e.g., PBS pH 7.2-7.5)
-
Reducing agent (e.g., DTT or TCEP) if antibody disulfides need to be reduced to generate free thiols.
-
Desalting columns for buffer exchange and removal of excess reagents.
Procedure:
-
Antibody Activation with the Linker:
-
Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.
-
Dissolve the NHS-PEG-maleimide linker in a water-miscible organic solvent like DMSO and add it to the antibody solution at a 10-20 fold molar excess.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted linker using a desalting column equilibrated with PBS.
-
-
Conjugation to the Thiol-Containing Payload:
-
If necessary, reduce the antibody's disulfide bonds using a reducing agent like DTT to generate free thiols. Purify the reduced antibody using a desalting column.
-
Add the thiol-containing payload to the maleimide-activated antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
The reaction can be quenched by adding a thiol-containing reagent like cysteine.
-
Purify the final ADC using an appropriate chromatography method to remove unreacted payload and other byproducts.
-
Quantitative Data Summary
Direct, side-by-side quantitative comparisons of these two linkers in the same experimental system are scarce in the literature. However, we can compile representative data from various sources to provide a semi-quantitative comparison.
| Parameter | This compound | NHS-PEG-maleimide |
| Reaction Rate Constant | ~103 - 106 M-1s-1 (for Tetrazine-TCO)[1][2] | ~102 - 103 M-1s-1 (for Maleimide-Thiol) |
| Typical Reaction Time | < 1 hour[1] | 1 - 4 hours |
| Conjugate Stability (in vivo) | High, stable dihydropyridazine/pyridazine linkage[4] | Moderate, potential for deconjugation via retro-Michael reaction[5] |
| Drug-to-Antibody Ratio (DAR) Control | Potentially more precise due to bioorthogonality | Can be controlled by stoichiometry, but may result in a more heterogeneous mixture |
| Hydrophilicity | High, due to the PEG chains | High, due to the PEG chain |
Conclusion: Choosing the Right Tool for the Job
Both this compound and NHS-PEG-maleimide linkers are powerful tools in the bioconjugation toolbox. The choice between them depends heavily on the specific application and the desired attributes of the final conjugate.
The This compound linker represents a more advanced, bioorthogonal approach. Its key advantages are the incredibly fast reaction kinetics, exceptional specificity, and the high stability of the resulting conjugate. This makes it particularly well-suited for applications requiring high efficiency, low reactant concentrations, and the creation of highly homogeneous bioconjugates, especially in complex biological environments.
The NHS-PEG-maleimide linker, on the other hand, is a well-established and widely used linker. It offers a reliable and versatile method for conjugating proteins through their native amine and thiol groups. While it may not match the speed and in vivo stability of the tetrazine-based linker, it is a cost-effective and well-understood system that is sufficient for many research and development applications.
For cutting-edge applications in drug development, where precise control over the drug-to-antibody ratio and high in vivo stability are paramount, the this compound linker offers significant advantages. For more routine bioconjugation tasks, the NHS-PEG-maleimide linker remains a robust and practical choice.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02807K [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to the In Vivo Performance of Antibody-Drug Conjugate Constructs
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is being revolutionized by Antibody-Drug Conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The in vivo performance of these complex biotherapeutics is dictated by a delicate interplay between their constituent parts: the antibody, the linker, and the payload. This guide provides an objective comparison of different ADC constructs, supported by experimental data, to aid researchers in the design and evaluation of next-generation ADCs with improved therapeutic indices.
Key Determinants of In Vivo ADC Performance
The successful clinical translation of an ADC relies on optimizing its efficacy while minimizing toxicity. Several key parameters of an ADC construct critically influence its in vivo behavior:
-
Drug-to-Antibody Ratio (DAR): The number of drug molecules conjugated to a single antibody can significantly impact both potency and pharmacokinetics. While a higher DAR can increase in vitro potency, it can also lead to faster clearance and increased toxicity in vivo.[1] Preclinical studies suggest that a DAR of 3-4 is often optimal for maytansinoid-based ADCs, whereas very high DAR ADCs (~9-10) may suffer from decreased efficacy due to rapid clearance.[1]
-
Linker Technology: The linker connects the antibody to the payload and is crucial for the stability of the ADC in circulation and the efficient release of the drug at the tumor site.[2][3][4] Linkers are broadly categorized as cleavable or non-cleavable.
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific conditions within the tumor microenvironment or inside the cancer cell (e.g., acidic pH, specific enzymes).[5] This allows for the release of the payload and can induce a "bystander effect," killing neighboring antigen-negative tumor cells.[6][7]
-
Non-cleavable Linkers: These linkers require the complete lysosomal degradation of the antibody to release the payload.[3][5] This generally leads to greater plasma stability and may reduce off-target toxicity, but can limit the bystander effect.[5]
-
-
Payload Type: The cytotoxic agent must be highly potent, as only a small fraction of the injected ADC reaches the tumor. The choice of payload influences the mechanism of action and the potential for toxic side effects.[6][8] Common payloads include microtubule inhibitors and DNA-damaging agents.[9]
-
Conjugation Site: The site of drug conjugation on the antibody can affect the ADC's stability, homogeneity, and antigen-binding affinity.[10] Site-specific conjugation methods have been developed to produce more homogeneous ADCs with improved therapeutic indices compared to heterogeneous ADCs produced by traditional methods.[10]
-
Antibody Properties: The choice of monoclonal antibody determines the target specificity.[9] The antibody's affinity for its target antigen and its internalization rate are critical for effective drug delivery.[7][11]
Comparative In Vivo Performance Data
The following tables summarize key in vivo performance data for different ADC constructs based on preclinical studies.
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Pharmacokinetics and Efficacy
| ADC Construct | Average DAR | Key In Vivo Finding | Reference |
| Maytansinoid ADC (cleavable linker) | ~2 | Comparable clearance to lower DAR constructs. | [1] |
| Maytansinoid ADC (cleavable linker) | 3-4 | Considered optimal for therapeutic index in preclinical models. | [1] |
| Maytansinoid ADC (cleavable linker) | ~6 | Comparable clearance to lower DAR constructs. | [1] |
| Maytansinoid ADC (cleavable linker) | ~9-10 | Rapid clearance and high accumulation in the liver, leading to decreased efficacy. | [1] |
Table 2: Comparison of Cleavable vs. Non-Cleavable Linkers
| Linker Type | ADC Construct Example | Key In Vivo Advantage | Key In Vivo Disadvantage | Reference |
| Cleavable | Valine-Citrulline Linker | Potential for bystander killing effect, enhancing efficacy in heterogeneous tumors. | Can lead to premature payload release and off-target toxicity. | [5][6] |
| Non-cleavable | Thioether Linker (e.g., in T-DM1) | Increased plasma stability, potentially reducing systemic toxicity. | Limited bystander effect; efficacy relies on efficient internalization and lysosomal degradation. | [3][5] |
Table 3: Influence of Antibody Format on Tumor Penetration and Efficacy
| Antibody Format | ADC Construct Example | Key In Vivo Finding | Reference |
| Monoclonal Antibody (mAb) | Standard IgG-based ADC | Limited tumor penetration, often localized to perivascular regions. | [11][12] |
| Single-Domain Antibody (sdAb) | sdAb-DGN549 | Increased tumor penetration and improved in vivo efficacy compared to mAb-based ADCs, despite lower in vitro potency. | [11][13] |
Experimental Protocols for In Vivo Evaluation
A rigorous preclinical evaluation of ADC performance is essential for successful clinical translation.[14] Below are detailed methodologies for key in vivo experiments.
Xenograft Tumor Models for Efficacy Studies
-
Objective: To evaluate the anti-tumor activity of different ADC constructs in a living organism.
-
Methodology:
-
Cell Line Selection: Choose a human cancer cell line that expresses the target antigen of the ADC.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment groups and administer the ADC constructs (and control groups) intravenously at specified doses and schedules.
-
Efficacy Assessment: Measure tumor volume and body weight regularly (e.g., twice weekly). The primary endpoint is typically tumor growth inhibition or regression.
-
Ethical Considerations: All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[15]
-
Pharmacokinetic (PK) Analysis
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of the ADC and its components (total antibody, conjugated ADC, and free payload) in vivo.[16][17]
-
Methodology:
-
Animal Model: Typically use mice or rats.
-
ADC Administration: Administer a single intravenous dose of the ADC.
-
Sample Collection: Collect blood samples at various time points post-injection.
-
Bioanalysis: Use analytical methods such as ELISA (for antibody components) and LC-MS/MS (for the payload) to quantify the concentrations of different ADC analytes in the plasma.[16][18]
-
Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, and half-life.
-
Biodistribution Studies
-
Objective: To determine the tissue distribution of the ADC and assess its tumor-targeting ability and accumulation in off-target organs.[19]
-
Methodology:
-
Labeling: Conjugate the ADC with a tracer, such as a near-infrared (NIR) fluorophore or a radioisotope.[17][19]
-
Animal Model: Use tumor-bearing mice.
-
Administration: Inject the labeled ADC intravenously.
-
Imaging/Tissue Collection: At different time points, perform in vivo imaging (e.g., fluorescence molecular tomography or PET scan) or euthanize the animals and collect tumors and major organs.[17][19]
-
Quantification: Measure the amount of labeled ADC in each tissue to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Visualizing ADC Mechanisms and Workflows
ADC Mechanism of Action
The following diagram illustrates the primary mechanism of action for an ADC, from systemic circulation to the induction of tumor cell death.
Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).
General Experimental Workflow for In Vivo ADC Evaluation
This workflow outlines the key steps in the preclinical in vivo assessment of ADC candidates.
Caption: Experimental workflow for the in vivo evaluation of ADCs.
Logical Relationships of ADC Components
The performance of an ADC is a result of the synergistic effects of its components. This diagram illustrates these relationships.
Caption: Interplay of ADC components and their impact on in vivo performance.
References
- 1. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. A comprehensive overview on antibody-drug conjugates: from the conceptualization to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–Drug Conjugates: The Dynamic Evolution from Conventional to Next-Generation Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicity and efficacy of antibody–drug conjugates in advanced solid tumors: a retrospective single-center analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased Tumor Penetration of Single-Domain Antibody Drug Conjugates Improves In Vivo Efficacy in Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemically-defined antibody- and small molecule-drug conjugates for in vivo tumor targeting applications: a comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oaepublish.com [oaepublish.com]
- 15. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 16. Bioanalytical Assays for Pharmacokinetic and Biodistribution Study of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
Confirming Successful Bioconjugation: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise confirmation of a successful bioconjugation is a critical step in the development of novel therapeutics such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of mass spectrometry-based methods and alternative analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.
Mass spectrometry (MS) has become an indispensable tool for the in-depth characterization of bioconjugates, offering high-resolution insights into molecular weight, drug-to-antibody ratio (DAR), and conjugation site specificity. However, a range of alternative methods also provide valuable information and can be employed for routine analysis. This guide will delve into the principles, performance, and protocols of key techniques to facilitate an informed decision-making process.
Mass Spectrometry Techniques: A Deep Dive
Mass spectrometry provides unparalleled detail in the analysis of bioconjugates by measuring the mass-to-charge ratio of ionized molecules. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed, often coupled with liquid chromatography (LC) for prior separation of the complex mixture.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile platform for ADC analysis, capable of providing information at the intact, subunit, and peptide levels. This multi-level characterization allows for a comprehensive understanding of the bioconjugate's structure and heterogeneity. Native size-exclusion chromatography-mass spectrometry (SEC-MS) is particularly advantageous for analyzing cysteine-conjugated ADCs under non-denaturing conditions, enabling the direct measurement of DAR.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a rapid and reliable method for determining the average molecular weight of conjugates and estimating DAR. While generally considered less precise than LC-MS for quantitative analysis, its high throughput makes it suitable for initial screening.
Electrospray Ionization (ESI) MS is a soft ionization technique that is well-suited for analyzing large and complex biomolecules. It is highly sensitive and provides high resolution, making it ideal for the precise mass determination of intact conjugates and their subunits.
Alternative Analytical Techniques
While mass spectrometry offers the most detailed characterization, other techniques provide valuable and often complementary information for routine analysis and quality control.
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, making it an excellent tool for quantifying aggregates, monomers, and fragments in a bioconjugate sample. When coupled with UV detection, SEC can provide an initial assessment of conjugation success and sample purity.
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for determining the DAR distribution of ADCs. The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated drug molecules. This method is often considered the gold standard for quality assessment in the pharmaceutical industry.
UV-Vis Spectroscopy is a simple and rapid method for estimating the average DAR. By measuring the absorbance at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug), the concentrations of the protein and the conjugated drug can be determined, allowing for the calculation of the DAR.
Quantitative Performance Comparison
The selection of an analytical technique often depends on a balance of performance characteristics. The following table summarizes the key performance metrics for the discussed techniques in the context of ADC analysis.
| Technique | Primary Measurement | Accuracy | Sensitivity | Resolution | Throughput |
| LC-MS (ESI) | Intact Mass, Subunit Mass, Peptide Mapping, DAR | High | High | High | Medium |
| MALDI-TOF MS | Average Molecular Weight, DAR | Moderate | Moderate | Moderate | High |
| SEC-UV | Aggregation, Fragmentation, Purity | Moderate | Moderate | Moderate | High |
| HIC-UV | DAR Distribution, Average DAR | High | Moderate | High | Medium |
| UV-Vis Spectroscopy | Average DAR | Moderate | Low | Low | High |
This table provides a qualitative comparison. Specific performance will vary depending on the instrument, experimental conditions, and the specific bioconjugate being analyzed.
A study directly comparing HIC-UV/Vis, RPLC-MS (with QToF and Orbitrap analyzers), and MALDI-TOF-MS for the analysis of cysteine-linked ADCs found that the determined DAR values were comparable across all techniques. Another study demonstrated good agreement between the average DAR values obtained by native SEC-MS and HIC.
Experimental Workflow
A typical workflow for confirming successful bioconjugation involves a series of analytical steps to assess different critical quality attributes.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide outlines of common experimental protocols.
LC-MS Analysis of Intact Antibody-Drug Conjugates
This protocol outlines the general steps for analyzing an intact ADC using LC-MS to determine its molecular weight and assess heterogeneity.
a. Sample Preparation:
-
Dilute the purified ADC sample to a final concentration of approximately 1 µg/µL in a suitable buffer, such as phosphate-buffered saline (PBS).
-
For some analyses, deglycosylation of the ADC using an enzyme like PNGase F may be performed to reduce heterogeneity and simplify the mass spectrum.
b. Liquid Chromatography:
-
Column: Use a reversed-phase column (e.g., C4 or C8) or a size-exclusion column suitable for large proteins.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from low to high percentage of Mobile Phase B is typically used to elute the ADC. The exact gradient will need to be optimized for the specific ADC.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
-
Column Temperature: Maintain the column at an elevated temperature (e.g., 60-80°C) to improve peak shape.
c. Mass Spectrometry (ESI-QTOF):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150°C.
-
Desolvation Temperature: 350-500°C.
-
Mass Range: Acquire data over a mass-to-charge (m/z) range that encompasses the expected charge state distribution of the intact ADC (e.g., m/z 1000-5000).
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the intact ADC and its different drug-loaded species.
MALDI-TOF MS Analysis of Bioconjugates
This protocol describes the basic steps for preparing and analyzing a bioconjugate sample using MALDI-TOF MS.
a. Sample Preparation:
-
Prepare the bioconjugate sample at a concentration of 1-10 pmol/µL.
-
Prepare a saturated matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid).
b. Sample Spotting (Dried-Droplet Method):
-
Mix the sample and matrix solutions in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature.
c. Mass Spectrometry:
-
Instrument Mode: Linear positive ion mode.
-
Laser: Use a nitrogen laser (337 nm). The laser intensity should be optimized to achieve good signal-to-noise without causing excessive fragmentation.
-
Mass Range: Set the mass range to encompass the expected molecular weight of the bioconjugate.
-
Calibration: Calibrate the instrument using protein standards of known molecular weights that bracket the expected mass of the analyte.
-
Data Analysis: Determine the average molecular weight of the bioconjugate from the mass spectrum.
Size Exclusion Chromatography (SEC) for Aggregate Analysis
This protocol details the use of SEC to assess the level of aggregation in a bioconjugate sample.
a. Sample Preparation:
-
Dilute the bioconjugate sample to a suitable concentration (e.g., 1 mg/mL) in the SEC mobile phase.
-
Filter the sample through a 0.22 µm filter to remove any particulates.
b. Chromatography:
-
Column: Select an SEC column with a pore size appropriate for the size of the antibody and its potential aggregates.
-
Mobile Phase: A buffer that maintains the native structure of the protein, such as 150 mM sodium phosphate, pH 7.0.
-
Flow Rate: An isocratic flow rate of 0.5-1.0 mL/min is typical.
-
Detection: UV detection at 280 nm.
c. Data Analysis:
-
Integrate the peaks corresponding to the monomer, aggregates, and any fragments.
-
Calculate the percentage of each species to determine the purity of the sample.
Hydrophobic Interaction Chromatography (HIC) for DAR Determination
This protocol provides a general method for separating ADC species based on their DAR using HIC.
a. Sample Preparation:
-
Dilute the ADC sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
b. Chromatography:
-
Column: A HIC column with a suitable stationary phase (e.g., butyl or phenyl).
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. The gradient slope will need to be optimized to achieve good separation of the different DAR species.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Detection: UV detection at 280 nm.
c. Data Analysis:
-
Identify the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the relative area of each peak to determine the drug distribution.
-
Calculate the average DAR by taking a weighted average of the DAR of each species.
UV-Vis Spectroscopy for Average DAR Estimation
This protocol describes the use of UV-Vis spectroscopy to estimate the average DAR of an ADC.
a. Sample Preparation:
-
Prepare a solution of the ADC in a suitable buffer (e.g., PBS) at a concentration that gives an absorbance reading within the linear range of the spectrophotometer.
b. Measurement:
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.
-
Measure the absorbance of a buffer blank at the same wavelengths.
c. Calculation:
-
Correct the sample absorbance values by subtracting the blank absorbance.
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette. The extinction coefficients for the antibody and the drug must be known.
-
Calculate the average DAR by dividing the molar concentration of the drug by the molar concentration of the antibody.
Conclusion
The confirmation of successful bioconjugation requires a multi-faceted analytical approach. Mass spectrometry, particularly LC-MS, provides the most detailed and accurate characterization of bioconjugates, including precise mass determination, DAR, and conjugation site analysis. However, alternative techniques such as SEC, HIC, and UV-Vis spectroscopy are valuable for routine analysis, quality control, and providing complementary information on aggregation, purity, and average DAR. The choice of analytical method will ultimately depend on the specific information required, the stage of development, and the available instrumentation. By understanding the strengths and limitations of each technique, researchers can develop a robust analytical strategy to ensure the quality and efficacy of their bioconjugates.
A Researcher's Guide to Validating Target Binding Affinity After Antibody Modification
For researchers, scientists, and drug development professionals, the precise characterization of binding affinity is a critical step following any antibody modification. Whether through affinity maturation, conjugation for antibody-drug conjugates (ADCs), or alterations to improve stability, it is imperative to quantitatively assess how these changes impact the interaction with the target antigen. This guide provides a comparative overview of four widely used biophysical techniques for this purpose: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).
The selection of an appropriate analytical method is contingent on the specific requirements of the study, including the desired parameters to be measured (e.g., equilibrium affinity, kinetics, or thermodynamics), sample consumption tolerance, and throughput needs. This document offers a side-by-side comparison of these techniques, complete with detailed experimental protocols and illustrative workflows to aid in the selection and execution of the most suitable validation strategy.
Comparative Analysis of Binding Affinity Validation Methods
To illustrate the practical application of these techniques, we present a case study of a hypothetical affinity-matured antibody (Ab-mutant) and its corresponding wild-type (Ab-WT). The data presented in the following table is a synthesis of expected outcomes based on the principles of each technique.
| Parameter | ELISA | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Endpoint signal (e.g., absorbance) | Real-time sensorgram | Real-time interferogram | Real-time thermogram |
| Key Information Derived | Relative affinity (EC50) | KD (Equilibrium Dissociation Constant), ka (Association Rate Constant), kd (Dissociation Rate Constant) | KD, ka, kd | KD, ΔH (Enthalpy), ΔS (Entropy), n (Stoichiometry) |
| Sample Requirement | Low (ng-µg) | Moderate (µg) | Moderate (µg) | High (mg) |
| Throughput | High | Medium to High | High | Low |
| Labeling Requirement | Labeled secondary antibody | Label-free | Label-free | Label-free |
| Immobilization | Antigen or antibody coated on plate | Ligand immobilized on a sensor chip | Ligand immobilized on a biosensor tip | None (in-solution) |
| Example Data: Ab-WT | EC50 = 10 nM | KD = 50 nM, ka = 1 x 105 M-1s-1, kd = 5 x 10-3 s-1 | KD = 55 nM, ka = 1.1 x 105 M-1s-1, kd = 6 x 10-3 s-1 | KD = 60 nM, ΔH = -10 kcal/mol, n = 2 |
| Example Data: Ab-mutant | EC50 = 1 nM | KD = 5 nM, ka = 2 x 105 M-1s-1, kd = 1 x 10-3 s-1 | KD = 6 nM, ka = 2.2 x 105 M-1s-1, kd = 1.3 x 10-3 s-1 | KD = 7 nM, ΔH = -15 kcal/mol, n = 2 |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the fundamental workflows for each of the discussed analytical techniques.
Detailed Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Relative Affinity Determination
Objective: To determine the relative binding affinity (EC50) of a modified antibody compared to its wild-type.
Materials:
-
96-well high-binding microplate
-
Recombinant antigen
-
Wild-type and modified antibodies
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Protocol:
-
Antigen Coating: Dilute the antigen to 1-10 µg/mL in coating buffer. Add 100 µL to each well of the microplate and incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Discard the blocking buffer and wash the plate three times with wash buffer.
-
Antibody Incubation: Prepare serial dilutions of the wild-type and modified antibodies in blocking buffer. Add 100 µL of each dilution to the appropriate wells and incubate for 1-2 hours at room temperature.
-
Washing: Discard the antibody solutions and wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Discard the secondary antibody solution and wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance values against the logarithm of the antibody concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of the antibody-antigen interaction.[1]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant antigen (ligand)
-
Wild-type and modified antibodies (analytes)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)
Protocol:
-
Sensor Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Ligand Immobilization: Activate the sensor surface with a 1:1 mixture of EDC and NHS. Inject the antigen solution in immobilization buffer to achieve the desired immobilization level. Deactivate the remaining active groups with ethanolamine.[2]
-
Analyte Injection: Inject a series of concentrations of the antibody (analyte) over the sensor surface at a constant flow rate. This is the association phase.[2]
-
Dissociation: Switch to running buffer flow to monitor the dissociation of the antibody from the immobilized antigen.[2]
-
Regeneration: Inject the regeneration solution to remove the bound antibody and prepare the surface for the next cycle.
-
Data Acquisition: The instrument records the change in refractive index in real-time, generating a sensorgram.
-
Data Analysis: Fit the association and dissociation curves of the sensorgram to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.
Bio-Layer Interferometry (BLI) for Kinetic and Affinity Analysis
Objective: To determine the ka, kd, and KD of the antibody-antigen interaction.
Materials:
-
BLI instrument and biosensors (e.g., Protein A or anti-human Fc)
-
Wild-type and modified antibodies (ligands)
-
Recombinant antigen (analyte)
-
Kinetics buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
96-well black microplate
Protocol:
-
Biosensor Hydration: Hydrate the biosensors in kinetics buffer for at least 10 minutes.[3]
-
Baseline: Establish a stable baseline by dipping the biosensors into wells containing kinetics buffer.
-
Antibody Loading: Immerse the biosensors into wells containing the wild-type or modified antibody to a defined loading level.
-
Baseline 2: Dip the biosensors back into kinetics buffer to establish a new baseline.
-
Association: Move the biosensors to wells containing a serial dilution of the antigen (analyte) to monitor the association phase.
-
Dissociation: Transfer the biosensors to wells containing kinetics buffer to monitor the dissociation phase.
-
Data Acquisition: The instrument records the wavelength shift in real-time, generating an interferogram.
-
Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to determine ka, kd, and KD.
Isothermal Titration Calorimetry (ITC) for Thermodynamic and Affinity Analysis
Objective: To determine the KD, binding enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the antibody-antigen interaction.[4]
Materials:
-
ITC instrument
-
Wild-type or modified antibody (macromolecule)
-
Recombinant antigen (ligand)
-
Dialysis buffer (e.g., PBS)
Protocol:
-
Sample Preparation: Dialyze both the antibody and antigen extensively against the same buffer to minimize buffer mismatch effects.[4] Degas the samples.
-
Instrument Setup: Thoroughly clean the sample cell and syringe. Load the antibody into the sample cell and the antigen into the syringe.[4]
-
Titration: Perform a series of small, sequential injections of the antigen into the antibody solution while maintaining a constant temperature.
-
Data Acquisition: The instrument measures the heat released or absorbed after each injection, generating a thermogram.[5]
-
Data Analysis: Integrate the peaks in the thermogram to obtain the heat change per injection. Plot the heat change against the molar ratio of antigen to antibody and fit the data to a suitable binding model to determine KD, ΔH, ΔS, and n.[5]
Conclusion
The validation of target binding affinity after antibody modification is a multifaceted process that requires careful consideration of the available analytical techniques. ELISA offers a high-throughput method for assessing relative affinity, while SPR and BLI provide detailed kinetic information in a label-free, real-time format.[6] ITC stands out as the gold standard for thermodynamic characterization, providing a complete thermodynamic profile of the binding interaction in solution.[7][8] By understanding the principles, advantages, and limitations of each method, researchers can design robust validation strategies to accurately characterize their modified antibodies and make informed decisions in the development of novel therapeutics and diagnostics.
References
- 1. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Application of Biolayer Interferometry (BLI) for Studying Protein-Protein Interactions in Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 5. Characterizing Binding Interactions by ITC - TA Instruments [tainstruments.com]
- 6. rapidnovor.com [rapidnovor.com]
- 7. xantec.com [xantec.com]
- 8. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
A Head-to-Head Comparison of Heterotrifunctional vs. Bifunctional Linkers in Bioconjugation
In the landscape of advanced drug development and proteomics, the precise chemical linkage of distinct molecular entities is paramount. Bifunctional and, more recently, heterotrifunctional linkers are critical tools that enable the covalent conjugation of molecules such as antibodies, cytotoxic drugs, and proteins of interest. This guide provides an objective comparison of the performance and applications of these two classes of linkers, supported by experimental insights, to aid researchers, scientists, and drug development professionals in their selection process.
Introduction to Bifunctional and Heterotrifunctional Linkers
Bifunctional linkers possess two reactive functional groups, which can be identical (homobifunctional) or different (heterobifunctional).[1][2] These linkers have been the cornerstone of bioconjugate chemistry for decades, enabling the creation of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[][4][5][6] In a typical ADC, a bifunctional linker connects a monoclonal antibody to a potent cytotoxic payload.[][7] For PROTACs, the linker brings a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.[4][5][8][9]
Heterotrifunctional linkers , a more recent innovation, feature three distinct reactive sites. This multi-functionality opens up new avenues for creating more complex and potentially more effective therapeutic and research agents. For instance, a heterotrifunctional linker can be used to attach two different drug molecules to a single antibody, creating a dual-drug ADC with the potential to overcome drug resistance and enhance therapeutic efficacy.[10]
Quantitative Performance Comparison
While direct head-to-head quantitative comparisons in single studies are emerging, the existing literature allows for a comparative summary of key performance parameters.
| Feature | Bifunctional Linkers | Heterotrifunctional Linkers | Key Considerations |
| Drug-to-Antibody Ratio (DAR) | Typically 2-4 for conventional ADCs | Can achieve higher and more diverse loading (e.g., two different drugs) | Higher DARs can impact ADC stability and pharmacokinetics.[11] |
| Synthesis Complexity | Generally more straightforward, well-established protocols | More complex, multi-step synthesis required | Requires orthogonal protection and deprotection strategies.[10] |
| Therapeutic Potential | Single payload delivery | Co-delivery of synergistic or complementary payloads.[10] | Potential for enhanced efficacy and overcoming drug resistance.[10] |
| PROTAC Efficacy | Formation of a ternary complex (Target-Linker-E3 Ligase) | Can potentially create more complex or stable multi-protein complexes | Linker length and composition are critical for optimal ternary complex formation.[6][8] |
| Linker Stability | Well-characterized (cleavable and non-cleavable options available)[11][12] | Stability is dependent on the specific chemistries of the three arms | Premature drug release can lead to off-target toxicity.[13][14] |
| Flexibility in Design | Limited to two modalities | Allows for the integration of three different molecules (e.g., targeting moiety, two different payloads, or a payload and an imaging agent) | Enables the development of "theranostic" agents.[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these linkers. Below are representative protocols for key experiments involving bifunctional and heterotrifunctional linkers.
1. Synthesis of a Bifunctional ADC using a Maleimide-NHS Ester Linker (e.g., SMCC)
This protocol describes the conjugation of a cytotoxic drug to an antibody via a common heterobifunctional linker.
-
Materials: Monoclonal antibody (mAb), SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), cytotoxic drug with a thiol group (e.g., MMAE), buffers (e.g., PBS, borate (B1201080) buffer), reducing agent (e.g., TCEP).
-
Procedure:
-
Antibody Modification: The antibody's lysine (B10760008) residues are reacted with the NHS ester end of the SMCC linker in a suitable buffer (e.g., PBS, pH 7.4) for 1-2 hours at room temperature.
-
Purification: The excess linker is removed by size-exclusion chromatography (SEC).
-
Drug Conjugation: The thiol-containing cytotoxic drug is then reacted with the maleimide (B117702) group on the linker-modified antibody. This reaction is typically carried out at a slightly lower pH (e.g., 6.5-7.0) to ensure the specificity of the maleimide-thiol reaction.
-
Final Purification: The resulting ADC is purified from unconjugated drug and other reactants using SEC or hydrophobic interaction chromatography (HIC).
-
Characterization: The final product is characterized by techniques such as UV-Vis spectroscopy (to determine DAR), mass spectrometry, and SDS-PAGE.
-
2. Synthesis of a Heterotrifunctional Linker for a Dual-Drug ADC
This protocol outlines a general strategy for creating a linker capable of conjugating two different payloads to an antibody.[10]
-
Materials: Orthogonally protected amino acids, coupling reagents (e.g., HATU, HOBt), deprotection reagents (e.g., TFA for Boc, piperidine (B6355638) for Fmoc), reactive moieties for antibody and drug conjugation (e.g., NHS ester, maleimide, DBCO).
-
Procedure:
-
Core Scaffold Synthesis: A central scaffold, often based on an amino acid like lysine, is used. The different amine groups are protected with orthogonal protecting groups (e.g., Boc and Fmoc).
-
First Arm Elaboration: One of the protecting groups is selectively removed, and the first functional arm is built out, terminating in a reactive group for one of the drug molecules.
-
Second Arm Elaboration: The second protecting group is removed, and the second arm is synthesized, ending in a reactive group for the second drug molecule.
-
Third Arm Functionalization: The carboxylic acid of the central amino acid is activated (e.g., as an NHS ester) to allow for conjugation to the antibody.
-
Sequential Conjugation: The linker is first reacted with the antibody, followed by sequential or simultaneous conjugation with the two different drug payloads.
-
Purification and Characterization: Extensive purification and analytical techniques (e.g., HPLC, MS/MS) are required at each step to ensure the purity and identity of the intermediates and the final product.
-
Visualizing Molecular Architectures and Workflows
Diagram 1: Bifunctional Linker in an Antibody-Drug Conjugate
Caption: General structure of an Antibody-Drug Conjugate (ADC) with a bifunctional linker.
Diagram 2: Heterotrifunctional Linker in a Dual-Drug ADC
Caption: Architecture of a dual-drug ADC enabled by a heterotrifunctional linker.
Diagram 3: PROTAC Mechanism with a Bifunctional Linker
Caption: Mechanism of action for a PROTAC utilizing a bifunctional linker.
Conclusion
Bifunctional linkers remain a robust and essential tool in bioconjugation, with a wealth of established protocols and a proven track record in approved therapeutics. Heterotrifunctional linkers, while synthetically more challenging, represent a significant advancement, offering the potential to create next-generation therapeutics with novel mechanisms of action and improved efficacy. The choice between a bifunctional and a heterotrifunctional linker will ultimately depend on the specific application, the desired complexity of the final conjugate, and the therapeutic or research question being addressed. As synthetic methodologies continue to improve, the adoption of heterotrifunctional linkers is expected to grow, further expanding the horizons of targeted therapies and chemical biology.
References
- 1. 交联剂选择指南 [sigmaaldrich.com]
- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 4. Targeted protein degradation: current and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancing targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
Benchmarking the Reaction Rate of Amino-PEG4-bis-PEG3-methyltetrazine: A Comparative Guide
In the rapidly evolving landscape of bioconjugation, the inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes has emerged as a cornerstone technology for researchers in drug development, diagnostics, and fundamental biology. The exceptional reaction kinetics and bioorthogonality of this chemistry allow for rapid and specific labeling of biomolecules in complex biological milieu. This guide provides a comparative analysis of the reaction rate of Amino-PEG4-bis-PEG3-methyltetrazine, a heterotrifunctional linker, against other common bioorthogonal reaction pairs.
This compound is equipped with two methyltetrazine moieties for rapid conjugation to strained alkenes such as trans-cyclooctene (B1233481) (TCO) or bicyclononyne (BCN), and a primary amine for further functionalization. The hydrophilic polyethylene (B3416737) glycol (PEG) spacers enhance its solubility in aqueous buffers, a critical feature for biological applications.
Comparative Reaction Kinetics
The efficacy of a bioorthogonal reaction is largely determined by its second-order rate constant (k₂). A higher k₂ value signifies a faster reaction, enabling efficient labeling at low concentrations. The following table summarizes the reaction rates of various tetrazine derivatives with commonly used strained alkenes, placing the expected performance of this compound in context.
While the specific second-order rate constant for this compound has not been published, a close structural analog, a methyltetrazine-functionalized polysarcosine (mTz-pSar), reacting with PEGylated TCO (TCO-PEG4) has been reported to have a rate constant of 463 M⁻¹s⁻¹ in PBS at 37°C. This value is used as a proxy in the following comparison.
| Diene | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reaction Conditions |
| Methyltetrazine-PEG (proxy) | TCO-PEG₄ | 463 | PBS, 37°C |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | BCN | 118 | Methanol, ambient temp. |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | BCN | 125 | Methanol, ambient temp. |
| 3,6-diphenyl-1,2,4,5-tetrazine | BCN | 3.6 | Methanol, ambient temp. |
| Various Tetrazines | TCO | up to 30,000 | PBS, 37°C |
| Tetrazole (photo-activated) | BCN | 11,400 - 39,200 | Acetonitrile/Phosphate Buffer |
| Azide (in SPAAC) | Cyclooctyne | ~0.002 - 1.9 | Various |
TCO: trans-cyclooctene; BCN: bicyclononyne; SPAAC: Strain-Promoted Alkyne-Azide Cycloaddition; PBS: Phosphate-Buffered Saline.
The data clearly indicates that the methyltetrazine-TCO ligation is significantly faster than many other bioorthogonal reactions, including the well-established SPAAC. The reaction rate can be further modulated by the substituents on the tetrazine ring, with electron-withdrawing groups generally leading to faster kinetics.
Experimental Workflow & Signaling Pathways
The determination of the reaction kinetics for the iEDDA reaction between a tetrazine and a strained alkene typically follows a straightforward workflow. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.
A Comparative Guide to Antibody-Drug Conjugate Homogeneity: The Impact of Linker Technology
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of how different linker strategies influence the homogeneity of Antibody-Drug Conjugates (ADCs), supported by experimental data and detailed analytical protocols.
The therapeutic efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on its molecular homogeneity. A heterogeneous ADC preparation, with wide variations in the number of conjugated drugs per antibody and a high propensity for aggregation, can lead to unpredictable pharmacokinetics, reduced therapeutic index, and potential immunogenicity. The linker, which connects the potent cytotoxic payload to the monoclonal antibody, is a key determinant of an ADC's homogeneity. This guide provides a comparative analysis of different linker technologies, focusing on their impact on the Drug-to-Antibody Ratio (DAR) distribution and aggregation levels.
Data Presentation: Comparing Linker Performance
The choice of linker and the conjugation strategy are pivotal in controlling the homogeneity of the final ADC product. The following tables summarize quantitative data on key homogeneity attributes for different linker types and conjugation methods.
Table 1: Comparison of Homogeneity for Cleavable vs. Non-Cleavable Linkers (Stochastic Cysteine Conjugation)
| Linker Type | Average DAR | DAR Distribution (Typical) | % Unconjugated mAb (DAR 0) | % Aggregates | Key Characteristics |
| Valine-Citrulline (vc) | ~3.5 - 4.0 | Heterogeneous (DAR 0, 2, 4, 6, 8) | 5-15% | 5-20% (can be higher with hydrophobic payloads) | Enzymatically cleavable; prone to aggregation with hydrophobic payloads. |
| Hydrazone | ~3.5 | Heterogeneous | 5-15% | Variable, sensitive to formulation | pH-sensitive cleavage; can be unstable in circulation, leading to premature drug release.[1] |
| Disulfide | ~3.5 - 4.0 | Heterogeneous (DAR 0, 2, 4, 6, 8) | 5-15% | 5-15% | Cleavable by glutathione (B108866) in the intracellular environment. |
| SMCC (non-cleavable) | ~3.5 | Heterogeneous | 5-15% | 2-10% | High plasma stability; lower aggregation propensity compared to some cleavable linkers.[2] |
Table 2: Impact of Conjugation Strategy on ADC Homogeneity
| Conjugation Strategy | Linker Example | Average DAR | DAR Distribution | % Unconjugated mAb (DAR 0) | % Aggregates | Key Characteristics |
| Stochastic (Lysine) | SMCC | ~3.5 | Highly heterogeneous (DAR 0-8+) | <10% | 5-15% | Results in a complex mixture of ADC species with varying conjugation sites.[3] |
| Stochastic (Cysteine) | mc-vc-PAB | ~3.8 | Heterogeneous (DAR 0, 2, 4, 6, 8) | ~10% | 5-20% | More defined conjugation sites than lysine, but still a mixture.[4] |
| Site-Specific (Engineered Cysteine) | Thio-maleimide | Defined (e.g., 2.0 or 4.0) | Highly homogeneous (predominantly one species) | <2% | <5% | Produces a well-defined product with improved pharmacokinetics and therapeutic index.[5][6] |
| Site-Specific (Enzymatic) | Glycan remodeling | Defined (e.g., 2.0) | Highly homogeneous | <2% | <5% | Precise control over conjugation site and number of payloads.[6] |
Table 3: Influence of Linker Hydrophilicity on ADC Aggregation
| Linker Type | Payload | Average DAR | % Aggregates (Stressed Conditions) | Key Characteristics |
| Hydrophobic (e.g., Val-Cit) | Auristatin | 8 | >80% | High DAR with hydrophobic payloads can lead to significant aggregation. |
| Hydrophilic (e.g., PEGylated) | Auristatin | 8 | <10% | The inclusion of hydrophilic moieties like PEG significantly reduces aggregation, even at high DARs.[7][8][9] |
| Hydrophilic (e.g., Glucuronide) | Auristatin | 4 | <5% | The hydrophilic nature of the linker improves solubility and reduces aggregation. |
Experimental Protocols
Accurate assessment of ADC homogeneity relies on a suite of robust analytical techniques. Below are detailed methodologies for the key experiments used to generate the comparative data.
Determination of DAR Distribution by Hydrophobic Interaction Chromatography (HIC-HPLC)
Hydrophobic Interaction Chromatography separates ADC species based on the number of conjugated drug-linker moieties, as each addition increases the molecule's overall hydrophobicity.
-
Instrumentation: A biocompatible HPLC system with a quaternary or binary pump, autosampler, temperature-controlled column compartment, and a UV-Vis detector.
-
Column: A HIC column, such as Tosoh TSKgel Butyl-NPR or Agilent AdvanceBio HIC.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Protocol:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.
-
Monitor the absorbance at 280 nm.
-
The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DARs (DAR 2, DAR 4, etc.).
-
Calculate the percentage of each species by integrating the peak areas. The average DAR is calculated from the weighted average of the different species.
-
Analysis of Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Size Exclusion Chromatography separates molecules based on their hydrodynamic radius, effectively distinguishing between monomers, dimers, and higher-order aggregates.
-
Instrumentation: A biocompatible HPLC system, as described for HIC-HPLC.
-
Column: A SEC column, such as Agilent AdvanceBio SEC 300Å or Tosoh TSKgel G3000SWxl.
-
Mobile Phase: A physiological buffer (e.g., 150 mM sodium phosphate, pH 7.0).
-
Protocol:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Inject 20-100 µg of the ADC sample.
-
Perform an isocratic elution for 20-30 minutes.
-
Monitor the absorbance at 280 nm.
-
High molecular weight species (aggregates) will elute first, followed by the monomeric ADC, and then any low molecular weight fragments.
-
Quantify the percentage of aggregates by integrating the corresponding peak areas relative to the total peak area.[10]
-
Intact Mass Analysis for DAR Confirmation by Mass Spectrometry (MS)
Intact mass analysis provides the molecular weight of the entire ADC, allowing for the confirmation of the drug load distribution and average DAR.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.
-
Chromatography (for online desalting):
-
Denaturing Conditions (for lysine-conjugated ADCs): Reversed-phase column (e.g., Agilent Poroshell 300SB-C8) with a water/acetonitrile gradient containing 0.1% formic acid.
-
Native Conditions (for cysteine-conjugated ADCs): Size-exclusion column with a volatile buffer like ammonium acetate.
-
-
Protocol:
-
Prepare the ADC sample at a concentration of 0.5-1.0 mg/mL. For native MS, buffer exchange into a volatile buffer is required.
-
Inject the sample into the LC-MS system.
-
Acquire the mass spectra over the appropriate m/z range.
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of each ADC species.
-
The mass difference between peaks will correspond to the mass of the drug-linker, allowing for the determination of the DAR for each species.
-
Calculate the relative abundance of each DAR species to determine the distribution and average DAR.[11]
-
Mandatory Visualization
ADC Homogeneity Analysis Workflow
Caption: Experimental workflow for the characterization of ADC homogeneity.
Linker Technology and ADC Homogeneity Relationship
Caption: Logical relationship between linker/conjugation choices and ADC homogeneity.
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. aboligo.com [aboligo.com]
- 4. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 5. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Comparing ADC Formulations Using Cytotoxicity Assays
For researchers and scientists in the field of drug development, the precise evaluation of an Antibody-Drug Conjugate's (ADC) potency and specificity is paramount. Cytotoxicity assays are a cornerstone of this preclinical evaluation, providing critical data to compare different ADC formulations and select the most promising candidates for further development. This guide offers an objective comparison of methodologies, supported by experimental data, to assess the performance of various ADC constructs.
The in vitro cytotoxicity of an ADC is a key indicator of its potential therapeutic efficacy.[1] These assays are essential for screening ADC candidates, predicting in vivo effectiveness, and evaluating the specificity of the ADC for its target cells.[2][3] This process typically involves treating cancer cell lines that either express the target antigen (antigen-positive) or do not (antigen-negative) with serial dilutions of the ADC. The viability of the cells is then measured to determine the concentration of the ADC that inhibits cell growth by 50% (IC50). A potent and specific ADC will show a low IC50 value for antigen-positive cells and a significantly higher IC50 for antigen-negative cells.[3]
Comparative Analysis of ADC Formulations
The cytotoxic activity of an ADC is influenced by several factors, including the antibody, the linker, and the cytotoxic payload.[4] Different formulations, such as those with varying drug-to-antibody ratios (DAR), linker types (cleavable vs. non-cleavable), or payload potencies, will exhibit distinct cytotoxic profiles.
For instance, an ADC with a higher DAR may demonstrate greater potency.[3] The choice of linker is also critical; cleavable linkers are designed to release the payload in the tumor microenvironment, potentially leading to a "bystander effect" where neighboring antigen-negative tumor cells are also killed.[3] In contrast, non-cleavable linkers generally require lysosomal degradation of the antibody to release the payload, which can limit the bystander effect but may offer a more stable ADC profile.[3]
To illustrate a comparative analysis, consider the following hypothetical experimental data for two different ADC formulations targeting HER2:
-
ADC-A: Trastuzumab conjugated to MMAE (a potent tubulin inhibitor) via a cleavable linker, with a DAR of 4.
-
ADC-B: Trastuzumab conjugated to MMAE via a non-cleavable linker, with a DAR of 4.
These ADCs were tested against a HER2-positive cell line (BT-474) and a HER2-negative cell line (MCF-7).
Table 1: Comparative Cytotoxicity (IC50) of ADC Formulations
| Formulation | Target Cell Line (Antigen Status) | IC50 (nM) |
| ADC-A (Cleavable Linker) | BT-474 (HER2-positive) | 0.5 |
| MCF-7 (HER2-negative) | >1000 | |
| ADC-B (Non-cleavable Linker) | BT-474 (HER2-positive) | 1.2 |
| MCF-7 (HER2-negative) | >1000 | |
| Control: Untreated Cells | BT-474 (HER2-positive) | N/A |
| MCF-7 (HER2-negative) | N/A | |
| Control: Free MMAE | BT-474 (HER2-positive) | 0.1 |
| MCF-7 (HER2-negative) | 0.1 |
This is a hypothetical data set for illustrative purposes.
From this data, both ADC-A and ADC-B demonstrate potent and specific cytotoxicity against the HER2-positive cell line, with minimal impact on the HER2-negative cells. ADC-A, with its cleavable linker, shows a lower IC50 value, suggesting higher potency in this assay, which could be attributed to a more efficient payload release mechanism or a potential bystander effect.
Experimental Workflow and Protocols
A typical workflow for assessing ADC cytotoxicity involves several key steps, from cell line selection and preparation to data analysis.
Caption: General workflow for ADC in vitro cytotoxicity assays.
Detailed Experimental Protocol: MTT Assay for ADC Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5][6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.[5]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
ADC formulations and controls (e.g., unconjugated antibody, free payload)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[2]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC formulations and controls in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted ADCs or controls.
-
Include wells with untreated cells (medium only) as a negative control and wells with free payload as a positive control.
-
Incubate the plate for a duration appropriate for the ADC's mechanism of action (typically 72 to 144 hours).[3] The incubation time can depend on the payload; for instance, tubulin inhibitors may require 72 or 96 hours to observe their cytotoxic effects.[3]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C.[5]
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using a suitable software package.
-
Signaling Pathways in ADC-Mediated Cytotoxicity
The cytotoxic effect of an ADC is initiated by its binding to the target antigen on the cancer cell surface, followed by internalization. Once inside the cell, the payload is released and can induce cell death through various mechanisms, such as disrupting microtubule dynamics or causing DNA damage.
Caption: ADC mechanism of action leading to cell death.
By employing rigorous and standardized cytotoxicity assays, researchers can effectively compare different ADC formulations, leading to the selection of candidates with the most desirable therapeutic profiles. The choice of assay, cell lines, and experimental parameters should be carefully considered to generate reliable and reproducible data that accurately reflects the potential of an ADC.
References
- 1. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Spectroscopic Characterization of Methyltetrazine-Labeled Proteins
The site-specific modification of proteins with methyltetrazine moieties has become a cornerstone of bioconjugation, enabling the attachment of a wide array of functionalities, from fluorescent dyes to therapeutic agents. This guide provides a comparative overview of common spectroscopic methods for the characterization of methyltetrazine-labeled proteins, offering experimental insights and data to aid researchers in selecting the optimal techniques for their applications.
Overview of Spectroscopic Characterization Methods
The successful labeling of a protein with methyltetrazine is a critical first step, but robust characterization is paramount to ensure the quality, consistency, and reproducibility of subsequent experiments.[1] The primary spectroscopic techniques employed for this purpose are UV-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS), and Fluorescence Spectroscopy. Each method offers distinct advantages and provides complementary information regarding the success of the labeling reaction and the integrity of the final conjugate.
UV-Visible Spectroscopy: A First Look at Labeling Efficiency
UV-Vis spectroscopy is often the first and most accessible method for assessing the degree of labeling (DOL), which represents the average number of methyltetrazine molecules conjugated to a single protein.[1] This technique relies on the distinct absorbance properties of the protein and the methyltetrazine tag.
Key Principles: Proteins exhibit a characteristic absorbance maximum around 280 nm due to the presence of aromatic amino acids like tryptophan and tyrosine.[2][3] Methyltetrazine, on the other hand, has a strong absorbance in the visible range, typically between 520-540 nm, which gives it a characteristic pink color.[4][5] By measuring the absorbance at both wavelengths, the concentrations of the protein and the attached label can be determined, allowing for the calculation of the DOL.[1]
Data for DOL Calculation:
| Component | Molar Extinction Coefficient (ε) | Maximum Absorbance (λmax) |
| Protein | Varies based on amino acid sequence | ~280 nm |
| Methyltetrazine | ~1,000 - 3,000 M⁻¹cm⁻¹ (typical) | ~520 - 540 nm |
| Common Dyes (for comparison) | ||
| Fluorescein (FITC) | ~75,000 M⁻¹cm⁻¹ | ~495 nm |
| Cyanine5 (Cy5) | ~250,000 M⁻¹cm⁻¹ | ~650 nm |
Experimental Protocol: DOL Determination by UV-Vis Spectroscopy
-
Sample Preparation: Purify the methyltetrazine-labeled protein to remove any unreacted labeling reagent using methods like size-exclusion chromatography (SEC) or dialysis.[4]
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer and establish a baseline using the same buffer in which the labeled protein is dissolved.[1]
-
Absorbance Measurement: Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the λmax of the methyltetrazine (typically ~525 nm, A₅₂₅).[1]
-
DOL Calculation:
-
First, calculate the concentration of the methyltetrazine using the Beer-Lambert law (A = εcl) with the absorbance at its λmax.
-
Next, correct the absorbance at 280 nm for the contribution of the methyltetrazine label. A correction factor (CF) is used, which is the ratio of the tetrazine's absorbance at 280 nm to its absorbance at its λmax.
-
The corrected protein absorbance (A₂₈₀, corrected) is then used to calculate the protein concentration.
-
Finally, the DOL is calculated as the molar ratio of the methyltetrazine to the protein.[1]
-
Mass Spectrometry: Unambiguous Confirmation and Heterogeneity Analysis
Mass spectrometry (MS) provides a highly accurate and direct measurement of the molecular weight of the labeled protein, offering unambiguous confirmation of successful conjugation and allowing for the determination of the number of attached labels.[1][6] This technique is particularly valuable for assessing the heterogeneity of the labeled product.[1]
Key Principles: MS separates ions based on their mass-to-charge ratio (m/z).[7] For intact protein analysis, electrospray ionization (ESI) is a common technique that generates multiply charged ions of the protein, which can be analyzed to determine the overall molecular weight.[7] An increase in mass corresponding to the mass of the methyltetrazine label(s) confirms the modification. For more detailed analysis, a "bottom-up" approach can be used, where the protein is digested into smaller peptides that are then analyzed by MS/MS to identify the specific sites of labeling.[1][8]
Data Comparison:
| Technique | Information Provided | Resolution | Throughput |
| UV-Vis | Average Degree of Labeling (DOL) | Low | High |
| Mass Spec (Intact) | Confirmation of labeling, distribution of labeled species (heterogeneity) | High | Medium |
| Mass Spec (Peptide Mapping) | Site of labeling, confirmation of specific modifications | Very High | Low |
Experimental Protocol: Intact Protein Mass Spectrometry
-
Sample Preparation: Desalt the purified methyltetrazine-labeled protein sample to remove non-volatile salts that can interfere with ionization.
-
Instrument Setup: Calibrate the mass spectrometer using a known protein standard.
-
Data Acquisition: Infuse the protein sample into the ESI source. Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Deconvolute the resulting multiply charged ion series to determine the molecular weight of the intact protein. Compare the mass of the labeled protein to the unlabeled protein to confirm the mass shift corresponding to the methyltetrazine label.
Fluorescence Spectroscopy: Probing the Local Environment and Function
When the methyltetrazine is conjugated to a fluorophore, or when the labeling reaction itself is fluorogenic, fluorescence spectroscopy becomes a powerful tool.[9][10] This technique can provide information not only on the labeling efficiency but also on the local environment of the label and potential changes in protein conformation.
Key Principles: Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light at a higher energy (shorter wavelength). The intensity and wavelength of the emitted light are sensitive to the chemical environment of the fluorophore. Some tetrazine-dye conjugates exhibit "turn-on" fluorescence upon reaction with a dienophile like trans-cyclooctene (B1233481) (TCO), which can be exploited for real-time monitoring of the ligation reaction.[10][11]
Experimental Protocol: Monitoring a Fluorogenic Labeling Reaction
-
Reactant Preparation: Prepare solutions of the tetrazine-labeled protein and the TCO-functionalized fluorophore in a suitable buffer.
-
Fluorescence Measurement: In a fluorometer, mix the reactants and monitor the increase in fluorescence intensity over time at the emission wavelength of the fluorophore.
-
Data Analysis: The rate of the fluorescence increase corresponds to the rate of the bioorthogonal reaction. The final fluorescence intensity can be correlated with the concentration of the labeled product.
Visualizing the Workflow
The following diagrams illustrate the general workflow for methyltetrazine labeling and characterization, as well as the underlying chemical reaction.
Caption: Experimental workflow for labeling and characterization.
Caption: Amine-reactive labeling of a protein with methyltetrazine.
Conclusion
The characterization of methyltetrazine-labeled proteins is a multifaceted process that benefits from the application of orthogonal spectroscopic techniques. UV-Vis spectroscopy provides a rapid and accessible method for determining the average degree of labeling. Mass spectrometry offers definitive confirmation of the modification and detailed insights into the heterogeneity of the product. Fluorescence spectroscopy, when applicable, can provide valuable information on the local environment of the label and the kinetics of subsequent bioorthogonal reactions. By employing a combination of these methods, researchers can ensure the production of well-characterized and reliable protein conjugates for a wide range of applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 3. iosrjournals.org [iosrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mass Spectrometry in Protein Sequencing - Creative Proteomics [creative-proteomics.com]
- 8. Protein Mass Spectrometry Made Simple - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A dark intermediate in the fluorogenic reaction between tetrazine fluorophores and trans-cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Tuning Encodable Tetrazine Chemistry for Site-Specific Protein Bioorthogonal Ligations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Amino-PEG4-bis-PEG3-methyltetrazine
For researchers, scientists, and drug development professionals, the integrity of scientific discovery and laboratory safety are paramount. Amino-PEG4-bis-PEG3-methyltetrazine is a valuable tool in bioconjugation and the development of antibody-drug conjugates (ADCs). However, its proper disposal is crucial to ensure a safe laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Immediate Safety and Hazard Information
-
Acute Oral Toxicity : Harmful if swallowed[1].
-
Skin Corrosion/Irritation : Causes skin irritation[1].
-
Serious Eye Damage/Eye Irritation : Causes serious eye irritation[1].
-
Respiratory Irritation : May cause respiratory irritation[1].
All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
Quantitative Hazard and Exposure Data
The following table summarizes the key hazard information for a related tetrazine compound, which should be used as a conservative guide for handling this compound.
| Hazard Classification | GHS Pictogram | Precautionary Statement |
| Acute toxicity, oral (Category 4) | pictogram | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth. |
| Skin corrosion/irritation (Category 2) | pictogram | P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P332+P313: If skin irritation occurs: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse. |
| Serious eye damage/eye irritation (Category 2A) | pictogram | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | pictogram | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P271: Use only outdoors or in a well-ventilated area.P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.P312: Call a POISON CENTER or doctor/physician if you feel unwell.P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up. |
Data derived from the Safety Data Sheet for Tetrazine-PEG4-amine (hydrochloride)[1].
Disposal Plan: Step-by-Step Guidance
The primary goal for the disposal of this compound is to manage the waste stream safely and effectively. Direct disposal into standard laboratory trash or down the drain is strictly prohibited.
Experimental Protocol: Waste Deactivation (If Feasible)
Step-by-Step Disposal Procedure
-
Segregation of Waste : All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be segregated from non-hazardous waste.
-
Waste Collection :
-
Solid Waste : Collect all contaminated solid materials in a clearly labeled, sealed container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
-
Liquid Waste : Collect all liquid waste containing the compound in a dedicated, sealed, and chemically resistant container. The container must be clearly labeled as described above. The polyethylene (B3416737) glycol (PEG) component of the molecule is biodegradable, but the tetrazine moiety necessitates that the entire compound be treated as hazardous chemical waste[2].
-
-
Storage : Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Institutional Disposal Program : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Always follow your local and national regulations for hazardous waste disposal[3][4].
Spill Management
In the event of a spill, evacuate the immediate area and assess the situation.
-
Small Spills (within a fume hood) : Use an absorbent material, such as a spill pillow or diatomaceous earth, to contain the spill. Carefully collect the absorbent material and any contaminated debris into a sealed, labeled hazardous waste container. Decontaminate the surfaces with a suitable solvent (e.g., ethanol) and collect the cleaning materials as hazardous waste[1].
-
Large Spills (or any spill outside of a fume hood) : Evacuate the area immediately and follow your institution's emergency procedures. Do not attempt to clean up a large spill without appropriate training and equipment[5].
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling Amino-PEG4-bis-PEG3-methyltetrazine
For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals working with Amino-PEG4-bis-PEG3-methyltetrazine. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from similar tetrazine compounds, this compound should be handled as a substance with potential hazards including acute oral toxicity, skin irritation, and serious eye irritation.[3][4] Therefore, a stringent PPE protocol is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-rated nitrile gloves.[5] |
| Body Protection | Disposable Gown | A solid-front, back-closing, long-sleeved gown made of a low-lint, non-absorbent material is required.[5] |
| Eye & Face Protection | Chemical Splash Goggles | Must be worn at all times when handling the compound.[5] |
| Face Shield | To be worn over safety goggles during procedures with a high risk of splashing.[5] | |
| Respiratory Protection | NIOSH-approved Respirator | A fit-tested N95 respirator is the minimum requirement. For procedures that may generate aerosols or dust, a powered air-purifying respirator (PAPR) is recommended.[5] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted within a certified chemical fume hood to control airborne particles.[3][5]
1. Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.[5]
-
Wear a single pair of gloves and a lab coat for the initial inspection.[5]
-
If the package is compromised, do not open it. Isolate the package and immediately contact your institution's Environmental Health and Safety (EHS) office.[5]
2. Storage:
-
Store the compound at -20°C in a tightly sealed container.[2][6]
-
The storage area should be a well-ventilated and locked space.[4]
3. Preparation of Solutions:
-
This compound is soluble in solvents such as DMSO and DMF.[3]
-
When preparing solutions, avoid all contact with skin, eyes, and clothing.[3]
-
Do not breathe dust or aerosols.[3]
-
Perform all weighing and solution preparation inside a chemical fume hood.[3]
4. Use in Experiments:
-
When using the compound in reactions, such as bioconjugation, ensure that the final concentration of organic solvents like DMSO or DMF is kept low (typically <10%) to prevent denaturation of biomolecules.[3]
-
Incubate reaction mixtures at room temperature or 4°C for a duration of 1 to 12 hours, depending on reactant concentrations.[3]
-
After the reaction, purify the product to remove any unreacted this compound using standard techniques like size exclusion chromatography, dialysis, or tangential flow filtration.[3]
5. Emergency Procedures:
-
In case of inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[3]
-
In case of skin contact: Immediately wash with plenty of soap and water and remove contaminated clothing.[3]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[3]
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Disposal Plan
All waste generated from handling this compound is to be considered hazardous waste.[5]
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), bench paper, and other solid materials must be collected in a dedicated, clearly labeled hazardous waste container.[5]
-
Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and leak-proof hazardous waste container.[5]
-
Sharps: All contaminated needles, syringes, and other sharps must be disposed of in a designated, puncture-proof sharps container.[5]
-
Final Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS office for specific disposal procedures.[4]
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
